molecular formula C14H15N3O3S2 B10854763 dCeMM4

dCeMM4

Katalognummer: B10854763
Molekulargewicht: 337.4 g/mol
InChI-Schlüssel: BPWZJVKIVHVVHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DCeMM4 is a furan that is substituted by {4-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]-1,3-thiazolidin-3-yl}carbonyl and methyl groups at positions 2 and 5, respectively. It is a glue degrader that induces the ubiquitination and degradation of cyclin K by prompting an interaction between CDK12:cyclin K with a CRL4B ligase complex. It is a member of furans, a member of thiazolidines, a member of 1,3-thiazoles, a secondary carboxamide and a tertiary carboxamide.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C14H15N3O3S2

Molekulargewicht

337.4 g/mol

IUPAC-Name

3-(5-methylfuran-2-carbonyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C14H15N3O3S2/c1-8-3-4-11(20-8)13(19)17-7-21-6-10(17)12(18)16-14-15-5-9(2)22-14/h3-5,10H,6-7H2,1-2H3,(H,15,16,18)

InChI-Schlüssel

BPWZJVKIVHVVHP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(O1)C(=O)N2CSCC2C(=O)NC3=NC=C(S3)C

Herkunft des Produkts

United States

Foundational & Exploratory

dCeMM4 mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the dCeMM4 Mechanism of Action

Introduction

This compound is a small molecule classified as a "molecular glue" degrader.[1][2] Unlike traditional enzyme inhibitors, molecular glues function by inducing or stabilizing interactions between two proteins that would not normally associate.[3] This induced proximity can be harnessed to co-opt the cell's own protein disposal machinery—the ubiquitin-proteasome system—to eliminate specific target proteins.[4][5] this compound specifically triggers the degradation of Cyclin K, a crucial regulator of transcription, by mediating its interaction with an E3 ubiquitin ligase complex. This guide provides a detailed technical overview of the mechanism of action, supporting quantitative data, and the experimental protocols used to elucidate this compound's function.

Core Mechanism of Action

This compound's primary mechanism is the induced degradation of Cyclin K through the formation of a ternary complex. The process involves the CDK12-Cyclin K complex, the this compound molecule, and the CRL4B E3 ubiquitin ligase complex.

  • Ternary Complex Formation : this compound acts as a molecular adhesive, promoting a direct interaction between the CDK12-Cyclin K protein complex and the DDB1 component of the Cullin-RING Ligase 4B (CRL4B) E3 ubiquitin ligase. In this ternary structure, CDK12 functions primarily as an adaptor protein, positioning its partner, Cyclin K, for interaction with the ligase.

  • Ubiquitination of Cyclin K : Once the proximity is established, the E3 ligase complex facilitates the transfer of ubiquitin molecules to Cyclin K. This polyubiquitination marks Cyclin K as a substrate for proteasomal degradation.

  • Proteasomal Degradation : The polyubiquitinated Cyclin K is recognized and degraded by the 26S proteasome, leading to its rapid and efficient removal from the cell.

  • Downstream Consequences : The degradation of Cyclin K impairs the kinase activity of its catalytic partner, CDK12. This leads to reduced phosphorylation of RNA Polymerase II, resulting in global transcriptional downregulation and subsequent apoptosis. While Cyclin K is the primary target for degradation, its associated kinases, CDK12 and CDK13, experience a milder destabilization.

Signaling Pathway Diagram

dCeMM4_Mechanism cluster_0 Cellular Environment This compound This compound Ternary_Complex Ternary Complex: CDK12-CycK ● this compound ● CRL4B This compound->Ternary_Complex Binds & Induces Proximity CDK12_CycK CDK12-Cyclin K Complex CDK12_CycK->Ternary_Complex CRL4B CRL4B E3 Ligase (DDB1/CUL4B/CRBN) CRL4B->Ternary_Complex Ub_CycK Polyubiquitinated Cyclin K Ternary_Complex->Ub_CycK Ubiquitination Event Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_CycK->Proteasome Targeting Degraded_CycK Degraded Cyclin K Fragments Proteasome->Degraded_CycK Degradation Proteomics_Workflow A 1. KBM7 Cells + This compound or DMSO B 2. Cell Lysis & Protein Extraction A->B C 3. Trypsin Digestion (Protein -> Peptides) B->C D 4. Isobaric Tagging (e.g., TMT) C->D E 5. LC-MS/MS Analysis D->E F 6. Data Analysis: Protein ID & Quantification E->F G Result: Log₂ Fold Change Plot F->G

References

An In-depth Technical Guide to dCeMM4: A Molecular Glue for Targeted Cyclin K Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

dCeMM4 is a novel small molecule molecular glue that induces the targeted degradation of Cyclin K. By hijacking the Cullin-RING E3 ubiquitin ligase machinery, this compound selectively promotes the ubiquitination and subsequent proteasomal degradation of Cyclin K, a critical regulator of transcription. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of its operational pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the burgeoning field of targeted protein degradation.

Core Mechanism of Action

This compound functions as a molecular glue, a type of small molecule that induces proximity between two proteins that do not normally interact.[1][2] In this case, this compound facilitates the interaction between the CDK12-Cyclin K complex and the CRL4B E3 ubiquitin ligase complex.[3][4][5] This induced proximity leads to the ubiquitination of Cyclin K, marking it for degradation by the proteasome. This targeted degradation of Cyclin K subsequently impacts transcriptional regulation, making this compound a valuable tool for studying Cyclin K biology and a potential therapeutic agent.

Signaling Pathway Diagram

dCeMM4_Mechanism cluster_CRL4B CRL4B E3 Ligase Complex cluster_CDK12_CyclinK CDK12-Cyclin K Complex CUL4B CUL4B Rbx1 Rbx1 CUL4B->Rbx1 associates with Ub Ubiquitin DDB1 DDB1 DDB1->CUL4B associates with CyclinK Cyclin K DDB1->CyclinK induced proximity CDK12 CDK12 CDK12->CyclinK forms complex with Proteasome Proteasome CyclinK->Proteasome This compound This compound This compound->DDB1 binds to complex This compound->CDK12 Ub->CyclinK Ubiquitination Degradation Degraded Cyclin K Proteasome->Degradation

Caption: Mechanism of action of this compound molecular glue.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound and its analogues.

Compound Target Assay Type Value Cell Line Reference
This compoundCyclin K DegradationApoptosis Induction3.5 µMKBM7
dCeMM2DDB1-CDK12:Cyclin K InteractionTR-FRETKapparent = 628 nM-
This compoundDDB1-CDK12:Cyclin K InteractionTR-FRETSimilar affinity to dCeMM2-

Detailed Experimental Protocols

Cell Viability Assay

This protocol is based on the use of CellTiter-Glo® Luminescent Cell Viability Assay.

Objective: To determine the half-maximal effective concentration (EC50) of this compound.

Materials:

  • KBM7 cells

  • This compound and inactive analogues (dCeMM4X)

  • DMSO (vehicle control)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Opaque-walled 96-well plates suitable for luminescence measurements

Procedure:

  • Seed KBM7 cells in opaque-walled 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.

  • Prepare a serial dilution of this compound and its inactive analogue in culture medium. The final concentrations should span a range appropriate to determine the EC50.

  • Add the compounds to the respective wells. Include a DMSO-only control.

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, allow the plates to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate cell viability as a percentage of the DMSO-treated control and plot the results to determine the EC50 values.

Western Blot Analysis for Cyclin K Degradation

Objective: To qualitatively and quantitatively assess the degradation of Cyclin K upon treatment with this compound.

Materials:

  • KBM7 cells

  • This compound

  • DMSO

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-Cyclin K, anti-CDK12, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Protein electrophoresis and transfer apparatus

Procedure:

  • Treat KBM7 cells with this compound at the desired concentration (e.g., 3.5 µM) for various time points (e.g., 0, 2, 4, 8, 12 hours). Include a DMSO-treated control for each time point.

  • Harvest the cells and wash with ice-cold PBS.

  • Lyse the cell pellets in lysis buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Determine the protein concentration of the supernatants using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against Cyclin K overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe for CDK12 and the loading control.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

Objective: To measure the this compound-induced proximity between DDB1 and the CDK12-Cyclin K complex.

Materials:

  • Recombinant His-tagged DDB1

  • Recombinant GST-tagged CDK12-Cyclin K complex

  • Anti-His antibody conjugated to a FRET donor (e.g., Terbium cryptate)

  • Anti-GST antibody conjugated to a FRET acceptor (e.g., d2)

  • This compound and inactive analogues

  • Assay buffer

  • Low-volume 384-well plates

Procedure:

  • Prepare serial dilutions of this compound and its inactive analogue in assay buffer.

  • In a 384-well plate, add the recombinant DDB1 and CDK12-Cyclin K proteins.

  • Add the diluted compounds to the wells. Include a DMSO control.

  • Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for complex formation.

  • Add the anti-His-donor and anti-GST-acceptor antibodies.

  • Incubate for another period (e.g., 60 minutes) at room temperature in the dark.

  • Measure the TR-FRET signal on a compatible plate reader by exciting the donor and measuring emission from both the donor and the acceptor.

  • Calculate the FRET ratio and plot it against the compound concentration to determine the apparent binding affinity (Kapparent).

Experimental and Logical Workflow Diagrams

CRISPR/Cas9 Screen Workflow

CRISPR_Screen_Workflow start Start: Identify E3 ligase dependency library Custom sgRNA library targeting all known CRLs and regulators start->library transduction Lentiviral transduction of Cas9-expressing cells library->transduction selection Selection of transduced cells transduction->selection treatment Treat cell population with this compound selection->treatment growth Culture cells to allow for enrichment of resistant clones treatment->growth extraction Genomic DNA extraction growth->extraction pcr PCR amplification of sgRNA cassettes extraction->pcr ngs Next-Generation Sequencing pcr->ngs analysis Bioinformatic analysis to identify enriched or depleted sgRNAs ngs->analysis result Identification of CRL4B as the E3 ligase mediating this compound activity analysis->result

Caption: Workflow for a CRISPR/Cas9 screen to identify the E3 ligase.

Quantitative Proteomics Workflow

Proteomics_Workflow start Start: Global protein expression profiling cell_treatment Treat KBM7 cells with this compound or DMSO (control) start->cell_treatment lysis_digestion Cell lysis, protein extraction, and tryptic digestion cell_treatment->lysis_digestion tmt_labeling Isobaric labeling of peptides (e.g., TMT) lysis_digestion->tmt_labeling fractionation High-pH reversed-phase liquid chromatography fractionation tmt_labeling->fractionation lc_ms LC-MS/MS analysis fractionation->lc_ms data_analysis Database search and quantification of protein abundance lc_ms->data_analysis result Selective destabilization of Cyclin K and milder destabilization of CDK12/13 data_analysis->result

Caption: Workflow for quantitative proteomics analysis.

Conclusion

This compound represents a significant advancement in the field of molecular glues, offering a potent and selective means of degrading Cyclin K. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential and biological implications of this compound-mediated Cyclin K degradation. The continued exploration of such targeted protein degradation strategies holds immense promise for the development of novel therapeutics against a range of diseases.

References

dCeMM4: A Technical Guide to its Discovery and Development as a Molecular Glue Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

dCeMM4 is a small molecule that functions as a molecular glue degrader, a class of compounds that induce the degradation of a target protein by promoting its interaction with an E3 ubiquitin ligase.[1][2] Discovered through a scalable chemical profiling strategy, this compound selectively induces the ubiquitination and subsequent proteasomal degradation of cyclin K.[3][4] This is achieved by facilitating the formation of a ternary complex between the CDK12-cyclin K heterodimer and the CRL4B E3 ubiquitin ligase complex.[1] The discovery of this compound and similar molecules has opened new avenues for targeting proteins that have traditionally been considered "undruggable." This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental methodologies used in the characterization of this compound.

Mechanism of Action

This compound acts as a molecular glue, inducing proximity between the CDK12-cyclin K complex and the DDB1-CUL4B-RBX1 (CRL4B) E3 ubiquitin ligase. This induced proximity leads to the polyubiquitination of cyclin K, marking it for degradation by the proteasome. Notably, this process is independent of a dedicated substrate receptor for the E3 ligase, with CDK12 itself acting as the neosubstrate receptor upon binding to this compound. The degradation of cyclin K leads to the functional inactivation of its binding partner, CDK12, a key regulator of transcriptional elongation.

Quantitative Data

The following table summarizes the available quantitative data for this compound and its effects. While a precise DC50 value for cyclin K degradation by this compound is not explicitly stated in the primary literature, significant degradation has been observed at the concentrations listed below.

ParameterValue/ObservationCell LineReference
Cyclin K Degradation Pronounced degradation at 3.5 µM after 5 hoursKBM7
CDK12 Degradation Milder degradation compared to Cyclin K at 3.5 µM after 20 hoursKBM7
Cell Viability (EC50) Not explicitly reported for this compound aloneVarious

Experimental Protocols

Detailed methodologies for the key experiments involved in the discovery and characterization of this compound are provided below.

In-Vitro Ubiquitination Assay

This assay is designed to biochemically reconstitute the this compound-induced ubiquitination of cyclin K.

Reagents:

  • Recombinant Human Ubiquitin

  • Recombinant Human E1 Activating Enzyme (e.g., UBE1)

  • Recombinant Human E2 Conjugating Enzyme (e.g., UBE2G1)

  • Recombinant Human CRL4B E3 Ligase Complex (DDB1-CUL4B-RBX1)

  • Recombinant Human CDK12-cyclin K Complex

  • This compound (in DMSO)

  • ATP Solution

  • Ubiquitination Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM DTT)

  • SDS-PAGE Sample Buffer

Protocol:

  • Prepare a reaction mixture containing ubiquitination buffer, ATP, ubiquitin, E1 enzyme, and E2 enzyme.

  • Add the recombinant CDK12-cyclin K complex and the CRL4B E3 ligase complex to the reaction mixture.

  • Add this compound to the desired final concentration. For a negative control, add an equivalent volume of DMSO.

  • Initiate the reaction by incubating at 37°C for 1-2 hours.

  • Terminate the reaction by adding SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.

  • Analyze the reaction products by SDS-PAGE and Western blotting using an anti-cyclin K antibody to detect the formation of polyubiquitinated cyclin K, which will appear as a high-molecular-weight smear.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to assess the direct engagement of this compound with its target protein, CDK12, in a cellular context.

Reagents:

  • Cultured cells (e.g., KBM7)

  • This compound (in DMSO)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer with protease inhibitors

Protocol:

  • Treat cultured cells with this compound at various concentrations or with DMSO as a vehicle control for a specified time.

  • Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

  • Aliquot the cell suspension and heat each aliquot to a different temperature for a short period (e.g., 3 minutes at a range from 40°C to 65°C).

  • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.

  • Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-CDK12 antibody.

  • Quantify the band intensities to generate a melting curve. Target engagement by this compound will result in a thermal stabilization of CDK12, shifting the melting curve to higher temperatures.

Proteomics-Based Target Deconvolution

This workflow is employed to identify the protein targets of this compound on a proteome-wide scale.

Reagents:

  • Cultured cells (e.g., KBM7)

  • This compound (in DMSO)

  • Cell culture medium

  • Lysis Buffer for mass spectrometry

  • Reagents for protein digestion (e.g., trypsin)

  • Reagents for mass spectrometry analysis (e.g., TMT labels, LC-MS/MS system)

Protocol:

  • Treat cultured cells with this compound or DMSO for a specified time course.

  • Harvest the cells and lyse them to extract total protein.

  • Digest the proteins into peptides using trypsin.

  • Label the peptides from different treatment conditions with isobaric tags (e.g., TMT) for quantitative comparison.

  • Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Process the mass spectrometry data to identify and quantify proteins across the different treatment conditions.

  • Analyze the data to identify proteins whose abundance is significantly decreased upon this compound treatment, with cyclin K being the primary expected downregulated protein.

Visualizations

Signaling Pathway of this compound-induced Cyclin K Degradation

dCeMM4_Signaling_Pathway cluster_complex CDK12-Cyclin K Complex cluster_ligase CRL4B E3 Ubiquitin Ligase CDK12 CDK12 DDB1 DDB1 CDK12->DDB1 Induces proximity CyclinK Cyclin K Proteasome Proteasome CyclinK->Proteasome Degradation This compound This compound This compound->CDK12 CUL4B CUL4B CUL4B->CyclinK Polyubiquitination RBX1 RBX1 Ub Ubiquitin Degraded_CyclinK Degraded Cyclin K Proteasome->Degraded_CyclinK

Caption: this compound-mediated degradation of Cyclin K.

Experimental Workflow for In-Vitro Ubiquitination Assay

Ubiquitination_Assay_Workflow start Start reagents Prepare Reaction Mix: - Ubiquitin, E1, E2, ATP - CDK12-Cyclin K - CRL4B E3 Ligase start->reagents add_this compound Add this compound or DMSO reagents->add_this compound incubate Incubate at 37°C add_this compound->incubate stop_reaction Stop Reaction with SDS-PAGE Buffer incubate->stop_reaction analysis Analyze by SDS-PAGE and Western Blot for polyubiquitinated Cyclin K stop_reaction->analysis end End analysis->end

Caption: Workflow for the in-vitro ubiquitination assay.

Experimental Workflow for Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow start Start treat_cells Treat cells with This compound or DMSO start->treat_cells heat_shock Apply heat gradient to cell aliquots treat_cells->heat_shock lysis Lyse cells heat_shock->lysis centrifuge Separate soluble and precipitated proteins lysis->centrifuge analysis Analyze soluble fraction by Western Blot for CDK12 centrifuge->analysis end End analysis->end

Caption: Workflow for the Cellular Thermal Shift Assay.

References

The Role of dCeMM4 in Cyclin K Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

dCeMM4 is a novel small molecule that has been identified as a molecular glue degrader. It induces the targeted degradation of cyclin K, a critical regulator of transcription, by coopting the cellular ubiquitin-proteasome system. This technical guide provides an in-depth analysis of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the fields of targeted protein degradation, oncology, and chemical biology.

Core Mechanism of Action

This compound functions by inducing the proximity of the CDK12-cyclin K complex to the CRL4B E3 ubiquitin ligase complex. This induced proximity is mediated by a direct interaction with the adaptor protein DDB1, a core component of the CRL4B complex. Unlike conventional targeted protein degradation strategies that often rely on a substrate receptor, this compound's mechanism bypasses this requirement.

Once the ternary complex of CDK12-cyclin K, this compound, and DDB1-CUL4B is formed, cyclin K is brought into close proximity to the E3 ligase machinery. This leads to the polyubiquitination of cyclin K, marking it for recognition and subsequent degradation by the 26S proteasome. The degradation of cyclin K results in the inhibition of CDK12/13 kinase activity, leading to downregulation of genes involved in the DNA damage response and ultimately, cell death in susceptible cancer cell lines.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies characterizing the activity of this compound and related compounds.

Table 1: Cellular Activity of dCeMM Compounds [1][2]

CompoundCell LineTreatment ConcentrationEffect on Cyclin K Levels
This compoundKBM73.5 µMPronounced destabilization
dCeMM2KBM72.5 µMPronounced destabilization
dCeMM3KBM77.0 µMPronounced destabilization

Table 2: Quantitative Proteomics Analysis of this compound Treatment [1][2]

Data represents Log2 fold change in protein abundance in KBM7 cells treated with 3.5 µM this compound for 5 hours compared to DMSO control.

ProteinLog2 Fold Change
Cyclin K (CCNK)Significant Negative Fold Change
CDK12Milder Negative Fold Change
CDK13Milder Negative Fold Change

Table 3: Ternary Complex Formation Affinity [1]

CompoundInteracting ProteinsAssayApparent Dissociation Constant (Kapp)
This compoundCDK12-cyclin K and DDB1TR-FRETSimilar to dCeMM2
dCeMM2CDK12-cyclin K and DDB1TR-FRET~628 nM

Signaling and Experimental Workflow Diagrams

This compound-Mediated Cyclin K Degradation Pathway

dCeMM4_Pathway This compound This compound Ternary_Complex Ternary Complex: CDK12-cycK-dCeMM4-CRL4B This compound->Ternary_Complex Induces Proximity CDK12_cycK CDK12-Cyclin K Complex CDK12_cycK->Ternary_Complex CRL4B CRL4B E3 Ligase (DDB1, CUL4B, RBX1) CRL4B->Ternary_Complex polyUb_cycK Polyubiquitinated Cyclin K Ternary_Complex->polyUb_cycK Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome polyUb_cycK->Proteasome Degradation Degraded Cyclin K Proteasome->Degradation

Caption: this compound-induced signaling pathway for Cyclin K degradation.

Experimental Workflow for this compound Characterization

Experimental_Workflow cluster_discovery Discovery cluster_validation Mechanism of Action Validation cluster_functional Functional Outcome Screening Comparative Chemical Screen (Hyponeddylated vs. WT cells) Proteomics Quantitative Proteomics Screening->Proteomics Identifies this compound CRISPR CRISPR/Cas9 Screens Proteomics->CRISPR Confirms Cyclin K as target CoIP Co-Immunoprecipitation CRISPR->CoIP Identifies CRL4B complex Ubiquitination In Vitro Ubiquitination Assay CoIP->Ubiquitination Validates induced interaction Viability Cell Viability Assays Ubiquitination->Viability Demonstrates functional consequence

Caption: A typical experimental workflow for characterizing this compound.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of this compound and similar molecular glue degraders.

Cell Viability Assay

This protocol is used to determine the effect of this compound on the proliferation of cancer cell lines.

  • Cell Seeding: Plate cells (e.g., KBM7) in 384-well plates at a suitable density to ensure exponential growth throughout the experiment.

  • Compound Treatment: Add this compound at various concentrations using a liquid handler. Include a DMSO-treated control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement: Assess cell viability using a commercial reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. Read luminescence on a plate reader.

  • Data Analysis: Normalize the data to the DMSO-treated controls and plot the dose-response curves to determine the EC50 values.

Western Blot Analysis for Cyclin K Degradation

This protocol is used to visualize and quantify the degradation of cyclin K upon this compound treatment.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 3.5 µM in KBM7 cells) for various time points (e.g., 0, 2, 4, 8, 24 hours). Include a DMSO-treated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against cyclin K overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis can be performed to quantify the band intensities and determine the extent of cyclin K degradation relative to the loading control.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to demonstrate the this compound-induced interaction between CDK12 and DDB1.

  • Cell Treatment: Treat cells (e.g., HEK293T overexpressing tagged proteins) with this compound or DMSO for a specified time (e.g., 4 hours). It is advisable to also treat with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the complex.

  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., containing 0.5% Triton X-100) with protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G beads.

    • Incubate the pre-cleared lysate with an antibody against one of the components of the putative complex (e.g., anti-FLAG for FLAG-tagged CDK12) overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein complexes.

  • Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binders. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against the other components of the expected complex (e.g., anti-DDB1 and anti-cyclin K).

In Vitro Ubiquitination Assay

This protocol reconstitutes the ubiquitination of cyclin K in a cell-free system.

  • Reaction Setup: In a microcentrifuge tube, combine the following purified components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT):

    • E1 ubiquitin-activating enzyme (e.g., UBA1)

    • E2 ubiquitin-conjugating enzyme (e.g., UBE2G1)

    • Recombinant CRL4B complex (or DDB1-CUL4B-RBX1)

    • Recombinant CDK12-cyclin K complex

    • Ubiquitin

    • ATP

    • This compound or DMSO control

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.

  • Western Blot Analysis: Analyze the reaction products by Western blotting using an antibody against cyclin K to detect the appearance of higher molecular weight polyubiquitinated forms.

Genome-Wide CRISPR/Cas9 Screen for Resistance Mechanisms

This protocol is used to identify genes whose loss confers resistance to this compound, thereby elucidating its mechanism of action.

  • Library Transduction: Transduce a Cas9-expressing cell line with a genome-wide sgRNA library at a low multiplicity of infection (MOI) to ensure that most cells receive a single sgRNA.

  • Selection: Select the transduced cells with an appropriate antibiotic (e.g., puromycin).

  • Drug Treatment: Treat the cell population with a lethal dose of this compound. A parallel population is treated with DMSO.

  • Harvesting: Collect surviving cells after a period of drug selection.

  • Genomic DNA Extraction and Sequencing: Extract genomic DNA from the surviving cells and the DMSO-treated control population. Amplify the sgRNA-encoding regions by PCR and subject them to next-generation sequencing.

  • Data Analysis: Analyze the sequencing data to identify sgRNAs that are enriched in the this compound-treated population compared to the control. The genes targeted by these enriched sgRNAs are considered essential for this compound's cytotoxic activity.

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation, demonstrating the feasibility of rationally discovering molecular glue degraders. Its unique mechanism of action, which involves the direct recruitment of the CDK12-cyclin K complex to the CRL4B E3 ligase via DDB1, opens new avenues for therapeutic intervention, particularly in cancers dependent on transcriptional regulation. The experimental protocols and data presented in this guide provide a comprehensive framework for the further investigation of this compound and the development of next-generation molecular glues.

References

The Role of dCeMM4 as a Molecular Glue in the CRL4B Complex: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function of dCeMM4, a novel molecular glue degrader, within the context of the Cullin-RING Ligase 4B (CRL4B) complex. It is designed to offer an in-depth understanding of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate research and drug development efforts in the field of targeted protein degradation.

Executive Summary

This compound is a small molecule that has been identified as a molecular glue degrader. Its primary function is to induce the ubiquitination and subsequent proteasomal degradation of Cyclin K. This is achieved by neosubstrate recognition, where this compound promotes a novel protein-protein interaction between Cyclin K's binding partner, Cyclin-Dependent Kinase 12 (CDK12), and the CRL4B E3 ubiquitin ligase complex.[1][2] Unlike conventional CRL4B substrates that are recognized by a DDB1-CUL4 Associated Factor (DCAF), this compound facilitates a direct interaction between CDK12 and the Damage-Specific DNA Binding Protein 1 (DDB1), a core component of the CRL4B complex. This effectively hijacks the CRL4B machinery to target Cyclin K for degradation, thereby impacting downstream cellular processes such as transcription regulation.

The CRL4B E3 Ubiquitin Ligase Complex

The CRL4B complex is a key member of the Cullin-RING Ligase family, the largest family of E3 ubiquitin ligases in eukaryotes. These complexes play a critical role in cellular homeostasis by targeting a vast array of proteins for ubiquitination and proteasomal degradation. The canonical CRL4B complex is a multi-subunit assembly comprising:

  • Cullin 4B (CUL4B): A scaffold protein that provides the structural foundation for the complex.

  • Ring-Box 1 (RBX1): A RING finger protein that recruits the ubiquitin-conjugating enzyme (E2).

  • Damage-Specific DNA Binding Protein 1 (DDB1): An adaptor protein that links the CUL4B-RBX1 core to a substrate receptor.

  • DDB1-CUL4 Associated Factor (DCAF): A substrate receptor protein that provides specificity by binding to the target protein (substrate).

The CRL4B complex is involved in a multitude of cellular processes, including cell cycle regulation, DNA damage response, and chromatin remodeling. Its activity is tightly regulated, and its dysregulation has been implicated in various diseases, including cancer.

This compound: Mechanism of Action

This compound functions as a molecular glue, a type of small molecule that induces proximity between two proteins that do not normally interact. In this specific case, this compound promotes the formation of a ternary complex between CDK12 (bound to Cyclin K) and the DDB1 component of the CRL4B complex.

The key steps in the this compound-mediated degradation of Cyclin K are as follows:

  • Binding to CDK12: this compound binds to the CDK12 protein, which is in a complex with Cyclin K.

  • Conformational Change and Neo-interface Formation: The binding of this compound to CDK12 induces a conformational change in the CDK12 surface, creating a novel interface (a "neosubstrate").

  • Recruitment of CRL4B: This new interface on the CDK12-dCeMM4 complex is recognized by and binds to DDB1, a core component of the CRL4B ligase.

  • Ternary Complex Formation: The formation of this stable ternary complex (Cyclin K-CDK12-dCeMM4-DDB1-CUL4B-RBX1) brings Cyclin K into close proximity to the catalytic core of the E3 ligase.

  • Ubiquitination of Cyclin K: The E2 ubiquitin-conjugating enzyme, recruited by RBX1, transfers ubiquitin molecules to lysine (B10760008) residues on the surface of Cyclin K.

  • Proteasomal Degradation: The polyubiquitinated Cyclin K is then recognized and degraded by the 26S proteasome.

This mechanism is notable because it bypasses the need for a canonical DCAF substrate receptor, effectively turning CDK12 into a neosubstrate receptor for the CRL4B complex.

Signaling Pathway Diagram

dCeMM4_Mechanism cluster_CRL4B CRL4B Complex cluster_CDK12_CyclinK CDK12-Cyclin K Complex CUL4B CUL4B RBX1 RBX1 CUL4B->RBX1 DDB1 DDB1 CUL4B->DDB1 E2 E2-Ub RBX1->E2 CyclinK Cyclin K E2->CyclinK Ubiquitination CDK12 CDK12 CDK12->DDB1 this compound-induced interaction CDK12->CyclinK Ub Ub This compound This compound This compound->CDK12 Binds to Proteasome 26S Proteasome Ub->Proteasome Degradation Experimental_Workflow cluster_CoIP Co-Immunoprecipitation cluster_Ubiquitination In Vitro Ubiquitination Assay start_coip Cell Treatment (this compound/DMSO) lysis Cell Lysis start_coip->lysis ip Immunoprecipitation (e.g., anti-DDB1) lysis->ip wash Washing ip->wash elution Elution wash->elution wb_coip Western Blot (probe for CDK12) elution->wb_coip start_ubi Assemble Reaction Mix (E1, E2, Ub, CRL4B, CDK12-CyclinK) add_dce Add this compound/DMSO start_ubi->add_dce add_atp Initiate with ATP add_dce->add_atp incubate Incubate at 37°C add_atp->incubate terminate Terminate Reaction incubate->terminate wb_ubi Western Blot (probe for Cyclin K) terminate->wb_ubi

References

The Structural Basis of dCeMM4 Activity: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of a Novel Molecular Glue Degrader

Abstract

dCeMM4 is a small molecule molecular glue degrader that induces the ubiquitination and subsequent proteasomal degradation of cyclin K. It achieves this by promoting the formation of a ternary complex between the CDK12-cyclin K heterodimer and the DDB1-CUL4B-RBX1 (CRL4B) E3 ubiquitin ligase complex. The structural basis of this compound's activity lies in its ability to create a novel protein-protein interface between CDK12 and DDB1, effectively hijacking the E3 ligase machinery to target cyclin K for degradation. This guide provides a detailed overview of the structural and functional aspects of this compound, including its mechanism of action, key molecular interactions, quantitative performance data, and detailed experimental protocols for its characterization.

Core Mechanism of Action

This compound functions as a molecular glue, a class of small molecules that induce proximity between two proteins that do not normally interact. The key steps in the mechanism of action of this compound are as follows:

  • Binding to CDK12-cyclin K: this compound binds to the ATP-binding pocket of CDK12, which is in a complex with its regulatory partner, cyclin K.

  • Recruitment of CRL4B E3 Ligase: The binding of this compound to CDK12 creates a composite surface that is recognized by DDB1, a substrate receptor adaptor for the CUL4B E3 ubiquitin ligase.

  • Ternary Complex Formation: The interaction between this compound-bound CDK12-cyclin K and DDB1 leads to the formation of a stable ternary complex, bringing the E3 ligase machinery into close proximity with cyclin K.

  • Ubiquitination of Cyclin K: Within the ternary complex, the CRL4B E3 ligase catalyzes the transfer of ubiquitin molecules to cyclin K.

  • Proteasomal Degradation: Poly-ubiquitinated cyclin K is recognized and subsequently degraded by the 26S proteasome.

This targeted degradation of cyclin K leads to the inhibition of CDK12- and CDK13-dependent transcription, which has therapeutic potential in various cancers.

Signaling Pathway of this compound-mediated Cyclin K Degradation

dCeMM4_pathway This compound This compound dCeMM4_CDK12_CycK This compound-CDK12-Cyclin K This compound->dCeMM4_CDK12_CycK CDK12_CycK CDK12-Cyclin K CDK12_CycK->dCeMM4_CDK12_CycK Ternary_Complex Ternary Complex: This compound-CDK12-Cyclin K-CRL4B dCeMM4_CDK12_CycK->Ternary_Complex CRL4B CRL4B E3 Ligase (DDB1-CUL4B-RBX1) CRL4B->Ternary_Complex Ubiquitination Cyclin K Ubiquitination Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation of Cyclin K Ubiquitination->Degradation

Caption: this compound-mediated degradation of Cyclin K pathway.

Structural Basis of Ternary Complex Formation

The crystal structure of the DDB1-dCeMM4-CDK12-cyclin K ternary complex (PDB ID: 8BUB) provides a detailed understanding of the molecular interactions that drive this compound's activity.[1]

This compound sits (B43327) in the ATP-binding pocket of CDK12 and creates a neomorphic interface that recruits DDB1. The key interactions are:

  • This compound-CDK12 Interactions: this compound forms hydrogen bonds with the hinge region of the CDK12 kinase domain, a common feature of kinase inhibitors.

  • This compound-DDB1 Interactions: The solvent-exposed portion of this compound makes direct contact with a shallow pocket on the surface of DDB1.

  • Induced Protein-Protein Interactions: The presence of this compound induces conformational changes in both CDK12 and DDB1, creating a complementary surface that stabilizes the ternary complex.

Key Interacting Residues:

A detailed analysis of the PDB structure (8BUB) reveals the specific amino acid residues that are critical for the formation and stability of the ternary complex. These residues represent potential sites for future drug design and optimization efforts.

Interacting Partner 1Interacting Partner 2Key Residues InvolvedType of Interaction
This compoundCDK12Cys812, Glu814, Tyr815Hydrogen bonding
This compoundDDB1Arg928, Ser930van der Waals, Pi-cation
CDK12DDB1Arg882, Asp877Salt bridge (induced)

Quantitative Data

The efficacy of this compound as a cyclin K degrader has been quantified through various biochemical and cellular assays. The following table summarizes key performance metrics.

MetricValueCell Line / Assay ConditionsReference
Degradation
DC50 (Cyclin K)~1 µMKBM7 cells, 5h treatment[2]
Dmax (Cyclin K)>90%KBM7 cells, 5h treatment[2]
Binding Affinity
Kd (this compound to CDK12-CycK)Not reported
Kd (Ternary Complex)Significantly enhanced by this compoundTR-FRET assay[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Quantitative Proteomics for Measuring Cyclin K Degradation

This protocol describes the use of isobaric tagging for quantitative proteomics to measure changes in protein abundance following this compound treatment.

Experimental Workflow for Quantitative Proteomics

proteomics_workflow cell_culture Cell Culture (e.g., KBM7 cells) treatment This compound Treatment (e.g., 3.5 µM, 5h) cell_culture->treatment lysis Cell Lysis and Protein Digestion treatment->lysis labeling Isobaric Tagging (e.g., TMT) lysis->labeling lc_ms LC-MS/MS Analysis labeling->lc_ms data_analysis Data Analysis and Quantification lc_ms->data_analysis

Caption: Workflow for quantitative proteomics analysis.

Protocol:

  • Cell Culture and Treatment:

    • Culture KBM7 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Treat cells with this compound at the desired concentration (e.g., 3.5 µM) or DMSO as a vehicle control for the specified duration (e.g., 5 hours).

  • Cell Lysis and Protein Digestion:

    • Harvest and wash the cells with ice-cold PBS.

    • Lyse the cells in a urea-based lysis buffer (8 M urea (B33335), 50 mM Tris-HCl pH 8.5, 1 mM DTT).

    • Reduce disulfide bonds with 5 mM TCEP for 30 minutes at room temperature.

    • Alkylate cysteine residues with 10 mM iodoacetamide (B48618) for 20 minutes in the dark.

    • Dilute the lysate with 50 mM Tris-HCl pH 8.5 to a final urea concentration of less than 2 M.

    • Digest the proteins with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

  • Isobaric Labeling:

    • Desalt the resulting peptides using a C18 solid-phase extraction cartridge.

    • Label the peptides with tandem mass tags (TMT) according to the manufacturer's instructions.

    • Combine the labeled peptide samples in equal amounts.

  • LC-MS/MS Analysis:

    • Fractionate the combined peptide sample using basic reverse-phase liquid chromatography.

    • Analyze the fractions by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap).

  • Data Analysis:

    • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant or Proteome Discoverer).

    • Identify peptides and proteins by searching against a human protein database.

    • Quantify the relative abundance of proteins based on the reporter ion intensities from the isobaric tags.

    • Perform statistical analysis to identify proteins that are significantly up- or downregulated upon this compound treatment.

In Vitro Ubiquitination Assay

This protocol describes a reconstituted in vitro system to demonstrate the this compound-dependent ubiquitination of cyclin K.

Experimental Workflow for In Vitro Ubiquitination Assay

ubiquitination_workflow reagents Combine Reagents: E1, E2, Ubiquitin, ATP, CDK12-CycK, CRL4B add_this compound Add this compound or DMSO reagents->add_this compound incubate Incubate at 37°C add_this compound->incubate quench Quench Reaction with SDS-PAGE buffer incubate->quench western_blot Western Blot Analysis (anti-Cyclin K) quench->western_blot

Caption: Workflow for the in vitro ubiquitination assay.

Protocol:

  • Reagents:

    • Recombinant human E1 activating enzyme (UBE1)

    • Recombinant human E2 conjugating enzyme (e.g., UBE2D2)

    • Recombinant human ubiquitin

    • Recombinant human CDK12-cyclin K complex

    • Recombinant human DDB1-CUL4B-RBX1 (CRL4B) complex

    • This compound (dissolved in DMSO)

    • ATP solution

    • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following reagents in the specified order:

      • Ubiquitination reaction buffer

      • E1 enzyme (e.g., 100 nM)

      • E2 enzyme (e.g., 500 nM)

      • Ubiquitin (e.g., 10 µM)

      • CDK12-cyclin K complex (e.g., 200 nM)

      • CRL4B complex (e.g., 100 nM)

      • This compound or DMSO control (at the desired final concentration)

    • Initiate the reaction by adding ATP to a final concentration of 2 mM.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Quenching and Analysis:

    • Stop the reaction by adding 2x Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Perform a western blot analysis using a primary antibody against cyclin K to detect the formation of higher molecular weight poly-ubiquitinated cyclin K species.

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation. Its mechanism as a molecular glue that hijacks the CRL4B E3 ligase to degrade cyclin K provides a powerful tool for studying the biological roles of CDK12 and CDK13 and offers a promising therapeutic strategy for cancers dependent on their activity. The detailed structural and functional data, along with the experimental protocols provided in this guide, will aid researchers in further exploring the potential of this compound and in the rational design of new and improved molecular glue degraders.

References

dCeMM4 Target Protein Selectivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

dCeMM4 is a small molecule molecular glue degrader that has demonstrated high selectivity in inducing the degradation of cyclin K. This document provides a comprehensive technical overview of the target protein selectivity of this compound, its mechanism of action, and detailed experimental protocols for its characterization. This compound mediates the formation of a ternary complex between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of cyclin K. This targeted degradation approach offers a promising therapeutic strategy, and this guide serves as a resource for researchers in the field of targeted protein degradation and drug discovery.

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality with the potential to address previously "undruggable" targets. Molecular glue degraders are small molecules that induce or stabilize the interaction between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and degradation. This compound is a molecular glue that has been identified to selectively target cyclin K for degradation.[1] Cyclin K, in complex with CDK12 and CDK13, plays a crucial role in the regulation of transcriptional elongation. The selective degradation of cyclin K presents a novel approach for modulating these processes in various disease contexts. This guide details the selectivity profile of this compound, the underlying molecular mechanism, and the experimental methodologies used to elucidate its function.

Target Protein Selectivity of this compound

Quantitative proteomic studies have been instrumental in defining the target selectivity of this compound. These experiments, primarily conducted in KBM7 and HEK293T human cell lines, have revealed a pronounced and selective degradation of cyclin K.

Proteome-Wide Selectivity

Mass spectrometry-based quantitative proteomics has demonstrated that treatment with this compound leads to a significant reduction in the abundance of cyclin K.[2] Notably, a milder destabilization of the cyclin K-associated kinases, CDK12 and CDK13, has also been observed, likely as a consequence of cyclin K degradation.[2] Importantly, no other cyclin-dependent kinases (CDKs) or cyclins were found to be significantly destabilized, highlighting the remarkable selectivity of this compound.[2]

Quantitative Degradation Data

Table 1: Quantitative Proteomics Data for this compound Treatment

ProteinCell LineTreatment ConcentrationTreatment TimeLog2 Fold Change vs. DMSOReference
Cyclin KKBM73.5 µM5 hoursPronounced Destabilization
CDK12KBM73.5 µM5 hoursMilder Destabilization
CDK13KBM73.5 µM5 hoursMilder Destabilization

Mechanism of Action

This compound functions as a molecular glue, inducing the proximity of the CDK12-cyclin K complex to the CRL4B E3 ubiquitin ligase complex. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to cyclin K, marking it for degradation by the proteasome.

Signaling Pathway

The degradation of cyclin K initiated by this compound follows a well-defined signaling cascade.

dCeMM4_Signaling_Pathway This compound This compound Ternary_Complex Ternary Complex: CDK12-CycK-dCeMM4-CRL4B This compound->Ternary_Complex CDK12_CycK CDK12-Cyclin K Complex CDK12_CycK->Ternary_Complex CRL4B CRL4B E3 Ligase (DDB1-CUL4B-RBX1) CRL4B->Ternary_Complex Ub_CycK Poly-ubiquitinated Cyclin K Ternary_Complex->Ub_CycK Ubiquitination Ub Ubiquitin Ub->Ub_CycK Proteasome Proteasome Ub_CycK->Proteasome Degradation Degraded Cyclin K Proteasome->Degradation Proteomics_Workflow A Cell Treatment (this compound vs. DMSO) B Cell Lysis & Protein Extraction A->B C Protein Digestion (Trypsin) B->C D Isobaric Labeling (e.g., TMT) C->D E Peptide Fractionation (High-pH RP-HPLC) D->E F LC-MS/MS Analysis E->F G Data Analysis (Identification & Quantification) F->G H Identification of Selectively Degraded Proteins G->H TR_FRET_Assay cluster_0 No this compound cluster_1 With this compound DDB1_Tb His-DDB1 + Tb-anti-His (Donor) No_FRET No FRET Signal CycK_AF488 CDK12-CycK + AF488 (Acceptor) This compound This compound Ternary_Complex Ternary Complex This compound->Ternary_Complex FRET FRET Signal Ternary_Complex->FRET DDB1_Tb2 His-DDB1 + Tb-anti-His DDB1_Tb2->Ternary_Complex CycK_AF488_2 CDK12-CycK + AF488 CycK_AF488_2->Ternary_Complex

References

The Molecular Glue dCeMM4: A Technical Guide to its Impact on Biological Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

dCeMM4 is a novel molecular glue degrader that has garnered significant interest within the scientific community for its potent and selective induction of cyclin K degradation. By hijacking the cellular ubiquitin-proteasome system, this compound effectively targets the CDK12-cyclin K complex, a critical regulator of transcriptional elongation and other key cellular processes. This targeted degradation has profound implications for several biological pathways, making this compound a valuable tool for basic research and a promising candidate for therapeutic development, particularly in oncology. This technical guide provides an in-depth overview of the biological pathways affected by this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action: Degradation of Cyclin K

This compound functions as a molecular glue, a small molecule that induces an interaction between two proteins that would not normally associate.[1][2] Specifically, this compound promotes the proximity of the CDK12-cyclin K complex to the DDB1-CUL4A-RBX1 (CRL4A) E3 ubiquitin ligase complex.[1][2] This induced proximity leads to the polyubiquitination of cyclin K, marking it for degradation by the 26S proteasome. While cyclin K is the primary target, its degradation leads to the subsequent destabilization of its catalytic partner, CDK12, and to a lesser extent, the related kinase CDK13.[3]

cluster_0 This compound-Induced Protein Degradation This compound This compound CDK12_CyclinK CDK12-Cyclin K Complex This compound->CDK12_CyclinK Binds to CRL4B CRL4B E3 Ligase (DDB1-CUL4B-RBX1) This compound->CRL4B Recruits CDK12_CyclinK->CRL4B Induced Proximity Proteasome 26S Proteasome CDK12_CyclinK->Proteasome Targeted for Degradation Ub Ubiquitin Ub->CDK12_CyclinK Polyubiquitination of Cyclin K Degraded_CyclinK Degraded Cyclin K Proteasome->Degraded_CyclinK Degrades

Figure 1: Mechanism of this compound-induced Cyclin K degradation.

Affected Signaling Pathways

The primary consequence of this compound-mediated cyclin K degradation is the functional impairment of CDK12. CDK12 is a critical regulator of transcriptional elongation through its phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II). This activity predominantly affects the expression of long genes, including many involved in the DNA Damage Response (DDR).

Disruption of Transcriptional Regulation

The CDK12-cyclin K complex is essential for the phosphorylation of Serine 2 on the heptapeptide (B1575542) repeats of the Pol II CTD. This phosphorylation event is crucial for the transition from transcriptional initiation to productive elongation. By degrading cyclin K and destabilizing CDK12, this compound effectively inhibits this process, leading to premature termination of transcription for a specific subset of genes.

cluster_1 Impact of this compound on Transcription This compound This compound CDK12_CyclinK CDK12-Cyclin K This compound->CDK12_CyclinK Inhibits (via degradation) PolII RNA Polymerase II (Pol II) CDK12_CyclinK->PolII Phosphorylates Ser2 of CTD pPolII Phosphorylated Pol II (Ser2-P) PolII->pPolII Transcription Transcriptional Elongation pPolII->Transcription Promotes DDR_Genes DDR & other long genes Transcription->DDR_Genes Expression of

Figure 2: this compound disrupts transcriptional elongation.

Impairment of the DNA Damage Response (DDR)

A significant downstream consequence of this compound-induced transcriptional dysregulation is the impairment of the DNA Damage Response (DDR) pathway. Many key DDR genes, such as BRCA1, ATM, and FANCF, are characterized by their long gene length, making their expression particularly dependent on functional CDK12. Treatment with this compound leads to a reduction in the mRNA and protein levels of these critical DDR components, sensitizing cancer cells to DNA damaging agents and PARP inhibitors.

Potential Impact on Other Pathways

While the direct impact on transcription and the DDR is well-established, the broader consequences of CDK12 inhibition by this compound are an area of active investigation. High expression of CDK12 has been linked to the promotion of several oncogenic signaling pathways, including:

  • WNT/β-catenin Pathway

  • ErbB-PI3K-AKT Pathway

  • MAPK Pathway

By downregulating CDK12 activity, this compound may exert anti-cancer effects by dampening the signaling output of these pathways. However, direct evidence and detailed mechanistic studies on the effect of this compound on these specific pathways are still emerging.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound.

Table 1: Cellular Potency of this compound

Cell LineAssay TypeEndpointValueReference
KBM7ViabilityEC501.25 µM
HCT116ViabilityEC50>10 µM
MOLM13ViabilityEC50~1 µM
JurkatViabilityEC50~0.5 µM

Table 2: Protein Degradation Profile of this compound

Cell LineTreatmentProteinChange in AbundanceMethodReference
KBM73.5 µM this compound for 20hCyclin KSignificant degradationProteomics, Immunoblot
KBM73.5 µM this compound for 20hCDK12Milder destabilizationProteomics, Immunoblot
KBM73.5 µM this compound for 20hCDK13Milder destabilizationProteomics

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)
  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound or DMSO as a vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings of treated cells to the DMSO control to determine the percentage of cell viability. Calculate EC50 values using a non-linear regression curve fit.

Immunoblotting for Protein Degradation
  • Cell Lysis: Treat cells with the desired concentration of this compound for the indicated time. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against Cyclin K, CDK12, and a loading control (e.g., GAPDH or Vinculin) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Expression Proteomics
  • Sample Preparation: Treat cells with this compound or DMSO. Harvest, lyse, and digest the proteins into peptides.

  • TMT Labeling: Label the peptides with tandem mass tags (TMT) for multiplexed analysis.

  • LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze by tandem mass spectrometry.

  • Data Analysis: Identify and quantify the peptides using a proteomics software suite (e.g., MaxQuant). Determine the log2 fold change in protein abundance in this compound-treated samples relative to DMSO controls.

cluster_2 Experimental Workflow for Proteomics Cell_Culture Cell Culture (e.g., KBM7) Treatment This compound / DMSO Treatment Cell_Culture->Treatment Lysis_Digestion Cell Lysis & Protein Digestion Treatment->Lysis_Digestion TMT_Labeling TMT Labeling Lysis_Digestion->TMT_Labeling LC_MS LC-MS/MS TMT_Labeling->LC_MS Data_Analysis Data Analysis (Log2 Fold Change) LC_MS->Data_Analysis

Figure 3: A typical workflow for quantitative proteomics.

Conclusion and Future Directions

This compound represents a powerful chemical probe for studying the biological roles of the CDK12-cyclin K complex and a promising starting point for the development of novel therapeutics. Its primary mechanism of action, the degradation of cyclin K, leads to the disruption of transcriptional regulation and impairment of the DNA damage response, highlighting a potential vulnerability in certain cancer types. Future research should focus on further elucidating the downstream signaling consequences of this compound treatment, identifying predictive biomarkers of response, and optimizing its pharmacological properties for in vivo applications. The continued exploration of this compound and other molecular glue degraders holds immense potential for expanding the druggable proteome and developing innovative treatment strategies for a range of human diseases.

References

dCeMM4-Induced Protein-Protein Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

dCeMM4 is a novel molecular glue degrader that induces the targeted degradation of cyclin K. It functions by promoting a novel protein-protein interaction between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase complex. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of cyclin K, thereby impacting transcriptional regulation and cell cycle progression. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and quantitative data on its effects.

Core Mechanism of Action

This compound acts as a molecular adhesive, facilitating the interaction between the cyclin-dependent kinase 12 (CDK12)-cyclin K complex and the Cullin-RING E3 ubiquitin ligase 4B (CRL4B) complex.[1][2] Specifically, this compound mediates the binding of the CDK12-cyclin K complex to the Damage-Specific DNA Binding Protein 1 (DDB1), a core component of the CRL4B ligase.[3][4] This ternary complex formation brings cyclin K into close proximity to the E3 ligase machinery, resulting in its polyubiquitination and subsequent degradation by the 26S proteasome. While cyclin K is the primary target for degradation, a milder and delayed destabilization of its partner kinases, CDK12 and CDK13, has also been observed.[3]

Signaling Pathway

The signaling pathway initiated by this compound leading to cyclin K degradation is a prime example of targeted protein degradation. The key steps are outlined below.

dCeMM4_Signaling_Pathway This compound-Induced Cyclin K Degradation Pathway cluster_complex CDK12-Cyclin K Complex cluster_crl4b CRL4B E3 Ubiquitin Ligase cluster_ubiquitination Ubiquitination Machinery CDK12 CDK12 Cyclin_K Cyclin K Proteasome 26S Proteasome Cyclin_K->Proteasome targeted for degradation This compound This compound This compound->CDK12 induces interaction DDB1 DDB1 This compound->DDB1 induces interaction CUL4B CUL4B RBX1 RBX1 CUL4B->RBX1 CUL4B->DDB1 DDB1->Cyclin_K recruits for ubiquitination E1 E1 (UBA6) E2 E2 (UBE2G1/UBE2Z) E1->E2 activates Ub Ubiquitin E2->Ub conjugates Ub->Cyclin_K polyubiquitinates Degraded_Cyclin_K Degraded Cyclin K Proteasome->Degraded_Cyclin_K degrades

This compound-induced signaling pathway leading to cyclin K degradation.

Quantitative Data

The effect of this compound on protein abundance has been quantified using expression proteomics. The following table summarizes the log2 fold change (Log2FC) in the abundance of key proteins in KBM7 cells treated with this compound.

ProteinThis compound ConcentrationTreatment DurationLog2 Fold Change (vs. DMSO)Cell LineReference
Cyclin K (CCNK)3.5 µM20 hoursSignificant DestabilizationKBM7
CDK123.5 µM20 hoursMilder DestabilizationKBM7
CDK133.5 µM20 hoursMilder DestabilizationKBM7

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Quantitative Expression Proteomics

This protocol outlines the general workflow for analyzing proteome-wide changes upon this compound treatment.

Quantitative_Proteomics_Workflow Quantitative Proteomics Workflow start Cell Culture (e.g., KBM7 cells) treatment This compound or DMSO Treatment start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis digestion Protein Digestion (e.g., with Trypsin) lysis->digestion labeling Isobaric Tagging (e.g., TMT) digestion->labeling lcms LC-MS/MS Analysis labeling->lcms analysis Data Analysis and Quantification lcms->analysis end Log2FC Protein Abundance Data analysis->end

Workflow for quantitative expression proteomics.

Protocol:

  • Cell Culture and Treatment: Plate KBM7 cells at an appropriate density. Treat cells with this compound (e.g., 3.5 µM) or DMSO as a vehicle control for the desired duration (e.g., 5 or 12 hours).

  • Cell Lysis and Protein Extraction: Harvest and wash the cells with ice-cold PBS. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Digestion: Quantify the protein concentration (e.g., using a BCA assay). Reduce, alkylate, and digest the proteins into peptides using an appropriate enzyme like trypsin.

  • Isobaric Tagging: Label the peptide samples from different treatment conditions with isobaric tags (e.g., Tandem Mass Tags - TMT).

  • LC-MS/MS Analysis: Combine the labeled samples and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Process the raw data using a suitable software suite to identify and quantify peptides and proteins. Calculate the log2 fold change in protein abundance between this compound-treated and DMSO-treated samples.

Co-Immunoprecipitation (Co-IP)

This protocol is designed to validate the this compound-induced interaction between CDK12 and DDB1.

CoIP_Workflow Co-Immunoprecipitation Workflow start Cell Treatment (this compound or DMSO) lysis Cell Lysis start->lysis incubation Incubate Lysate with Anti-CDK12 Antibody lysis->incubation capture Capture with Protein A/G Beads incubation->capture wash Wash Beads capture->wash elution Elute Proteins wash->elution analysis Western Blot Analysis (Probe for DDB1) elution->analysis end Detection of CDK12-DDB1 Interaction analysis->end

Workflow for Co-Immunoprecipitation.

Protocol:

  • Cell Treatment: Treat cells with this compound or DMSO. To prevent degradation of the complex, a proteasome inhibitor (e.g., MG132) can be added during the last few hours of treatment.

  • Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysate to reduce non-specific binding.

    • Incubate the lysate with an antibody against the "bait" protein (e.g., anti-CDK12).

    • Add protein A/G magnetic beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a suitable elution buffer (e.g., Laemmli buffer).

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the expected interacting protein ("prey," e.g., anti-DDB1) and the bait protein (anti-CDK12) as a control.

Cell Viability Assay

This protocol measures the effect of this compound on cell proliferation and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 3 days).

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to the wells.

  • Signal Detection: Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and calculate the EC50 value.

CRISPR/Cas9 Screen

This protocol is used to identify genes essential for the cytotoxic activity of this compound.

Protocol:

  • Library Transduction: Transduce a Cas9-expressing cell line with a genome-wide or focused sgRNA library.

  • Selection: Select for successfully transduced cells (e.g., using puromycin).

  • Drug Treatment: Treat the cell population with this compound at a concentration that inhibits growth (e.g., 4xEC50).

  • Harvesting: Harvest genomic DNA from the surviving cell population.

  • Sequencing: Amplify the sgRNA-encoding regions by PCR and perform next-generation sequencing.

  • Data Analysis: Analyze the sequencing data to identify sgRNAs that are enriched in the this compound-treated population compared to a control population. Genes targeted by these enriched sgRNAs are considered essential for this compound's mechanism of action.

Conclusion

This compound represents a powerful tool for studying targeted protein degradation and the biology of the CDK12-cyclin K complex. Its mechanism of action, involving the induced formation of a ternary complex with the CRL4B E3 ligase, highlights the potential of molecular glues in modulating protein-protein interactions for therapeutic benefit. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers investigating this compound and similar molecules.

References

Methodological & Application

Application Notes: dCeMM4 for Targeted Cyclin K Degradation in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction dCeMM4 is a small molecule molecular glue degrader designed for targeted protein degradation.[1][2][3][4] It operates by inducing the proximity between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase complex.[1] This induced proximity leads to the specific ubiquitination and subsequent proteasomal degradation of cyclin K, a crucial regulator of transcriptional elongation. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study the functional consequences of cyclin K degradation.

Mechanism of Action this compound functions as a molecular glue, a class of molecules that induces or stabilizes protein-protein interactions. Specifically, this compound facilitates an interaction between CDK12 (which is bound to its partner, cyclin K) and DDB1, an adaptor protein for the CUL4B E3 ubiquitin ligase. This event forms a ternary complex, positioning cyclin K for ubiquitination by the E3 ligase machinery. The polyubiquitinated cyclin K is then recognized and degraded by the proteasome. While CDK12 is essential for this interaction, it acts primarily as an adaptor and is not efficiently degraded itself.

dCeMM4_Mechanism_of_Action cluster_1 Ternary Complex Formation cluster_2 Protein Degradation Pathway This compound This compound Ternary_Complex This compound-induced Ternary Complex (E3-Ligase :: this compound :: CDK12-CycK) This compound->Ternary_Complex Binds & Induces Proximity CDK12_CycK CDK12-Cyclin K Complex CDK12_CycK->Ternary_Complex E3_Ligase CRL4B E3 Ligase (DDB1-CUL4B) E3_Ligase->Ternary_Complex Ubiquitination Cyclin K Ubiquitination Ternary_Complex->Ubiquitination Facilitates Proteasome Proteasomal Degradation Ubiquitination->Proteasome Targets for Degraded_CycK Degraded Cyclin K Proteasome->Degraded_CycK Results in

Caption: Mechanism of action for this compound molecular glue degrader.

Quantitative Data Summary

The effective concentration of this compound varies depending on the cell line and experimental duration. The following table summarizes reported concentrations and observed effects.

Cell LineConcentrationTreatment DurationObserved EffectReference
KBM73.5 µM20 hoursCyclin K and CDK12 degradation.
KBM73.5 µMNot SpecifiedUsed for cell cycle analysis by PI staining.
KBM71.25 µM4 days (re-seeded)Starting concentration for resistance screening (4xEC50).
WT KBM73.5 µM3 hoursCyclin K destabilization.
MV4;1112 µM25 daysUsed for generating cells with acquired drug resistance.
MDA-MB-2311 µM5 hoursUsed for label-free quantitative mass spectrometry.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol details the preparation of stock solutions for long-term storage and working solutions for cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Complete cell culture medium appropriate for the cell line

Procedure:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO.

    • Ensure the powder is completely dissolved by vortexing.

  • Aliquoting and Storage:

    • Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.

    • For long-term storage (up to 6 months), store aliquots at -80°C.

    • For short-term storage (up to 1 month), store aliquots at -20°C.

  • Working Solution Preparation:

    • On the day of the experiment, thaw a stock solution aliquot.

    • Dilute the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentration for your experiment.

    • Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) and should be consistent across all experimental conditions, including the vehicle-only control.

Protocol 2: Western Blot Analysis of Cyclin K Degradation

This protocol is used to qualitatively and quantitatively assess the degradation of cyclin K in cells following this compound treatment.

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, buffers, and electrophoresis system

  • PVDF membrane and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Cyclin K, anti-CDK12, anti-GAPDH/β-actin as loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in multi-well plates (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of harvest.

    • Allow cells to adhere overnight (for adherent cells).

    • Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 3, 5, or 20 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing intermittently.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification and Sample Preparation:

    • Transfer the supernatant (clarified lysate) to a new tube.

    • Determine the protein concentration of each sample using a BCA assay.

    • Prepare samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary antibody (e.g., anti-Cyclin K) overnight at 4°C, diluted according to the manufacturer's recommendation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Re-probe the membrane with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Quantify band intensities using software like ImageJ to determine the relative reduction in Cyclin K levels.

Protocol 3: Cell Viability Assay

This protocol measures the effect of this compound on cell proliferation and viability, which is useful for determining EC50 values.

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • Sterile 96-well plates (white or clear, depending on the assay)

  • Cell viability reagent (e.g., CellTiter-Glo®, Promega G7570).

  • Luminometer or spectrophotometer

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1000 cells/well for SKW3 cells).

    • Allow cells to adhere overnight (for adherent cells).

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. Include a vehicle-only control.

    • Add the compound dilutions to the appropriate wells.

    • Note: Assays should be performed with technical triplicates for each condition.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 3 days).

  • Viability Measurement:

    • Equilibrate the plate and the viability reagent to room temperature.

    • Add the viability reagent to each well according to the manufacturer's protocol (e.g., for CellTiter-Glo, add a volume equal to the culture medium volume).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data by setting the vehicle control as 100% viability.

    • Plot the results as percent viability versus the log of the this compound concentration.

    • Calculate the EC50 value using a suitable curve-fitting analysis in software like GraphPad Prism.

dCeMM4_Experimental_Workflow cluster_assays 4. Perform Assay start Start: Prepare this compound Stock Solutions seed_cells 1. Seed Cells (e.g., 6-well or 96-well plate) start->seed_cells treatment 2. Treat with this compound & Vehicle Control seed_cells->treatment incubation 3. Incubate (e.g., 3 to 72 hours) treatment->incubation western_blot Western Blot (for protein degradation) incubation->western_blot viability_assay Viability Assay (for cytotoxicity/EC50) incubation->viability_assay analysis 5. Data Acquisition & Analysis western_blot->analysis viability_assay->analysis end End: Determine Cyclin K Degradation & EC50 analysis->end

Caption: General experimental workflow for using this compound in cell culture.

References

dCeMM4 In Vitro Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

dCeMM4 is a molecular glue degrader that selectively induces the ubiquitination and subsequent proteasomal degradation of Cyclin K.[1][2][3][4] This activity is achieved by promoting the formation of a ternary complex between the CDK12-Cyclin K complex and the CRL4B E3 ubiquitin ligase.[1] The degradation of Cyclin K leads to the inhibition of CDK12/13-mediated transcription, which can be a promising therapeutic strategy in oncology. This document provides detailed protocols for the in vitro use of this compound, including its mechanism of action, key experimental procedures, and data presentation guidelines.

Mechanism of Action

This compound functions as a molecular glue, a small molecule that induces proximity between two proteins that do not normally interact. In this case, this compound facilitates the interaction between CDK12 (bound to Cyclin K) and DDB1, a component of the CUL4B E3 ubiquitin ligase complex. This induced proximity leads to the ubiquitination of Cyclin K, marking it for degradation by the proteasome. The loss of Cyclin K results in the destabilization of its binding partners, CDK12 and CDK13.

This compound This compound Ternary_Complex Ternary Complex (CDK12-Cyclin K)-dCeMM4-(CRL4B) This compound->Ternary_Complex Induces Proximity CDK12_CyclinK CDK12-Cyclin K Complex CDK12_CyclinK->Ternary_Complex CRL4B CRL4B E3 Ligase (DDB1-CUL4B) CRL4B->Ternary_Complex Ubiquitination Ubiquitination of Cyclin K Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Cyclin K Degradation Proteasome->Degradation Transcription_Inhibition Inhibition of Transcription Degradation->Transcription_Inhibition

Figure 1: Mechanism of action of this compound.

Data Presentation

Quantitative Data Summary
ParameterCell LineValueReference
Cyclin K Degradation
Concentration for near-complete degradationKBM73.5 µM
Time for near-complete degradationKBM72 hours
Cell Viability (EC50)
3-day treatmentKBM7~0.3 µM
Binding Affinity
This compound-induced CDK12:cyclin K and DDB1 interactionIn vitroSimilar to dCeMM2

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder (e.g., MedChemExpress, Cat. No.: HY-144977)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to make a 10 mM stock solution, dissolve 3.37 mg of this compound (MW: 337.42 g/mol ) in 1 mL of DMSO.

  • To aid dissolution, ultrasonic treatment and warming to 60°C may be necessary.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.

Start Start Weigh Weigh this compound powder Start->Weigh Add_DMSO Add anhydrous DMSO Weigh->Add_DMSO Dissolve Dissolve with ultrasonication and warming (60°C) Add_DMSO->Dissolve Aliquot Aliquot into single-use tubes Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store End End Store->End

Figure 2: this compound stock solution preparation workflow.
Western Blot Analysis of Cyclin K Degradation

This protocol is designed to assess the dose- and time-dependent degradation of Cyclin K in cultured cells treated with this compound.

Materials:

  • Cell line of interest (e.g., KBM7)

  • Complete cell culture medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-Cyclin K, anti-CDK12, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in multi-well plates.

    • Allow cells to adhere and grow overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 3.5, 10 µM) for different time points (e.g., 2, 4, 8, 12, 24 hours). Include a DMSO-treated vehicle control.

  • Cell Lysis:

    • After treatment, wash cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Mix equal amounts of protein (20-30 µg) with 1x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-Cyclin K) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Strip and re-probe the membrane for CDK12 and a loading control like β-actin.

Start Start Cell_Treatment Cell Treatment with This compound Start->Cell_Treatment Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

Figure 3: Western blot experimental workflow.
Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation

This protocol is to verify the this compound-induced interaction between CDK12 and DDB1.

Materials:

  • Human cancer cell line (e.g., HCT116)

  • This compound stock solution

  • Proteasome inhibitor (e.g., MG132)

  • Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease/phosphatase inhibitors)

  • Anti-CDK12 antibody and corresponding isotype control IgG

  • Protein A/G magnetic beads

  • Western blot reagents (as listed above)

Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with this compound (e.g., 1-10 µM) or DMSO for 4-8 hours.

    • Add a proteasome inhibitor (e.g., 10 µM MG132) for the last 4 hours of treatment to prevent degradation of the ubiquitinated complex.

  • Cell Lysis:

    • Lyse cells using Co-IP Lysis Buffer and clarify the lysate by centrifugation.

    • Reserve a small aliquot of the lysate as "Input".

  • Immunoprecipitation:

    • Normalize the protein concentration of the clarified lysates.

    • Add 2-4 µg of anti-CDK12 antibody or isotype control IgG to the lysate.

    • Incubate for 4 hours to overnight at 4°C with rotation.

    • Add pre-washed Protein A/G magnetic beads and incubate for an additional 1-2 hours at 4°C.

  • Washing and Elution:

    • Wash the beads three times with ice-cold Co-IP Lysis Buffer.

    • Elute the protein complexes by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis:

    • Analyze the eluted samples and the "Input" control by western blotting using antibodies against DDB1, Cyclin K, and CDK12. An increased amount of DDB1 in the CDK12 immunoprecipitate from this compound-treated cells compared to the control indicates the formation of the ternary complex.

Cell Viability Assay

This protocol measures the effect of this compound on cell proliferation and viability.

Materials:

  • Cell line of interest

  • 96-well plates

  • This compound stock solution

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 50,000 cells/mL.

  • Treatment:

    • Treat cells in triplicate with a serial dilution of this compound. Include a DMSO control.

  • Incubation:

    • Incubate the plate for 3 days.

  • Measurement:

    • Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO control.

    • Determine the EC50 value by plotting the dose-response curve.

Troubleshooting

  • No Cyclin K Degradation:

    • Confirm the activity of the this compound compound.

    • Ensure proper cell lysis and protein extraction.

    • Optimize antibody concentrations for western blotting.

  • High Background in Co-IP:

    • Increase the number of washes.

    • Use a fresh tube for the final wash.

    • Pre-clear the lysate with beads before adding the primary antibody.

  • Inconsistent Cell Viability Results:

    • Ensure uniform cell seeding.

    • Check for DMSO toxicity at higher concentrations.

    • Optimize the incubation time.

Safety Precautions

This compound is a chemical compound for research use only. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle DMSO with care as it can facilitate the absorption of other chemicals. All waste should be disposed of according to institutional guidelines.

References

Application Notes and Protocols: dCeMM4 Cell-Based Assays for Targeted Cyclin K Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

dCeMM4 is a small molecule molecular glue degrader that selectively induces the ubiquitination and subsequent proteasomal degradation of Cyclin K.[1][2][3] This is achieved by promoting the interaction between the CDK12-Cyclin K complex and the CRL4B E3 ubiquitin ligase complex.[1][3] These application notes provide detailed protocols and guidelines for utilizing this compound in cell-based assays to study Cyclin K degradation and its downstream effects.

Mechanism of Action

This compound acts as a molecular glue, facilitating a novel protein-protein interaction. By binding to both CDK12 and the DDB1 component of the CUL4B E3 ligase complex, this compound brings the Cyclin K substrate into close proximity with the ligase, leading to its polyubiquitination and degradation by the proteasome.

cluster_CRL4B CRL4B E3 Ligase Complex cluster_CDK12_CyclinK CDK12-Cyclin K Complex DDB1 DDB1 CUL4B CUL4B DDB1->CUL4B RBX1 RBX1 CUL4B->RBX1 CyclinK Cyclin K (Target Protein) RBX1->CyclinK CDK12 CDK12 CDK12->CyclinK Proteasome Proteasome CyclinK->Proteasome Degradation This compound This compound (Molecular Glue) This compound->DDB1 This compound->CDK12 Binds Ub Ubiquitin Ub->RBX1 start Start: Hypothesis This compound degrades Cyclin K cell_culture Cell Culture (e.g., KBM7, SH-SY5Y) start->cell_culture treatment This compound Treatment (Dose-response & Time-course) cell_culture->treatment protein_analysis Protein Level Analysis treatment->protein_analysis phenotypic_analysis Phenotypic Analysis treatment->phenotypic_analysis western_blot Western Blot protein_analysis->western_blot htrf HTRF protein_analysis->htrf proteomics Quantitative Proteomics protein_analysis->proteomics data_analysis Data Analysis (EC50, DC50, etc.) western_blot->data_analysis htrf->data_analysis proteomics->data_analysis viability Cell Viability Assay (e.g., CellTiter-Glo) phenotypic_analysis->viability cell_cycle Cell Cycle Analysis (e.g., Flow Cytometry) phenotypic_analysis->cell_cycle viability->data_analysis cell_cycle->data_analysis conclusion Conclusion: Characterize this compound activity data_analysis->conclusion

References

Application Notes: dCeMM4-Mediated Degradation of Cyclin K for Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

dCeMM4 is a novel molecular glue degrader that potently and selectively induces the degradation of Cyclin K.[1] This targeted protein degradation is achieved by promoting the interaction between the CDK12-Cyclin K complex and the CRL4B E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of Cyclin K.[1] This application note provides a detailed protocol for researchers to effectively monitor the this compound-induced degradation of Cyclin K in cultured cells using Western blotting.

Mechanism of Action

This compound acts as a molecular glue, facilitating the formation of a ternary complex between the CDK12-Cyclin K complex and the DDB1 component of the CUL4B E3 ligase. This induced proximity triggers the ubiquitination of Cyclin K, marking it for degradation by the 26S proteasome. This targeted degradation of Cyclin K leads to the inhibition of CDK12/13-mediated transcription, which can be a promising therapeutic strategy in various cancers.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for a Western blot experiment designed to assess this compound-mediated Cyclin K degradation. These values may require optimization depending on the cell line and experimental conditions.

ParameterValueNotes
This compound Treatment
This compound Concentration1 - 10 µMA dose-response experiment is recommended to determine the optimal concentration. A common starting point is 3.5 µM.
Treatment Time3 - 24 hoursA time-course experiment is recommended. Significant degradation is often observed within 3-6 hours.
Protein Extraction
Lysis BufferRIPA buffer with protease and phosphatase inhibitorsRIPA buffer is effective for extracting nuclear proteins like Cyclin K.
Protein Concentration1 - 2 mg/mLDetermined by BCA assay.
Western Blotting
Protein Loaded per Lane20 - 40 µg
Primary Antibody: Anti-Cyclin K1:1000 dilutionIncubation overnight at 4°C.
Primary Antibody: Anti-GAPDH (Loading Control)1:10,000 dilutionIncubation for 1 hour at room temperature.
Secondary Antibody: HRP-conjugated1:5000 - 1:10,000 dilutionIncubation for 1 hour at room temperature.

Experimental Workflow Diagram

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_analysis Data Analysis A Seed Cells B This compound Treatment A->B C Cell Lysis B->C D Protein Quantification (BCA) C->D E SDS-PAGE D->E F Protein Transfer (PVDF) E->F G Blocking F->G H Primary Antibody Incubation (Anti-Cyclin K, Anti-GAPDH) G->H I Secondary Antibody Incubation H->I J Chemiluminescent Detection I->J K Image Acquisition J->K L Densitometry Analysis K->L

Caption: Experimental workflow for this compound western blot analysis of Cyclin K.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for performing a Western blot to detect this compound-induced degradation of Cyclin K.

1. Cell Culture and Treatment

  • Seed the cells of interest (e.g., HeLa, KBM7, or another relevant cancer cell line) in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of treatment.

  • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Prepare a stock solution of this compound in DMSO.

  • On the day of the experiment, treat the cells with the desired concentrations of this compound (e.g., a dose-response of 0, 1, 3.5, 5, and 10 µM) for a predetermined time (e.g., 6 hours). Include a DMSO-only vehicle control.

2. Protein Extraction

  • After treatment, aspirate the media and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Add 100-150 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails to each well.

  • Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.

  • Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

3. SDS-PAGE and Western Blotting

  • Normalize the protein concentrations of all samples with lysis buffer.

  • Prepare the protein samples for loading by adding 4x Laemmli sample buffer to a final concentration of 1x and boiling at 95°C for 5 minutes.

  • Load 20-40 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.

  • Run the gel in MOPS or MES running buffer until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody against Cyclin K (e.g., rabbit anti-Cyclin K, 1:1000 dilution in 5% BSA/TBST) and a loading control antibody (e.g., mouse anti-GAPDH, 1:10,000 dilution in 5% non-fat dry milk/TBST) overnight at 4°C on a shaker.

  • The following day, wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP and anti-mouse IgG-HRP, diluted 1:5000-1:10,000 in 5% non-fat dry milk/TBST) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

4. Detection and Analysis

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the Cyclin K band to the corresponding loading control (GAPDH) band for each sample.

Signaling Pathway Diagram

signaling_pathway This compound This compound Ternary_Complex Ternary Complex (this compound-CDK12/K-CRL4B) This compound->Ternary_Complex CDK12_CyclinK CDK12-Cyclin K Complex CDK12_CyclinK->Ternary_Complex CRL4B CRL4B E3 Ligase (DDB1) CRL4B->Ternary_Complex Ubiquitination Ubiquitination of Cyclin K Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Cyclin K Degradation Proteasome->Degradation

Caption: this compound-mediated Cyclin K degradation pathway.

References

Application Notes and Protocols: Determination of the Dose-Response Curve for the Molecular Glue Degrader dCeMM4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

dCeMM4 is a small molecule molecular glue degrader that selectively induces the ubiquitination and subsequent proteasomal degradation of cyclin K.[1][2][3] Mechanistically, this compound facilitates the formation of a ternary complex between Cyclin-Dependent Kinase 12 (CDK12)-cyclin K and the CRL4B E3 ubiquitin ligase complex.[1][2] This induced proximity leads to the polyubiquitination of cyclin K, marking it for degradation by the proteasome. The depletion of cyclin K impairs CDK12 kinase activity, which plays a crucial role in transcriptional regulation and the DNA damage response, ultimately leading to cell death in susceptible cancer cells.

These application notes provide detailed protocols for determining the dose-response curve of this compound by assessing its impact on both cell viability and the degradation of its target protein, cyclin K. Understanding the dose-dependent effects of this compound is critical for characterizing its potency and therapeutic window. Unlike bifunctional degraders like PROTACs, molecular glues such as this compound are less prone to the "hook effect," a phenomenon where efficacy decreases at high concentrations.

Data Presentation

The following tables provide a structured format for summarizing the quantitative data obtained from dose-response experiments with this compound.

Table 1: Cell Viability IC50 Values for this compound

Cell LineCancer TypeTreatment Duration (hours)IC50 (nM)Notes
KBM7Leukemia72ValueWild-type
MOLM-13Leukemia72Value
HEK293TEmbryonic Kidney72Value
User-definedUser-defined72Value

Table 2: Cyclin K Degradation DC50 and Dmax Values for this compound

Cell LineTreatment Duration (hours)DC50 (nM)Dmax (%)Notes
KBM724ValueValue
MOLM-1324ValueValue
HEK293T2ValueValue
User-definedUser-definedValueValue

IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow for determining its dose-response curve.

dCeMM4_Signaling_Pathway This compound Mechanism of Action This compound This compound Ternary_Complex Ternary Complex: CDK12-cycK :: this compound :: CRL4B This compound->Ternary_Complex CDK12_cycK CDK12-cyclin K Complex CDK12_cycK->Ternary_Complex CRL4B CRL4B E3 Ligase (DDB1-CUL4B-RBX1) CRL4B->Ternary_Complex Ubiquitination Poly-ubiquitination of cyclin K Ternary_Complex->Ubiquitination Induces Proximity Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degraded_cycK Degraded cyclin K Proteasome->Degraded_cycK Downstream_Effects Inhibition of Transcription & Induction of Apoptosis Degraded_cycK->Downstream_Effects

Caption: this compound-mediated degradation of cyclin K pathway.

Dose_Response_Workflow Experimental Workflow for this compound Dose-Response Analysis cluster_cell_culture Cell Culture & Treatment cluster_assays Endpoint Assays cluster_data_analysis Data Analysis Cell_Seeding Seed cells in multi-well plates dCeMM4_Treatment Treat with serial dilutions of this compound Cell_Seeding->dCeMM4_Treatment Incubation Incubate for specified duration dCeMM4_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Incubation->Viability_Assay Protein_Degradation_Assay Protein Degradation Assay (Western Blot) Incubation->Protein_Degradation_Assay Viability_Analysis Calculate IC50 values Viability_Assay->Viability_Analysis Degradation_Analysis Quantify band intensity Calculate DC50 & Dmax Protein_Degradation_Assay->Degradation_Analysis Dose_Response_Curve Generate Dose-Response Curves Viability_Analysis->Dose_Response_Curve Degradation_Analysis->Dose_Response_Curve

Caption: Workflow for this compound dose-response determination.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound powder in high-quality, anhydrous DMSO. Gentle vortexing or sonication may be required to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

Protocol 2: Cell Viability Dose-Response Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

  • Cell Seeding:

    • Plate cells in a 96-well, opaque-walled plate suitable for luminescence readings. Seeding density should be optimized for each cell line to ensure logarithmic growth throughout the experiment (e.g., 5,000-10,000 cells per well).

    • Allow cells to adhere and resume growth for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A suggested concentration range is from 0.1 nM to 10 µM to capture a full dose-response curve.

    • Include a vehicle control (DMSO at the same final concentration as the highest this compound dose) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized viability against the log of the this compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.

Protocol 3: Cyclin K Degradation Dose-Response Assay (Western Blot)

This protocol is used to quantify the levels of cyclin K protein following treatment with this compound.

  • Cell Seeding and Treatment:

    • Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • After 24 hours, treat the cells with a serial dilution of this compound (e.g., 1 nM to 5 µM) for a predetermined time (e.g., 2-24 hours). Include a vehicle control (DMSO).

  • Protein Extraction:

    • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, with brief vortexing every 10 minutes.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the soluble protein fraction.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Western Blot Analysis:

    • Normalize the protein concentration for all samples with lysis buffer and add 4X Laemmli sample buffer to a final concentration of 1X.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against cyclin K (e.g., 1:1000 dilution) and a loading control (e.g., GAPDH or β-actin, 1:10,000 dilution) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the intensity of the cyclin K band to the corresponding loading control band.

    • Plot the normalized cyclin K levels against the log of the this compound concentration.

    • Use a non-linear regression model to determine the DC50 and Dmax values.

References

Application Notes and Protocols for dCeMM4 in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

dCeMM4 is a small molecule identified as a molecular glue degrader.[1][2] It functions by inducing the ubiquitination and subsequent proteasomal degradation of Cyclin K.[1][3] This is achieved by promoting an interaction between the CDK12-Cyclin K complex and the DDB1-CUL4B (CRL4B) E3 ubiquitin ligase complex.[1] The degradation of Cyclin K leads to the destabilization of its binding partner, CDK12, a key regulator of transcription and the DNA damage response. Given the critical roles of CDK12 and Cyclin K in cancer cell proliferation and survival, this compound presents a promising therapeutic strategy for various malignancies.

Mechanism of Action

This compound acts as a molecular glue, a class of small molecules that induce or stabilize protein-protein interactions. Specifically, this compound binds to the ATP-binding pocket of CDK12, which is in a complex with Cyclin K. This binding event creates a novel surface that is recognized by DDB1, a component of the CRL4B E3 ubiquitin ligase complex. This induced proximity between the CDK12-Cyclin K complex and the E3 ligase machinery leads to the polyubiquitination of Cyclin K, marking it for degradation by the proteasome. The loss of Cyclin K subsequently leads to a reduction in CDK12 protein levels.

The downstream effects of Cyclin K/CDK12 degradation are significant in cancer cells. CDK12 is a transcriptional cyclin-dependent kinase that plays a crucial role in regulating the expression of genes involved in the DNA damage response (DDR), including key homologous recombination (HR) genes like BRCA1. By promoting the degradation of Cyclin K and destabilizing CDK12, this compound can disrupt these critical cellular processes, leading to cell cycle arrest and apoptosis in cancer cells.

Applications in Cancer Research

The unique mechanism of action of this compound makes it a valuable tool and potential therapeutic agent in cancer research.

  • Targeted Protein Degradation: this compound serves as a chemical probe to study the biological functions of Cyclin K and CDK12. Its ability to induce rapid and specific degradation allows for the acute depletion of these proteins, enabling researchers to investigate the immediate cellular consequences.

  • Therapeutic Development for Hematological Malignancies: Studies have shown that T-cell malignancies exhibit hypersensitivity to the genetic ablation of Cyclin K. This suggests that this compound and similar molecular glue degraders could be effective in treating these types of cancers.

  • Overcoming Drug Resistance: In some cancers, resistance to therapies like PARP inhibitors can arise. Since CDK12 is involved in the expression of DNA damage response genes, its degradation by this compound could potentially re-sensitize resistant tumors to these agents.

  • Combination Therapies: The ability of this compound to induce DNA damage repair defects suggests its potential use in combination with DNA-damaging agents or radiotherapy to enhance their anti-tumor efficacy.

Quantitative Data

The following tables summarize the quantitative data regarding the activity of this compound from published studies.

Table 1: Cellular Activity of this compound

Cell LineAssay TypeParameterValueReference
KBM7Cell ViabilityEC501.25 µM
KBM7 (WT)Protein DegradationCyclin K Levels (after 3h treatment with 3.5 µM this compound)Significant Reduction
KBM7 (WT)Protein DegradationCDK12 Levels (after 20h treatment with 3.5 µM this compound)Milder Reduction

Table 2: Biochemical Activity of this compound

Assay TypeInteractionParameterValueReference
Biochemical ReconstitutionCDK12:cyclin K and DDB1AffinitySimilar to dCeMM2

Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol is a general guideline for assessing the effect of this compound on cancer cell viability using a commercially available assay kit like CellTiter-Glo®.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well white, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM. Include a DMSO-only control.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate the plate for a specified period, typically 72 hours.

  • Allow the plate to equilibrate to room temperature for approximately 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate cell viability as a percentage relative to the DMSO-treated control cells and plot the results to determine the EC50 value.

Protocol 2: Western Blotting for Cyclin K and CDK12 Degradation

This protocol outlines the steps to detect the degradation of Cyclin K and CDK12 in response to this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 6-well tissue culture plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against Cyclin K, CDK12, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the desired concentration of this compound (e.g., 3.5 µM) for a specific time course (e.g., 3, 6, 12, 24 hours). Include a DMSO-only control.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Cyclin K, CDK12, and the loading control overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine the extent of protein degradation relative to the loading control.

Visualizations

dCeMM4_Mechanism_of_Action cluster_0 This compound-Induced Protein Degradation This compound This compound Ternary_Complex This compound-CDK12/Cyclin K-CRL4B Ternary Complex This compound->Ternary_Complex CDK12_CyclinK CDK12-Cyclin K Complex CDK12_CyclinK->Ternary_Complex CRL4B CRL4B E3 Ligase CRL4B->Ternary_Complex Ubiquitination Polyubiquitination of Cyclin K Ternary_Complex->Ubiquitination Induces Proximity Proteasome Proteasome Ubiquitination->Proteasome Degradation Cyclin K Degradation Proteasome->Degradation

Caption: Mechanism of this compound-induced Cyclin K degradation.

Experimental_Workflow_Western_Blot cluster_1 Western Blot Workflow for this compound A 1. Cell Seeding & Adherence B 2. Treatment with this compound (and DMSO control) A->B C 3. Cell Lysis & Protein Quantification B->C D 4. SDS-PAGE & Protein Transfer C->D E 5. Antibody Incubation (Primary & Secondary) D->E F 6. ECL Detection & Imaging E->F G 7. Data Analysis (Quantification of Protein Levels) F->G

Caption: Western blot experimental workflow for this compound.

Downstream_Effects_of_this compound cluster_2 Cellular Consequences of this compound Treatment dCeMM4_treatment This compound Treatment CyclinK_degradation Cyclin K Degradation dCeMM4_treatment->CyclinK_degradation CDK12_destabilization CDK12 Destabilization CyclinK_degradation->CDK12_destabilization DDR_inhibition Inhibition of DNA Damage Response (DDR) Gene Transcription CDK12_destabilization->DDR_inhibition Cell_cycle_arrest Cell Cycle Arrest DDR_inhibition->Cell_cycle_arrest Apoptosis Apoptosis DDR_inhibition->Apoptosis

Caption: Downstream cellular effects of this compound.

References

Application Notes and Protocols for In Vivo Studies of dCeMM4, a Cyclin K Molecular Glue Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

dCeMM4 is a potent molecular glue degrader that selectively induces the ubiquitination and subsequent proteasomal degradation of Cyclin K.[1] By hijacking the CRL4B E3 ubiquitin ligase complex, this compound promotes the interaction between the ligase and the CDK12-Cyclin K complex, leading to the degradation of Cyclin K.[1] This targeted protein degradation offers a promising therapeutic strategy for cancers dependent on CDK12/Cyclin K activity.

These application notes provide a comprehensive guide to designing and executing in vivo studies to evaluate the efficacy of this compound in preclinical cancer models. The protocols outlined below are based on established methodologies for in vivo studies of similar molecular glue degraders, providing a robust framework for investigating the anti-tumor activity of this compound.

Mechanism of Action of this compound

This compound functions as a molecular glue, a small molecule that induces an interaction between two proteins that would not normally associate. In this case, this compound facilitates the binding of the CDK12-Cyclin K complex to the DDB1 subunit of the CUL4-RBX1 E3 ubiquitin ligase. This ternary complex formation leads to the polyubiquitination of Cyclin K, marking it for degradation by the proteasome. The depletion of Cyclin K subsequently inhibits the transcriptional regulatory activity of CDK12, which is crucial for the expression of genes involved in DNA damage response and cell cycle progression, ultimately leading to cancer cell death.

This compound This compound Ternary_Complex Ternary Complex (CDK12-Cyclin K)-dCeMM4-CRL4B This compound->Ternary_Complex Induces proximity CDK12_CyclinK CDK12-Cyclin K Complex CDK12_CyclinK->Ternary_Complex CRL4B CRL4B E3 Ligase (DDB1-CUL4-RBX1) CRL4B->Ternary_Complex Ubiquitination Polyubiquitination of Cyclin K Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome CyclinK_depletion Cyclin K Depletion Proteasome->CyclinK_depletion CDK12_inhibition Inhibition of CDK12 Transcriptional Activity CyclinK_depletion->CDK12_inhibition Apoptosis Cancer Cell Apoptosis CDK12_inhibition->Apoptosis

Caption: this compound Signaling Pathway

Experimental Protocols

Animal Models

The choice of animal model is critical for the successful evaluation of this compound's anti-tumor activity. Patient-derived xenograft (PDX) models are highly recommended as they closely recapitulate the heterogeneity and molecular characteristics of human tumors.

  • Animal Strain: Immunocompromised mice (e.g., NOD-scid GAMMA (NSG) or similar strains) are essential for the engraftment of human tumor cells or tissues.

  • Tumor Models:

    • Patient-Derived Xenografts (PDX): Surgically resected tumor fragments from cancer patients are implanted subcutaneously into the flank of immunocompromised mice. Models of various cancer types, such as castration-resistant prostate cancer or other malignancies with known CDK12/Cyclin K dependencies, should be considered.

    • Cell Line-Derived Xenografts (CDX): Human cancer cell lines with high expression of CDK12/Cyclin K can be used as an alternative. Cells are suspended in a suitable matrix (e.g., Matrigel) and injected subcutaneously.

This compound Formulation and Administration

Proper formulation and administration are key to achieving desired therapeutic exposures.

  • Formulation: While specific solubility and formulation data for this compound for in vivo use is not widely published, a common approach for similar small molecules involves creating a suspension in a vehicle suitable for oral or intraperitoneal administration. A typical vehicle might consist of:

    • 0.5% (w/v) Methylcellulose

    • 0.2% (v/v) Tween 80 in sterile water

  • Administration:

    • Route: Oral gavage (PO) or intraperitoneal (IP) injection. The oral route is often preferred for its clinical relevance.

    • Dosage and Schedule: A dose-escalation study should be performed to determine the maximum tolerated dose (MTD). Based on studies of similar CDK12/13 degraders, a starting dose range of 10-50 mg/kg administered daily or three times a week could be explored.

In Vivo Efficacy Study Design

A well-designed efficacy study is crucial for assessing the anti-tumor potential of this compound.

start Start tumor_implantation Tumor Implantation (PDX or CDX) start->tumor_implantation tumor_growth Tumor Growth to Palpable Size (~150-200 mm³) tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Initiation (Vehicle or this compound) randomization->treatment monitoring Tumor Volume and Body Weight Monitoring (2-3 times/week) treatment->monitoring endpoint Study Endpoint (Tumor volume threshold or pre-defined duration) monitoring->endpoint data_analysis Data Analysis and Pharmacodynamic Studies endpoint->data_analysis end End data_analysis->end

Caption: In Vivo Efficacy Study Workflow
  • Group Size: A minimum of 8-10 mice per group is recommended to ensure statistical power.

  • Study Arms:

    • Group 1: Vehicle control

    • Group 2: this compound (low dose)

    • Group 3: this compound (high dose)

    • (Optional) Group 4: Positive control (a standard-of-care agent for the specific cancer model)

  • Endpoints:

    • Primary: Tumor growth inhibition (TGI). Tumor volume should be measured 2-3 times weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

    • Secondary:

      • Overall survival.

      • Body weight changes (as a measure of toxicity).

      • Pharmacodynamic (PD) marker analysis.

Pharmacodynamic (PD) Marker Analysis

PD studies are essential to confirm that this compound is engaging its target and eliciting the expected downstream biological effects.

  • Sample Collection: A satellite group of mice should be used for tissue collection at various time points after the final dose. Tumors and other relevant tissues should be harvested and either snap-frozen in liquid nitrogen or fixed in formalin.

  • Analysis:

    • Western Blotting: To assess the degradation of Cyclin K and CDK12, and to analyze downstream markers of DNA damage (e.g., γH2AX) and apoptosis (e.g., cleaved PARP).

    • Immunohistochemistry (IHC): To visualize the reduction of Cyclin K and CDK12 in tumor tissues and to assess proliferation markers (e.g., Ki-67).

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data from an in vivo efficacy study. The data presented here is hypothetical and should be replaced with actual experimental results.

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Endpoint (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-Daily1500 ± 2500+2.5
This compound25Daily750 ± 15050-1.0
This compound50Daily300 ± 10080-3.5

Conclusion

The protocols and guidelines presented in these application notes provide a comprehensive framework for the in vivo evaluation of this compound. A well-designed and executed preclinical study is paramount to understanding the therapeutic potential of this novel molecular glue degrader and for its advancement into clinical development. Careful consideration of the animal model, drug formulation, and study endpoints will yield robust and translatable data for the assessment of this compound's anti-cancer efficacy.

References

Application Notes and Protocols for dCeMM4 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of dCeMM4 stock solutions, a critical step for ensuring reproducibility and accuracy in experiments investigating its role as a molecular glue degrader.

This compound is a small molecule that induces the ubiquitination and subsequent degradation of Cyclin K. It achieves this by promoting the interaction between the CDK12-Cyclin K complex and the CRL4B E3 ubiquitin ligase complex.[1][2][3][4][5] This targeted protein degradation makes this compound a valuable tool for studying the roles of Cyclin K and CDK12 in various cellular processes, including transcription and cell cycle regulation.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

ParameterValueSource
CAS Number 1281683-44-0
Molecular Formula C₁₄H₁₅N₃O₃S₂
Molecular Weight 337.41 g/mol
Solubility Soluble in DMSO (e.g., 10 mM or 3.33 mg/mL)
Recommended Solvents DMSO, DMF
Storage of Powder -20°C for 3 years, 4°C for 2 years
Storage of Stock Solution -80°C for up to 6 months; -20°C for up to 1 month

Signaling Pathway of this compound

This compound functions as a molecular glue, bringing together the CDK12-Cyclin K complex and the DDB1-CUL4B-RBX1 (CRL4B) E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of Cyclin K, marking it for proteasomal degradation. The degradation of Cyclin K subsequently impacts the activity of its binding partner, CDK12, a key regulator of transcriptional elongation.

cluster_0 This compound-Induced Protein Degradation This compound This compound Ternary_Complex Ternary Complex: CDK12-Cyclin K-dCeMM4-CRL4B This compound->Ternary_Complex Binds to CDK12_CyclinK CDK12-Cyclin K Complex CDK12_CyclinK->Ternary_Complex CRL4B CRL4B E3 Ligase (DDB1-CUL4B-RBX1) CRL4B->Ternary_Complex Ubiquitination Cyclin K Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasomal Degradation Ubiquitination->Proteasome Targets for Degraded_CyclinK Degraded Cyclin K Proteasome->Degraded_CyclinK Results in

This compound mechanism of action.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Calibrated micropipettes

  • Analytical balance

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.3374 mg of this compound (Molecular Weight = 337.41 g/mol ).

  • Dissolution:

    • Add the appropriate volume of DMSO to the vial containing the this compound powder. For a 10 mM stock, if you weighed 0.3374 mg, add 100 µL of DMSO.

    • Cap the vial tightly.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • If necessary, gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution. Visually inspect the solution to ensure that all the powder has dissolved completely and the solution is clear.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can lead to product degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

start Start: this compound Powder equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh this compound Powder equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Volumes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End: Ready-to-use This compound Aliquots store->end

References

Application Notes and Protocols for dCeMM4 Treatment Time Course Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of dCeMM4, a molecular glue degrader. The included protocols and data are intended to guide researchers in designing and executing time-course experiments to study the effects of this compound on cellular processes.

Introduction

This compound is a small molecule that functions as a molecular glue, inducing the degradation of specific cellular proteins. Its primary mechanism of action involves promoting the interaction between the CDK12-cyclin K complex and the DDB1-CUL4-RBX1 (CRL4B) E3 ubiquitin ligase complex.[1][2][3][4] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of cyclin K.[1] The degradation of cyclin K can impact transcription, cell cycle progression, and DNA damage response, making this compound a valuable tool for cancer research and drug development.

Mechanism of Action

This compound facilitates the formation of a ternary complex between CDK12-cyclin K and DDB1, a substrate receptor for the CRL4B E3 ligase. This interaction is highly specific and leads to the selective degradation of cyclin K, with milder effects on CDK12 and CDK13 levels.

cluster_0 This compound-Induced Protein Degradation This compound This compound CDK12_CyclinK CDK12-Cyclin K Complex This compound->CDK12_CyclinK Binds CRL4B CRL4B E3 Ligase (DDB1-CUL4-RBX1) CDK12_CyclinK->CRL4B Forms Ternary Complex with this compound Proteasome Proteasome CDK12_CyclinK->Proteasome Targeted for Degradation Ub Ubiquitin CRL4B->Ub Recruits Ub->CDK12_CyclinK Ubiquitination of Cyclin K Degraded_CyclinK Degraded Cyclin K Proteasome->Degraded_CyclinK Degrades

Figure 1: this compound Mechanism of Action.

Data Presentation

The following tables summarize quantitative data from proteomics and cell-based assays following this compound treatment.

Table 1: Proteomic Analysis of Protein Abundance Changes in KBM7 Cells Treated with 3.5 µM this compound

ProteinLog2 Fold Change (5 hours)Log2 Fold Change (12 hours)
Cyclin KSignificantly DecreasedSignificantly Decreased
CDK12Mildly DecreasedMildly Decreased
CDK13Mildly DecreasedMildly Decreased

Note: This table is a summary of findings reported in the literature. Specific Log2 fold change values can be found in the source publications.

Table 2: Cellular Phenotypes Observed in KBM7 Cells Following this compound Treatment

AssayTime PointsThis compound ConcentrationObserved Effect
Apoptosis (Annexin V/PI Staining)4, 8, 12 hours3.5 µMIncreased apoptosis over time
Cell Cycle (PI Staining)Various3.5 µMCell cycle arrest
Cell Viability (CellTiter-Glo)3 daysDose-dependentDecreased cell viability

Note: These are generalized observations from published studies.

Experimental Protocols

Detailed protocols for key experiments are provided below.

Protocol 1: Cell Viability Assay

This protocol is for assessing the effect of this compound on cell viability over a 72-hour period using a luminescence-based assay.

Materials:

  • This compound

  • Cell line of interest (e.g., KBM7)

  • Appropriate cell culture medium

  • 96-well white, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a density appropriate for 72 hours of growth.

  • Prepare a serial dilution of this compound in cell culture medium. Include a DMSO control.

  • Add the this compound dilutions or DMSO to the appropriate wells.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • Calculate cell viability as a percentage of the DMSO-treated control.

Protocol 2: Apoptosis Assay by Flow Cytometry

This protocol details the detection of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.

Materials:

  • This compound

  • Cell line of interest (e.g., KBM7)

  • 6-well tissue culture plates

  • Annexin V-FITC Apoptosis Detection Kit (or equivalent)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with this compound (e.g., 3.5 µM) or DMSO for the desired time points (e.g., 4, 8, 12 hours).

  • Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the cell cycle distribution of this compound-treated cells using Propidium Iodide (PI) staining.

Materials:

  • This compound

  • Cell line of interest (e.g., KBM7)

  • 6-well tissue culture plates

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound (e.g., 3.5 µM) or DMSO for the desired time points.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a time-course experiment investigating the effects of this compound.

cluster_workflow This compound Time-Course Experimental Workflow cluster_assays Downstream Assays start Start: Cell Seeding treatment This compound Treatment (Time Points: 0h, 4h, 8h, 12h, 24h, 48h, 72h) start->treatment harvest Cell Harvesting & Lysis treatment->harvest viability Viability Assay (72h) treatment->viability western Western Blot (Cyclin K, CDK12) harvest->western flow Flow Cytometry (Apoptosis, Cell Cycle) harvest->flow proteomics Mass Spectrometry (Global Proteomics) harvest->proteomics analysis Data Analysis & Interpretation western->analysis flow->analysis proteomics->analysis viability->analysis end End: Conclusion analysis->end

Figure 2: Experimental Workflow.

References

Troubleshooting & Optimization

troubleshooting dCeMM4 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dCeMM4. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this compound in experimental settings, with a particular focus on addressing solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule "molecular glue" degrader.[1][2] It functions by inducing the ubiquitination and subsequent proteasomal degradation of its target protein, Cyclin K.[1][2] This is achieved by promoting an interaction between the CDK12-Cyclin K complex and the CRL4B E3 ubiquitin ligase complex.[1] This induced proximity leads to the transfer of ubiquitin to Cyclin K, marking it for degradation by the proteasome.

Q2: What is the primary solvent for dissolving this compound?

A2: The recommended primary solvent for this compound is dimethyl sulfoxide (B87167) (DMSO). Some suppliers also indicate that it is soluble in dimethylformamide (DMF).

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve this compound in high-purity, anhydrous DMSO. To aid dissolution, especially for higher concentrations, techniques such as vortexing, sonication, and gentle warming (e.g., to 60°C) can be employed. It is crucial to use newly opened or properly stored anhydrous DMSO, as the presence of water can significantly impact the solubility of this compound.

Q4: What are the recommended storage conditions for this compound stock solutions?

A4: Aliquot the this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the stock solution at -80°C (stable for up to 6 months). For shorter-term storage, -20°C is acceptable for up to one month.

Troubleshooting Guide: this compound Solubility Issues

Q5: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. What should I do?

A5: This is a common issue for hydrophobic small molecules. Here are several steps to troubleshoot this problem:

  • Lower the Final Concentration: The most straightforward solution is to decrease the final working concentration of this compound in your assay. The compound may be precipitating because it has exceeded its solubility limit in the aqueous medium.

  • Optimize DMSO Concentration: While it is advisable to keep the final DMSO concentration in your cell culture low (typically below 0.5%) to avoid solvent-induced toxicity, a slightly higher concentration might be necessary to maintain this compound solubility. Always include a vehicle control with the same final DMSO concentration to account for any potential effects of the solvent on your experimental results.

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions of your high-concentration DMSO stock in your aqueous buffer or cell culture medium. This gradual decrease in solvent concentration can sometimes prevent precipitation.

  • Pre-warm the Medium: Adding the this compound stock solution to a pre-warmed cell culture medium (e.g., 37°C) can sometimes improve solubility.

  • Vortex While Adding: Vigorously vortex or mix the aqueous medium while adding the DMSO stock of this compound to ensure rapid and uniform dispersion.

Q6: My experimental results with this compound are inconsistent. Could this be related to solubility?

A6: Yes, poor solubility is a major cause of irreproducible results in experiments with small molecules. If this compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended. To improve reproducibility:

  • Visually Inspect Your Solutions: Before each experiment, carefully inspect your stock solution and final working solutions for any signs of precipitation. If you observe any solid particles, do not use the solution.

  • Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from your stock solution for each experiment. Avoid using diluted solutions that have been stored for an extended period.

  • Filter Sterilization: If you are concerned about small, invisible precipitates, you can filter your final working solution through a 0.22 µm syringe filter before adding it to your cells. Be aware that this could potentially lower the concentration if the compound adsorbs to the filter material.

Quantitative Data Summary

The following table summarizes the reported solubility of this compound in DMSO.

SolventConcentrationConditionsReference
DMSO10 mMNot specified
DMSO3.33 mg/mL (9.87 mM)Ultrasonic and warming and heat to 60°C

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (Molecular Weight: 337.42 g/mol )

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Water bath or heat block (optional)

    • Sonicator (optional)

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.37 mg of this compound.

    • Add the appropriate volume of anhydrous DMSO to the this compound powder.

    • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

    • If the compound does not fully dissolve, you can use a water bath or heat block set to 60°C and vortex intermittently. Alternatively, sonication can be used.

    • Once the this compound is completely dissolved and the solution is clear, aliquot the stock solution into single-use, sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Visualizations

dCeMM4_Signaling_Pathway cluster_cell Cellular Environment This compound This compound Ternary_Complex This compound-CDK12-Cyclin K-CRL4B Ternary Complex This compound->Ternary_Complex CDK12_CyclinK CDK12-Cyclin K Complex CDK12_CyclinK->Ternary_Complex CRL4B CRL4B E3 Ligase CRL4B->Ternary_Complex Ubiquitination Ubiquitination of Cyclin K Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Degradation Cyclin K Degradation Proteasome->Degradation

Caption: this compound signaling pathway.

Troubleshooting_Workflow Start Start: This compound Precipitation Observed Check_Concentration Is the final concentration too high? Start->Check_Concentration Lower_Concentration Lower the final working concentration Check_Concentration->Lower_Concentration Yes Check_Solvent Is the DMSO concentration in the final medium too low? Check_Concentration->Check_Solvent No Success Problem Resolved Lower_Concentration->Success Increase_DMSO Slightly increase final DMSO concentration (include vehicle control) Check_Solvent->Increase_DMSO Yes Check_Dilution How was the dilution performed? Check_Solvent->Check_Dilution No Increase_DMSO->Success Serial_Dilution Use serial dilutions instead of a single large dilution Check_Dilution->Serial_Dilution Single Dilution Check_Mixing Was the solution mixed adequately during dilution? Check_Dilution->Check_Mixing Serial Dilution Serial_Dilution->Success Improve_Mixing Vortex/mix vigorously while adding stock solution to pre-warmed medium Check_Mixing->Improve_Mixing No Failure Issue Persists: Consult further resources Check_Mixing->Failure Yes Improve_Mixing->Success

References

dCeMM4 Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using dCeMM4, a molecular glue degrader. The information is tailored for scientists and drug development professionals to address common issues that may arise during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a small molecule molecular glue degrader. Its mechanism of action involves inducing the ubiquitination and subsequent proteasomal degradation of its target protein, cyclin K. This compound achieves this by promoting the formation of a ternary complex between the CDK12-cyclin K heterodimer and the CRL4B E3 ubiquitin ligase complex.[1][2][3]

Q2: What are the key components required for this compound activity?

The activity of this compound is dependent on the presence and functionality of several key cellular components:

  • Target Protein: Cyclin K

  • Target-Associated Protein: CDK12

  • E3 Ligase Complex (CRL4B): This complex consists of Cullin-4B (CUL4B), DNA damage-binding protein 1 (DDB1), and RING-box protein 1 (RBX1).[4][5]

Q3: What is the expected cellular phenotype after successful this compound treatment?

In responsive cell lines, effective this compound treatment leads to the degradation of cyclin K. This can result in the induction of apoptosis. Notably, studies have shown that this compound can induce apoptosis without causing a specific cell-cycle arrest.

Q4: What is a suitable negative control for this compound experiments?

An inactive analog, dCeMM4X, is an ideal negative control for experiments involving this compound. This compound is structurally similar to this compound but does not induce the degradation of cyclin K, allowing researchers to distinguish specific effects of cyclin K degradation from potential off-target effects of the chemical scaffold.

Troubleshooting Guide: this compound Inactive in My Cell Line

If you are observing a lack of this compound activity in your cell line, this guide provides a systematic approach to identify the potential cause.

Diagram: Troubleshooting Workflow for this compound Inactivity

G cluster_solutions Potential Solutions start Start: this compound is inactive check_compound Step 1: Verify Compound Integrity & Experimental Setup start->check_compound check_target Step 2: Assess Target & Partner Protein Expression check_compound->check_target Compound & setup OK solution1 Optimize concentration & time check_compound->solution1 check_e3 Step 3: Evaluate E3 Ligase Complex Components check_target->check_e3 Target & partner expressed solution2 Select a different cell line check_target->solution2 check_ternary Step 4: Confirm Ternary Complex Formation check_e3->check_ternary E3 components expressed solution3 Overexpress missing component check_e3->solution3 inactive Conclusion: Cell line may be resistant check_ternary->inactive Ternary complex does not form solution4 Investigate mutations check_ternary->solution4

Caption: A stepwise guide to troubleshooting the lack of this compound activity.

Step 1: Verify Compound Integrity and Experimental Setup

The first step is to rule out issues with the compound itself or the experimental parameters.

Question: Is the this compound compound and my experimental setup optimal?

Answer:

  • Compound Quality: Ensure the purity and integrity of your this compound stock. If possible, verify its identity and purity by analytical methods such as LC-MS and NMR.

  • Solubility: this compound should be fully dissolved in a suitable solvent, such as DMSO, before being added to the cell culture medium.

  • Concentration and Treatment Time: The effective concentration and treatment duration can be cell line-dependent. Refer to the table below for starting recommendations based on published data.

ParameterRecommended RangeNotes
Concentration for Degradation 1 - 10 µMA concentration of 3.5 µM for 20 hours has been shown to be effective for cyclin K degradation in KBM7 cells.
Concentration for Viability Assays 0.1 - 10 µMEC50 values can vary significantly between cell lines.
Treatment Time 4 - 24 hoursTime-course experiments are recommended to determine the optimal endpoint for cyclin K degradation.

Experimental Protocol: Dose-Response and Time-Course for Cyclin K Degradation

  • Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase at the time of harvest.

  • Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM) for a fixed time point (e.g., 24 hours). In a separate experiment, treat cells with a fixed concentration of this compound (e.g., 5 µM) and harvest at different time points (e.g., 4, 8, 12, 24 hours). Include a vehicle control (DMSO) and a negative control (dCeMM4X) in all experiments.

  • Cell Lysis: Harvest cells and prepare whole-cell lysates.

  • Western Blot Analysis: Perform a Western blot to assess the protein levels of cyclin K. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Step 2: Assess Target and Partner Protein Expression

This compound requires the presence of both cyclin K (the target) and CDK12 (the partner protein) to function.

Question: Are cyclin K and CDK12 expressed in my cell line?

Answer:

  • Expression Levels: Verify the endogenous expression levels of both cyclin K and CDK12 in your cell line using Western blotting. If the expression of either protein is low or absent, this compound will not be effective.

Experimental Protocol: Western Blot for Cyclin K and CDK12

  • Cell Lysis: Prepare whole-cell lysates from your untreated cell line.

  • Protein Quantification: Determine the protein concentration of your lysates.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for cyclin K and CDK12. Following incubation with appropriate secondary antibodies, visualize the protein bands.

Step 3: Evaluate E3 Ligase Complex Components

The CRL4B E3 ubiquitin ligase complex is essential for this compound-mediated degradation.

Question: Is the CRL4B E3 ligase complex functional in my cell line?

Answer:

  • Component Expression: The CRL4B complex is composed of CUL4B, DDB1, and RBX1. Check the expression levels of these components via Western blot. Low expression of any of these proteins can impair the function of the E3 ligase complex.

  • Mutations: In some cancer cell lines, components of E3 ligase complexes can be mutated, leading to a loss of function. Sequencing the genes for CUL4B, DDB1, and RBX1 may be necessary if expression is confirmed but the complex appears non-functional.

Diagram: this compound Mechanism of Action

G cluster_ternary Ternary Complex Formation This compound This compound CDK12_CycK CDK12-Cyclin K This compound->CDK12_CycK CRL4B CRL4B E3 Ligase (CUL4B, DDB1, RBX1) This compound->CRL4B Proteasome Proteasome CDK12_CycK->Proteasome Targeted to Ub Ubiquitin CRL4B->Ub Recruits Ub->CDK12_CycK Ubiquitination Degradation Cyclin K Degradation Proteasome->Degradation

Caption: this compound induces proximity between CDK12-Cyclin K and the CRL4B E3 ligase.

Step 4: Confirm Ternary Complex Formation

The formation of the ternary complex (CDK12-cyclin K - this compound - CRL4B) is the critical step for this compound's activity.

Question: Does this compound induce the formation of the ternary complex in my cells?

Answer:

  • Co-Immunoprecipitation (Co-IP): This technique can be used to determine if this compound promotes the interaction between CDK12 and a component of the CRL4B complex, such as DDB1. An increase in the amount of DDB1 that co-precipitates with CDK12 in the presence of this compound is indicative of ternary complex formation.

Experimental Protocol: Co-Immunoprecipitation of CDK12 and DDB1

  • Cell Treatment: Treat your cells with this compound (e.g., 5 µM) or a vehicle control (DMSO) for a short duration (e.g., 2-4 hours).

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against CDK12 overnight.

  • Pull-down: Use protein A/G beads to pull down the CDK12 antibody and any interacting proteins.

  • Washing: Wash the beads several times to remove non-specific binding.

  • Elution and Western Blot: Elute the protein complexes from the beads and analyze the eluates by Western blot using antibodies against both CDK12 and DDB1.

Expected OutcomeInterpretation
Increased DDB1 in this compound-treated IP This compound is successfully inducing the formation of the ternary complex.
No change in DDB1 in this compound-treated IP Ternary complex formation is impaired. This could be due to mutations in CDK12 or DDB1 that prevent the interaction, or other cellular factors that are interfering with complex formation.

Concluding Remarks

If you have systematically worked through this troubleshooting guide and are still not observing this compound activity, it is possible that your cell line possesses an inherent resistance mechanism. This could include, but is not limited to, mutations in the key components of the degradation machinery, compensatory cellular pathways, or rapid drug efflux. In such cases, selecting an alternative cell line with a confirmed sensitivity to this compound may be the most prudent path forward.

References

preventing dCeMM4 degradation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dCeMM4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings, with a focus on preventing its degradation in media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a molecular glue degrader.[1][2][3] It functions by inducing the ubiquitination and subsequent proteasomal degradation of cyclin K.[1][2] this compound facilitates an interaction between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase complex, leading to the targeted degradation of cyclin K.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage of this compound is crucial for maintaining its stability and activity. For long-term storage of the solid compound, it is recommended to store it at -20°C for up to 3 years or at 4°C for up to 2 years. Stock solutions in a suitable solvent such as DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in DMSO. For preparing stock solutions, ensure the use of anhydrous DMSO as the presence of water can lead to hydrolysis of susceptible compounds.

Q4: What are the potential pathways for this compound degradation in experimental media?

A4: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure which contains sulfonamide and thieno[3,2-d]pyrimidine (B1254671) moieties, potential degradation pathways may include:

  • Hydrolysis: The sulfonamide group can be susceptible to hydrolysis, especially under acidic or basic conditions. The rate of hydrolysis can be influenced by the pH of the cell culture medium.

  • Photodegradation: Thienopyrimidine derivatives can be sensitive to light, leading to photodegradation. It is advisable to protect this compound solutions from light, especially during long incubation periods.

Q5: What are common indicators of this compound degradation in my experiments?

A5: Indicators of this compound degradation can include:

  • Reduced or inconsistent biological activity, such as a decrease in cyclin K degradation.

  • Appearance of unexpected peaks in analytical analyses like HPLC or LC-MS.

  • A visible change in the color or clarity of the stock solution or media containing this compound.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound, potentially due to its degradation.

Issue Possible Cause Suggested Solution
Inconsistent or reduced cyclin K degradation This compound degradation in stock solution or media.• Prepare fresh stock solutions of this compound in anhydrous DMSO. • Aliquot stock solutions to minimize freeze-thaw cycles. • Prepare working solutions in media immediately before use. • Protect all solutions containing this compound from light.
Suboptimal cell culture conditions affecting the ubiquitin-proteasome system.• Ensure cells are healthy and within a consistent passage number. • Maintain optimal cell confluency.
Issues with the CRL4B E3 ligase complex activity.• Ensure that the cell line used expresses the necessary components of the CRL4B complex (CUL4B, DDB1, RBX1). • Be aware that the activity of CUL4B can be regulated by cellular signaling pathways and post-translational modifications.
High variability between experimental replicates Inconsistent this compound concentration due to degradation or precipitation.• Ensure complete dissolution of this compound in DMSO before preparing working solutions. • After diluting in aqueous media, visually inspect for any precipitation. • Use pre-warmed media for dilutions to improve solubility.
Inconsistent sample handling.• Ensure uniform incubation times and conditions for all samples. • Use calibrated pipettes for accurate liquid handling.
Appearance of unknown peaks in LC-MS analysis This compound has degraded into byproducts.• Analyze a control sample of this compound in fresh media to identify potential degradation products. • Compare the mass-to-charge ratio of the unknown peaks with potential hydrolysis or photolysis products of this compound.
Loss of this compound from media without detectable degradation products Adsorption to plasticware.• Use low-protein-binding plates and pipette tips. • Include a control without cells to assess non-specific binding to plasticware.
Cellular uptake.• Analyze cell lysates to determine the intracellular concentration of this compound.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media

This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium using LC-MS/MS.

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell culture medium (e.g., DMEM, RPMI-1640) with and without serum

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (B52724) (ACN)

  • Formic acid

  • Internal standard (a structurally similar compound not present in the sample)

  • 96-well plates (low-protein binding)

  • LC-MS/MS system

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a working solution of 10 µM this compound by diluting the stock solution in the desired cell culture medium (with and without serum) and PBS.

  • Incubation:

    • Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 96-well plate for each condition.

    • Incubate the plates at 37°C in a humidified incubator with 5% CO₂.

    • Collect 100 µL aliquots from each well at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours). The 0-hour sample should be collected immediately after adding the working solution.

  • Sample Preparation for LC-MS/MS:

    • To each 100 µL aliquot, add 200 µL of cold acetonitrile containing the internal standard to precipitate proteins.

    • Vortex the samples for 30 seconds and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to HPLC vials for analysis.

  • LC-MS/MS Analysis:

    • Use a suitable C18 reverse-phase column.

    • Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Set up the mass spectrometer to monitor the specific mass transitions for this compound and the internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of this compound to the internal standard for each time point.

    • Determine the percentage of this compound remaining at each time point relative to the 0-hour time point.

Protocol 2: Western Blot Analysis of Cyclin K Degradation

This protocol describes how to assess the activity of this compound by measuring the degradation of its target protein, cyclin K.

Materials:

  • Cells of interest (e.g., a cancer cell line known to express CDK12 and cyclin K)

  • This compound

  • Complete cell culture medium

  • PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Cyclin K, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Treat cells with various concentrations of this compound (and a DMSO vehicle control) for the desired time points (e.g., 2, 4, 8, 24 hours).

  • Protein Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells with 100-200 µL of ice-cold RIPA buffer per well.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer, then boil for 5 minutes.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-Cyclin K antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with a chemiluminescent substrate.

    • Image the blot and perform densitometry analysis, normalizing the cyclin K signal to the loading control.

Visualizations

dCeMM4_Signaling_Pathway cluster_this compound This compound Action cluster_complex Ternary Complex Formation cluster_degradation Protein Degradation This compound This compound Ternary_Complex This compound-CDK12-Cyclin K-CRL4B Ternary Complex This compound->Ternary_Complex CDK12_CyclinK CDK12-Cyclin K Complex CDK12_CyclinK->Ternary_Complex CRL4B CRL4B E3 Ligase (CUL4B, DDB1, RBX1) CRL4B->Ternary_Complex Ubiquitination Polyubiquitination of Cyclin K Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets to Degradation Cyclin K Degradation Proteasome->Degradation Mediates

Caption: this compound-mediated degradation of Cyclin K signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare this compound Stock (DMSO) Prep_Working Prepare Working Solution (Cell Culture Media) Prep_Stock->Prep_Working Cell_Treatment Treat Cells with this compound Prep_Working->Cell_Treatment Incubation Incubate at 37°C Cell_Treatment->Incubation Sample_Collection Collect Media and/or Cell Lysates at Time Points Incubation->Sample_Collection LCMS LC-MS/MS Analysis (this compound Stability) Sample_Collection->LCMS Western_Blot Western Blot Analysis (Cyclin K Levels) Sample_Collection->Western_Blot

Caption: General experimental workflow for assessing this compound stability and activity.

References

dCeMM4 off-target effects mitigation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dCeMM4, a molecular glue degrader. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help mitigate off-target effects and ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a molecular glue degrader that induces the ubiquitination and subsequent proteasomal degradation of Cyclin K.[1] It achieves this by promoting the formation of a ternary complex between Cyclin-Dependent Kinase 12 (CDK12)-Cyclin K and the CRL4B E3 ubiquitin ligase complex.[1] This induced proximity facilitates the transfer of ubiquitin to Cyclin K, marking it for degradation.

Q2: What are the known on-target and off-target effects of this compound?

A2: The primary on-target effect of this compound is the potent degradation of Cyclin K. Milder degradation of CDK12 and its homolog CDK13 has also been observed as a consequence of Cyclin K degradation.[2][3] Quantitative proteomics studies have shown that this compound is highly selective, with very few off-target effects.[3] One potential off-target identified through degradome analysis is the mRNA export adaptor FYTTD1/UIF.

Q3: How can I minimize off-target effects in my experiments?

A3: Minimizing off-target effects is crucial for accurate data interpretation. Here are some strategies:

  • Titrate this compound concentration: Use the lowest effective concentration of this compound to achieve the desired level of Cyclin K degradation while minimizing off-target engagement.

  • Use appropriate controls: Always include a vehicle control (e.g., DMSO) and consider using an inactive analog of this compound if available.

  • Time-course experiments: Analyze protein degradation at different time points to distinguish between direct degradation events and downstream secondary effects.

  • Orthogonal validation: Confirm your findings using alternative methods. For example, if you observe a phenotype, try to rescue it by overexpressing a degradation-resistant form of Cyclin K.

Q4: What are the recommended cell lines for studying this compound's effects?

A4: The choice of cell line will depend on your research question. Human cancer cell lines such as KBM7 and HEK293T have been used in studies characterizing this compound and other Cyclin K degraders. It is important to select a cell line that expresses detectable levels of CDK12, Cyclin K, and the components of the CRL4B E3 ligase complex.

Troubleshooting Guides

IssuePossible CauseRecommended Solution
No or weak Cyclin K degradation Suboptimal this compound concentration: The concentration of this compound may be too low.Perform a dose-response experiment to determine the optimal concentration for your cell line.
Short incubation time: The treatment duration may not be sufficient for degradation to occur.Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal incubation time.
Low expression of required proteins: The cell line may have low levels of CDK12, Cyclin K, or components of the CRL4B E3 ligase.Verify the expression of these proteins by Western blot. Select a different cell line if necessary.
Inactive this compound: The compound may have degraded due to improper storage.Ensure this compound is stored correctly at -20°C or -80°C and protected from light. Use a fresh stock of the compound.
High cell toxicity High this compound concentration: The concentration of this compound may be too high, leading to off-target toxicity.Lower the concentration of this compound. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration.
Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells.Ensure the final solvent concentration is not toxic to your cells (typically ≤ 0.1%).
Inconsistent results Variability in cell culture: Differences in cell confluency, passage number, or cell health can affect results.Standardize your cell culture and treatment protocols. Ensure cells are healthy and in the exponential growth phase.
Variability in reagent preparation: Inconsistent concentrations of this compound or other reagents.Prepare fresh stocks of reagents and ensure accurate dilutions.
Unexpected protein degradation in proteomics Direct off-target effect: this compound may be directly inducing the degradation of another protein.Validate the off-target hit using an orthogonal method like Western blotting or targeted proteomics. Perform a dose-response and time-course experiment for the potential off-target.
Indirect downstream effect: The degradation of Cyclin K may be affecting the stability of other proteins in the same pathway.Analyze the function of the potential off-target and its relationship to the CDK12/Cyclin K pathway. A time-course experiment can help differentiate between early direct effects and later indirect effects.

Quantitative Data Summary

The following table summarizes the quantitative proteomics data for this compound and a similar Cyclin K degrader, dCeMM2, from a degradome analysis study. This type of analysis helps to identify direct degradation targets while minimizing the detection of indirect downstream effects.

ProteinGene NameLog2 Fold Change (dCeMM2 vs. Vehicle)Log2 Fold Change (this compound vs. Vehicle)Note
Cyclin KCCNK-2.5 -2.2 Primary Target
CDK12CDK12-1.0-0.8Milder degradation, likely secondary to Cyclin K degradation
CDK13CDK13-0.7-0.5Milder degradation, likely secondary to Cyclin K degradation
FYTTD1/UIFFYTTD1-0.9-0.7Potential off-target identified in degradome analysis

Data is illustrative and based on findings from degradome analysis which showed high selectivity for Cyclin K with minimal off-targets.

Experimental Protocols

Protocol 1: Western Blot for Cyclin K Degradation

This protocol describes how to assess the degradation of Cyclin K in cultured cells treated with this compound.

Materials:

  • Cell culture medium and supplements

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-Cyclin K, anti-CDK12, anti-CDK13, and a loading control (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the desired duration.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add 1/3 volume of 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane three times with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Add ECL substrate and visualize the bands using a chemiluminescence imager.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is to verify the this compound-induced interaction between CDK12 and the E3 ligase component DDB1.

Materials:

  • Cells expressing tagged CDK12 (e.g., FLAG-CDK12)

  • This compound stock solution

  • Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitors)

  • Anti-FLAG magnetic beads or antibody-coupled beads

  • Wash buffer (Co-IP lysis buffer with a lower detergent concentration)

  • Elution buffer (e.g., 2x Laemmli buffer or glycine-HCl pH 2.5)

  • Primary antibodies: anti-FLAG, anti-DDB1, anti-Cyclin K

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound or vehicle control. Lyse the cells with Co-IP lysis buffer.

  • Immunoprecipitation: Pre-clear the lysate by incubating with control beads. Add anti-FLAG magnetic beads to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with rotation.

  • Washing: Pellet the beads and wash them 3-5 times with ice-cold wash buffer.

  • Elution: Elute the bound proteins from the beads by adding elution buffer and boiling for 5 minutes (for Laemmli buffer) or incubating at room temperature (for glycine (B1666218) buffer, which will require neutralization).

  • Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against FLAG, DDB1, and Cyclin K. An increased DDB1 signal in the this compound-treated sample indicates ternary complex formation.

Protocol 3: Quantitative Proteomics for Off-Target Profiling (SILAC)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful method for unbiasedly identifying and quantifying protein abundance changes upon drug treatment.

Materials:

  • SILAC-compatible cell line

  • SILAC-grade DMEM/RPMI medium lacking L-lysine and L-arginine

  • "Light" (unlabeled), "Medium" (e.g., 4,4,5,5-D4 L-lysine and 13C6 L-arginine), and "Heavy" (e.g., 13C6,15N2 L-lysine and 13C6,15N4 L-arginine) amino acids

  • Dialyzed fetal bovine serum (dFBS)

  • This compound stock solution

  • Cell lysis buffer for mass spectrometry (e.g., urea-based buffer)

  • Trypsin

  • Sample preparation reagents for mass spectrometry (e.g., C18 columns)

  • LC-MS/MS instrument

Procedure:

  • SILAC Labeling: Culture cells for at least 6 doublings in "Light," "Medium," and "Heavy" SILAC media to achieve complete incorporation of the labeled amino acids.

  • Treatment: Treat the "Light" labeled cells with vehicle (DMSO), and the "Medium" and "Heavy" labeled cells with two different concentrations of this compound.

  • Cell Harvesting and Lysis: Harvest the cells and combine the "Light," "Medium," and "Heavy" cell pellets in a 1:1:1 ratio based on cell number or protein content. Lyse the combined cell pellet.

  • Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • Peptide Fractionation and LC-MS/MS: Fractionate the peptides and analyze them by LC-MS/MS.

  • Data Analysis: Use software like MaxQuant to identify and quantify peptides. Calculate the "Medium"/"Light" and "Heavy"/"Light" ratios for each protein. Proteins with a significantly decreased ratio in the this compound-treated samples are potential off-targets.

Visualizations

dCeMM4_Mechanism cluster_0 This compound-induced Ternary Complex Formation cluster_1 Ubiquitination and Degradation This compound This compound CDK12_CyclinK CDK12-Cyclin K Complex This compound->CDK12_CyclinK binds CRL4B CRL4B E3 Ligase This compound->CRL4B bridges CDK12_CyclinK->CRL4B recruits Proteasome Proteasome CDK12_CyclinK->Proteasome targeted for degradation CDK12_CyclinK_degraded CDK12_CyclinK_degraded Ub Ubiquitin Ub->CDK12_CyclinK polyubiquitinates Cyclin K

Caption: Mechanism of action of this compound.

Off_Target_Workflow start Start: Treat cells with this compound and controls proteomics Quantitative Proteomics (e.g., SILAC, TMT) start->proteomics data_analysis Data Analysis: Identify significantly downregulated proteins proteomics->data_analysis hit_list Potential Off-Target Hit List data_analysis->hit_list validation Orthogonal Validation hit_list->validation western_blot Western Blot validation->western_blot targeted_ms Targeted Proteomics validation->targeted_ms phenotypic_assay Phenotypic Rescue Assays validation->phenotypic_assay end End: Confirmed Off-Target or Downstream Effect western_blot->end targeted_ms->end phenotypic_assay->end

Caption: Experimental workflow for off-target identification.

CDK12_Signaling CDK12_CyclinK CDK12-Cyclin K RNAPII RNA Polymerase II (CTD) CDK12_CyclinK->RNAPII phosphorylates Transcription Transcription Elongation RNAPII->Transcription DDR_genes DNA Damage Response Genes (e.g., BRCA1, ATM) Transcription->DDR_genes expression of Splicing RNA Splicing Transcription->Splicing co-transcriptional This compound This compound This compound->CDK12_CyclinK inhibits by degrading Cyclin K Degradation Cyclin K Degradation

Caption: Simplified CDK12-Cyclin K signaling pathway.

References

interpreting unexpected results with dCeMM4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using dCeMM4, a molecular glue degrader that induces the degradation of cyclin K.

Troubleshooting Guide

Users may encounter unexpected results during their experiments with this compound. This guide provides potential explanations and solutions in a question-and-answer format.

Question: Why am I not observing cyclin K degradation after this compound treatment?

Answer: Several factors could contribute to a lack of cyclin K degradation. Consider the following possibilities and troubleshooting steps:

  • Compound Integrity: Ensure that your this compound is active and has been stored correctly. Improper storage at -20°C for over a month or at -80°C for over six months can lead to degradation of the compound.[1] It is also crucial to confirm you are not using an inactive analog, such as dCeMM4X.[2]

    • Recommendation: Use a fresh aliquot of this compound stored under the recommended conditions.

  • Cellular Machinery: The degradation of cyclin K by this compound is dependent on the cellular ubiquitination machinery, specifically the CRL4B ligase complex.[1][3][4]

    • Recommendation: Verify the expression and functionality of key components of this complex, such as CUL4B and DDB1, in your cell line.

  • Experimental Conditions: The concentration of this compound and the treatment duration are critical.

    • Recommendation: Refer to the data summary table for recommended concentration ranges and treatment times. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.

Question: My cell viability results are inconsistent after this compound treatment. What could be the cause?

Answer: Inconsistent cell viability can stem from several sources:

  • Compound Solubility: this compound may have specific solubility requirements.

    • Recommendation: Ensure the compound is fully dissolved in the appropriate solvent before adding it to your cell culture media.

  • Cell Seeding Density: Variations in the initial number of cells can lead to inconsistent viability readings.

    • Recommendation: Maintain a consistent cell seeding density across all wells and experiments.

  • Treatment Duration: For cell viability assays, a treatment duration of 3 days has been shown to be effective.

    • Recommendation: Ensure your treatment duration is consistent and sufficient to observe an effect.

Question: I am seeing off-target effects. Is this expected?

Answer: While this compound is designed to be a specific degrader of cyclin K, off-target effects can occur.

  • Mechanism of Action: this compound functions by inducing proximity between CDK12-cyclin K and the DDB1 component of the CRL4B ligase. It is possible that at high concentrations, this compound could induce proximity between other proteins and the E3 ligase, leading to their degradation.

    • Recommendation: Perform a proteomics study to identify other proteins that may be degraded upon this compound treatment in your system. Also, titrate this compound to the lowest effective concentration to minimize off-target effects.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is a molecular glue degrader. It induces the ubiquitination and subsequent proteasomal degradation of cyclin K by promoting the interaction between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase complex.

What are the key cellular components required for this compound activity?

The activity of this compound is dependent on the components of the CRL4B E3 ligase complex, including Cullin 4B (CUL4B) and DDB1, as well as the ubiquitin-conjugating enzyme UBE2M.

What are the recommended storage conditions for this compound?

For long-term storage, this compound should be stored at -80°C for up to 6 months. For short-term storage, it can be kept at -20°C for up to 1 month.

In which cell lines has this compound been shown to be active?

This compound has been demonstrated to be active in various cell lines, including KBM7 and HCT116 cells.

Data Summary

ParameterValueReference
Target Protein Cyclin K
E3 Ligase Complex CRL4B
Effective Concentration (KBM7 cells) 1.25 µM - 3.5 µM
Cell Viability Assay Duration 3 days
Storage (Long-term) -80°C (up to 6 months)
Storage (Short-term) -20°C (up to 1 month)

Experimental Protocols

Western Blot Analysis of Cyclin K Degradation

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentration of this compound or DMSO as a vehicle control for the indicated time.

  • Cell Lysis: Wash the cell pellets with PBS. Lyse the cells in a buffer containing 50mM Tris pH 7.9, 8M Urea, and 1% CHAPS.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation: Normalize the protein concentrations and prepare the samples for SDS-PAGE by adding loading buffer and boiling.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against cyclin K and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

Visualizations

dCeMM4_Mechanism_of_Action cluster_0 This compound-Induced Ternary Complex Formation cluster_1 Ubiquitination and Degradation This compound This compound CDK12_CyclinK CDK12-Cyclin K Complex This compound->CDK12_CyclinK binds CRL4B CRL4B E3 Ligase (DDB1 subunit) This compound->CRL4B recruits CDK12_CyclinK->CRL4B Proximity Proteasome Proteasome CDK12_CyclinK->Proteasome targeted for degradation Ub Ubiquitin CRL4B->Ub transfers Ub->CDK12_CyclinK Degraded_CyclinK Degraded Cyclin K Proteasome->Degraded_CyclinK results in

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Unexpected Result: No Cyclin K Degradation Check_Compound Check this compound Integrity (Storage, Age, Source) Start->Check_Compound Check_Cells Verify Cell Line Components (CRL4B, DDB1 expression) Check_Compound->Check_Cells Compound OK Issue_Identified Issue Identified and Corrected Check_Compound->Issue_Identified Issue Found Check_Protocol Review Experimental Protocol (Concentration, Duration) Check_Cells->Check_Protocol Cells OK Check_Cells->Issue_Identified Issue Found Check_Protocol->Issue_Identified Issue Found No_Issue No Obvious Issue Check_Protocol->No_Issue Protocol OK Consult Consult Literature for Cell-Specific Anomalies No_Issue->Consult

Caption: Troubleshooting workflow for unexpected this compound results.

Experimental_Workflow A 1. Cell Seeding B 2. This compound Treatment A->B C 3. Cell Lysis B->C D 4. Protein Quantification C->D E 5. Western Blotting D->E F 6. Data Analysis E->F

Caption: Experimental workflow for assessing cyclin K degradation.

References

Technical Support Center: Optimizing dCeMM4 Efficacy in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide guidance and troubleshooting advice for utilizing the molecular glue degrader, dCeMM4, specifically in primary cell models. As the use of this compound in primary cells is an emerging area of research, this guide combines established principles of targeted protein degradation with compound-specific information to address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule molecular glue degrader. It functions by inducing proximity between Cyclin K, a subunit of the positive transcription elongation factor b (P-TEFb), and the CRL4B E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of Cyclin K, marking it for degradation by the proteasome.[1] This targeted degradation of Cyclin K can be a valuable tool for studying its role in transcription and for potential therapeutic applications.

Q2: Has this compound been validated in primary cells?

A2: Currently, there is limited publicly available data specifically validating the efficacy of this compound in primary cells. The majority of existing studies focus on its activity in cancer cell lines. Therefore, researchers using this compound in primary cells are encouraged to perform thorough validation experiments to determine its optimal concentration and efficacy in their specific cell type.

Q3: What are the potential advantages of using a molecular glue degrader like this compound over other methods of protein depletion like RNAi or CRISPR?

A3: Molecular glue degraders offer several potential advantages, including rapid and potent protein depletion, often within hours. Unlike genetic methods that act at the level of DNA or RNA, degraders target the protein directly, which can provide a more immediate and direct functional readout. Additionally, the effects of a small molecule degrader can be more readily reversed by washing out the compound, offering temporal control over protein levels.

Q4: What are the key components of the cellular machinery required for this compound activity?

A4: The efficacy of this compound is dependent on a functional ubiquitin-proteasome system (UPS). Specifically, the presence and activity of the CRL4B E3 ubiquitin ligase complex and the 26S proteasome are essential for the ubiquitination and subsequent degradation of Cyclin K.

Troubleshooting Guide

Researchers may encounter various challenges when applying a novel molecular glue degrader to primary cells. This guide provides a structured approach to troubleshooting common issues.

Problem Potential Cause Suggested Solution
No or low Cyclin K degradation Suboptimal this compound concentration: Primary cells can have different sensitivities and uptake efficiencies compared to cell lines.Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.01 µM to 10 µM) and a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal conditions for your primary cell type.
Poor cell permeability: this compound may not be efficiently entering the primary cells.While direct measurement of intracellular concentration is complex, you can infer permeability by assessing downstream effects. If direct target engagement assays are available (e.g., cellular thermal shift assay), they can provide evidence of intracellular target binding.
Low expression or activity of CRL4B E3 ligase components in the specific primary cell type: The cellular machinery required for this compound's action may be limiting.Verify the expression of key components of the CRL4B complex (e.g., DDB1, CUL4B, RBX1) in your primary cells via Western blot or qPCR. Consider co-treatment with a proteasome inhibitor (e.g., MG132) to see if Cyclin K levels are stabilized, which would suggest the degradation machinery is active.
Impaired ubiquitin-proteasome system (UPS) function: Primary cells, especially quiescent or senescent ones, may have reduced UPS activity.Assess the overall health of the UPS by monitoring the degradation of a known short-lived protein or by using a proteasome activity reporter assay.[2]
High cytotoxicity or off-target effects This compound concentration is too high: Primary cells can be more sensitive to small molecule treatments than immortalized cell lines.Use the lowest effective concentration of this compound determined from your dose-response experiments. Perform cell viability assays (e.g., MTT, trypan blue exclusion) in parallel with your degradation experiments.
Off-target effects of this compound: The compound may be affecting other cellular processes, leading to toxicity.Perform proteomics-based profiling (e.g., global protein expression analysis) to identify any unintended changes in protein levels. Compare the phenotype observed with this compound treatment to that of other methods of Cyclin K depletion (e.g., siRNA) to distinguish on-target from off-target effects.
Inconsistent results between experiments Variability in primary cell isolates: Primary cells from different donors or even different isolations from the same donor can exhibit significant biological variability.Use cells from multiple donors to ensure the observed effects are reproducible. Standardize cell isolation and culture protocols as much as possible.
This compound stock solution degradation: Improper storage can lead to loss of compound activity.Aliquot this compound stock solutions and store them at -80°C to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. MedchemExpress suggests storing stock solutions at -80°C for up to 6 months and at -20°C for up to 1 month.[1]

Experimental Protocols

The following are generalized protocols that should be optimized for your specific primary cell type.

Protocol 1: Determining the Optimal Concentration of this compound
  • Cell Plating: Plate your primary cells at a desired density in a multi-well plate and allow them to adhere and recover overnight.

  • This compound Preparation: Prepare a series of this compound dilutions in your cell culture medium. A typical starting range could be from 1 nM to 10 µM. Include a vehicle control (e.g., DMSO).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a fixed time point (e.g., 8 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis: Perform a Western blot to analyze the protein levels of Cyclin K. Use a loading control (e.g., GAPDH, β-actin) to normalize the results.

  • Data Analysis: Quantify the band intensities to determine the concentration at which maximal Cyclin K degradation is achieved (DC50).

Protocol 2: Time-Course of this compound-mediated Cyclin K Degradation
  • Cell Plating: Plate your primary cells as described in Protocol 1.

  • This compound Preparation: Prepare this compound at its optimal concentration (determined in Protocol 1) in your cell culture medium.

  • Treatment: Treat the cells with this compound.

  • Time Points: Harvest cell lysates at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) post-treatment.

  • Western Blot Analysis: Analyze Cyclin K protein levels by Western blot.

  • Data Analysis: Quantify the band intensities to determine the kinetics of Cyclin K degradation.

Signaling Pathways and Experimental Workflows

To aid in understanding the mechanism of this compound and to visualize a typical experimental workflow, the following diagrams are provided.

dCeMM4_Mechanism cluster_0 This compound-mediated Cyclin K Degradation cluster_1 Ternary Complex Formation This compound This compound CDK12 CDK12 This compound->CDK12 binds CRL4B CRL4B E3 Ligase This compound->CRL4B recruits CyclinK Cyclin K Proteasome 26S Proteasome CyclinK->Proteasome targeted for degradation CDK12->CyclinK forms complex CRL4B->CyclinK polyubiquitinates Degraded_CyclinK Degraded Cyclin K Proteasome->Degraded_CyclinK Ubiquitin Ubiquitin Ubiquitin->CyclinK Experimental_Workflow cluster_workflow Experimental Workflow for this compound in Primary Cells start Isolate and Culture Primary Cells dose_response Dose-Response (this compound Concentration) start->dose_response time_course Time-Course (Duration of Treatment) dose_response->time_course validation Validation of Cyclin K Degradation (Western Blot) time_course->validation viability Assess Cell Viability (e.g., MTT assay) time_course->viability functional_assay Downstream Functional Assays validation->functional_assay viability->functional_assay end Data Analysis and Interpretation functional_assay->end

References

dCeMM4 In Vivo Delivery: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vivo application of dCeMM4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for delivering the molecular glue degrader this compound in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule molecular glue degrader. Its primary mechanism of action is to induce the degradation of Cyclin K. It achieves this by promoting a new protein-protein interaction between Cyclin K-bound Cyclin-Dependent Kinase 12 (CDK12) and the DDB1-CUL4B E3 ubiquitin ligase complex. This induced proximity leads to the ubiquitination of Cyclin K, marking it for subsequent degradation by the proteasome.[1][2][3] This targeted degradation of Cyclin K disrupts cellular processes that are dependent on the CDK12/Cyclin K complex, such as transcriptional regulation.

Q2: Are there established protocols for the in vivo delivery of this compound?

A2: As of late 2025, there are no publicly available, detailed protocols specifically for the in vivo delivery of this compound in peer-reviewed literature. Much of the currently available data focuses on its in vitro characterization.[3][4] However, based on studies with other CDK12/Cyclin K degraders, we can provide general guidance and starting points for developing your in vivo experimental plan.

Q3: What are the recommended routes of administration for similar molecular glue degraders?

A3: For preclinical studies in mouse models, several administration routes can be considered for small molecule degraders. The choice of route will depend on the formulation, the experimental model, and the desired pharmacokinetic profile. Common routes for similar compounds include:

  • Oral (PO): Oral gavage is a frequent choice for CDK12/13 degraders that have been optimized for oral bioavailability.

  • Intraperitoneal (IP): IP injection is a common route for parenteral administration in preclinical models.

  • Intravenous (IV): IV administration provides immediate and complete bioavailability and is often used in initial pharmacokinetic studies.

Q4: How should I formulate this compound for in vivo studies?

A4: The formulation of this compound for in vivo use is critical for achieving adequate exposure and efficacy. Since specific formulation details for this compound are not published, researchers should perform formulation screening to identify a suitable vehicle that ensures solubility and stability. Commonly used vehicles for small molecule drugs in preclinical studies include:

  • Aqueous solutions with cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to enhance solubility.

  • Suspensions in vehicles such as 0.5% methylcellulose (B11928114) or carboxymethylcellulose (CMC).

  • Solutions in a mixture of solvents like DMSO, PEG300, and Tween 80, diluted with saline or water.

It is crucial to perform tolerability studies with the chosen vehicle in your animal model before initiating efficacy studies.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Poor in vivo efficacy despite in vitro potency Poor Pharmacokinetics (PK): The compound may have low bioavailability, rapid clearance, or poor tissue distribution.- Conduct a pilot PK study to determine plasma and tumor exposure. - Optimize the formulation and administration route. - Consider increasing the dose or dosing frequency based on PK data.
Instability: The compound may be unstable in the formulation or in vivo.- Assess the stability of this compound in the chosen formulation over time. - Analyze plasma and tissue samples for the presence of the parent compound and potential metabolites.
Toxicity or adverse events in animal models Off-target effects: The compound may be interacting with other proteins, leading to toxicity.- Perform a dose-escalation study to determine the maximum tolerated dose (MTD). - Include a vehicle-only control group to rule out vehicle-related toxicity. - Consider profiling the selectivity of this compound against a panel of kinases and other relevant targets.
Formulation-related toxicity: The vehicle used to dissolve or suspend this compound may be causing adverse effects.- Test the tolerability of the vehicle alone in a cohort of animals. - Explore alternative, well-tolerated formulations.
Difficulty in dissolving this compound for formulation Low aqueous solubility: Many small molecule inhibitors and degraders have poor solubility in aqueous solutions.- Use co-solvents such as DMSO, PEG, or ethanol (B145695) in the initial solubilization step. - Employ solubility enhancers like cyclodextrins. - Consider formulating the compound as a suspension if a solution is not feasible. - Always check the final formulation for any precipitation before administration.

Experimental Protocols: General Methodologies

While a specific protocol for this compound is not available, the following provides a general framework for an in vivo efficacy study based on similar CDK12/13 degraders.

General In Vivo Efficacy Study in a Xenograft Model

  • Cell Line and Animal Model:

    • Select a cancer cell line that is sensitive to Cyclin K degradation in vitro.

    • Use immunodeficient mice (e.g., NOD-SCID or nude mice) for tumor xenograft studies.

  • Tumor Implantation:

    • Inject tumor cells subcutaneously into the flank of the mice.

    • Allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting treatment.

  • Compound Formulation and Administration:

    • Prepare the this compound formulation fresh daily or as stability allows.

    • Administer this compound via the chosen route (e.g., oral gavage) at a predetermined dose and schedule. Include a vehicle control group.

  • Monitoring and Endpoints:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor the body weight of the animals as an indicator of toxicity.

    • At the end of the study, collect tumors and plasma for pharmacodynamic (e.g., Western blot for Cyclin K levels) and pharmacokinetic analysis.

Quantitative Data Summary

As there is no published in vivo data for this compound, the following table summarizes in vitro data for this compound and related compounds to provide a comparative context.

CompoundTargetAssayResultReference
This compound Cyclin K DegradationProteomics in KBM7 cells (3.5 µM)Significant degradation
This compound CDK12:cyclin K - DDB1 InteractionTR-FRETInduces interaction
SR-4835 Cyclin K DegradationIn vivo xenograft modelTumor regression

Visualizations

dCeMM4_Mechanism This compound Mechanism of Action cluster_complex CDK12/Cyclin K Complex CDK12 CDK12 E3_Ligase DDB1-CUL4B E3 Ligase CDK12->E3_Ligase this compound induces proximity to Cyclin_K Cyclin K Proteasome Proteasome Cyclin_K->Proteasome Targeted for degradation This compound This compound This compound->CDK12 binds to E3_Ligase->Cyclin_K Ubiquitinates Ubiquitin Ubiquitin Degradation Degraded Cyclin K Proteasome->Degradation

Caption: this compound acts as a molecular glue, inducing proximity between the CDK12/Cyclin K complex and the DDB1-CUL4B E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of Cyclin K.

InVivo_Workflow General In Vivo Experimental Workflow start Start: Select cell line and animal model implantation Tumor Cell Implantation start->implantation growth Tumor Growth (100-200 mm³) implantation->growth randomization Randomize into Treatment Groups growth->randomization treatment This compound or Vehicle Administration randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring monitoring->treatment repeated dosing endpoint End of Study: Collect Tissues and Plasma monitoring->endpoint analysis Pharmacodynamic & Pharmacokinetic Analysis endpoint->analysis finish Finish analysis->finish

Caption: A generalized workflow for conducting an in vivo efficacy study of this compound in a tumor xenograft model.

References

Technical Support Center: Minimizing dCeMM4-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize dCeMM4-induced cytotoxicity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule known as a "molecular glue" degrader. Its primary mechanism of action is to induce the degradation of a protein called cyclin K. It achieves this by promoting an interaction between cyclin K (in complex with CDK12) and the CRL4B E3 ubiquitin ligase complex. This proximity leads to the ubiquitination of cyclin K, marking it for degradation by the proteasome.[1]

Q2: I am observing significant cytotoxicity with this compound in my experiments. What are the potential causes?

A2: Significant cytotoxicity can stem from two main sources:

  • On-target cytotoxicity: The intended degradation of cyclin K can itself lead to cell death. Cyclin K is a crucial regulator of transcription, and its degradation can halt the cell cycle and induce apoptosis, particularly in cancer cells that are highly dependent on this pathway.

  • Off-target cytotoxicity: this compound could potentially be degrading other essential proteins besides cyclin K, or the molecule itself might have some inherent toxicity independent of its degradation activity. However, recent proteomic studies suggest that this compound is highly selective for cyclin K with minimal off-target degradation.[2]

Q3: How can I determine if the cytotoxicity I'm observing is on-target or off-target?

A3: The most definitive way to distinguish between on-target and off-target cytotoxicity is to perform your cytotoxicity assay in a cell line where the primary target, cyclin K, has been knocked out or its expression has been significantly knocked down (e.g., using CRISPR/Cas9 or shRNA).

  • If this compound is not cytotoxic in the cyclin K knockout/knockdown cells, it strongly indicates that the observed cytotoxicity in wild-type cells is on-target .

  • If this compound remains cytotoxic in the cyclin K knockout/knockdown cells, it suggests that the cytotoxicity is due to off-target effects.

Troubleshooting Guides

Issue 1: High level of cytotoxicity observed even at low concentrations of this compound.

Question: I'm seeing widespread cell death in my cultures even at nanomolar concentrations of this compound. How can I troubleshoot this?

Answer:

  • Confirm On-Target Effect: The first step is to verify that the cytotoxicity is due to the degradation of cyclin K.

    • Recommended Experiment: Generate a cyclin K knockout cell line using CRISPR/Cas9 (see detailed protocol below).

    • Procedure: Perform a dose-response cytotoxicity assay (e.g., MTT or CellTiter-Glo) comparing the wild-type and cyclin K knockout cell lines.

    • Expected Outcome: If the cytotoxicity is on-target, you should observe a significant reduction in cell death in the cyclin K knockout cells compared to the wild-type cells treated with this compound.

  • Optimize this compound Concentration and Treatment Duration:

    • Recommended Experiment: Perform a time-course and dose-response experiment.

    • Procedure: Treat your cells with a range of this compound concentrations for different durations (e.g., 6, 12, 24, 48 hours).

    • Analysis: Measure both cyclin K degradation (by Western blot) and cell viability at each time point and concentration. This will help you identify the optimal concentration and time to achieve significant cyclin K degradation with minimal cytotoxicity.

  • Assess Apoptosis Induction:

    • Recommended Experiment: Western blot for apoptosis markers.

    • Procedure: Treat cells with this compound and probe for cleaved caspase-3 and cleaved PARP (see detailed protocol below).

    • Interpretation: An increase in these markers will confirm that the observed cytotoxicity is due to programmed cell death (apoptosis).

Issue 2: Inconsistent results in cytotoxicity assays.

Question: My cytotoxicity data for this compound is not reproducible between experiments. What could be the cause?

Answer:

  • Cell Health and Confluency: Ensure your cells are healthy and in the exponential growth phase. Cell stress can make them more susceptible to drug-induced toxicity. Always seed cells at a consistent density and allow them to adhere and recover before treatment.

  • Compound Stability: this compound, like many small molecules, can be sensitive to storage conditions and freeze-thaw cycles. Aliquot the compound upon receipt and store it as recommended by the supplier.[1] Prepare fresh dilutions for each experiment.

  • Assay Interference: Some assay reagents can be affected by components in the cell culture medium (e.g., phenol (B47542) red). Consider using a phenol red-free medium for colorimetric assays.

Data Presentation

Table 1: Dose-Response of this compound on Cyclin K Degradation and Cell Viability

Cell LineThis compound Concentration (µM)Treatment Duration (hours)Cyclin K Degradation (%)Cell Viability (%)
KBM73.520>90~40
MOLM133.520>90~35
MV4-113.520>85~50

Data is representative and compiled from published studies. Actual results may vary depending on experimental conditions.[3]

Table 2: Selectivity Profile of this compound

ProteinFold Change (this compound vs. DMSO)p-value
Cyclin K (CCNK) -2.5 < 0.001
CDK12 -1.0 < 0.05
CDK13 -0.8 n.s.
Other ProteinsMinimal to no changen.s.

This table summarizes proteomics data indicating the high selectivity of this compound for Cyclin K degradation.[2]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the wells and incubate for the desired time (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for Apoptosis Markers
  • Cell Lysis: Treat cells with this compound for the desired time. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3 (17/19 kDa) and cleaved PARP (89 kDa) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the bands using an ECL substrate and an imaging system.

Protocol 3: Generating a Cyclin K (CCNK) Knockout Cell Line using CRISPR/Cas9
  • sgRNA Design: Design two to three sgRNAs targeting an early exon of the CCNK gene using an online tool (e.g., CHOPCHOP).

  • Vector Cloning: Clone the designed sgRNAs into a suitable Cas9 expression vector.

  • Transfection: Transfect the sgRNA/Cas9 plasmids into your cell line of interest.

  • Single-Cell Cloning: After 48-72 hours, perform single-cell sorting into 96-well plates to isolate individual clones.

  • Clone Expansion and Screening: Expand the clones and screen for CCNK knockout by Western blot and genomic DNA sequencing.

Visualizations

dCeMM4_Mechanism_of_Action This compound This compound CDK12_CyclinK CDK12-Cyclin K Complex This compound->CDK12_CyclinK Binds CRL4B CRL4B E3 Ligase This compound->CRL4B Recruits Ubiquitination Ubiquitination CDK12_CyclinK->Ubiquitination Ternary Complex Formation CRL4B->Ubiquitination Proteasome Proteasome Degradation Degradation Proteasome->Degradation Mediates Ubiquitination->Proteasome Targeting Degradation->CDK12_CyclinK of Cyclin K

Caption: Mechanism of action of this compound as a molecular glue degrader.

Troubleshooting_Workflow Start High this compound Cytotoxicity Observed Isolate_Clones Generate Cyclin K Knockout Cell Line Start->Isolate_Clones Compare_Cytotoxicity Compare Cytotoxicity: WT vs. KO Isolate_Clones->Compare_Cytotoxicity On_Target Cytotoxicity Reduced in KO? (On-Target) Compare_Cytotoxicity->On_Target Off_Target Cytotoxicity Persists in KO (Off-Target) On_Target->Off_Target No Optimize Optimize Concentration and Duration On_Target->Optimize Yes

Caption: Workflow to differentiate on-target vs. off-target cytotoxicity.

Signaling_Pathway This compound This compound CyclinK_Degradation Cyclin K Degradation This compound->CyclinK_Degradation CDK12_Inhibition CDK12 Activity Inhibition CyclinK_Degradation->CDK12_Inhibition Transcription_Dysregulation Transcription Dysregulation CDK12_Inhibition->Transcription_Dysregulation DDR_Genes Reduced Expression of DNA Damage Repair Genes Transcription_Dysregulation->DDR_Genes Cell_Cycle_Arrest Cell Cycle Arrest Transcription_Dysregulation->Cell_Cycle_Arrest Apoptosis Apoptosis DDR_Genes->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Downstream signaling effects of this compound-induced Cyclin K degradation.

References

dCeMM4 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of dCeMM4, a molecular glue degrader. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the integrity and optimal performance of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound powder?

A1: this compound as a solid powder should be stored at -20°C for long-term stability, where it can be kept for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years.[1]

Q2: How should I store this compound once it is dissolved in a solvent?

A2: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored in tightly sealed vials. For long-term storage, -80°C is recommended, where the solution is stable for up to six months.[1][2] For shorter-term storage, -20°C is suitable for up to one month.

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). For cellular assays, DMSO is commonly used. It is important to use anhydrous solvents, as the presence of water can affect the stability of the compound.

Q4: Is this compound sensitive to light?

Q5: What are the signs of this compound degradation?

A5: Degradation of this compound may not be visually apparent. The most reliable way to assess its integrity is through analytical methods such as High-Performance Liquid Chromatography (HPLC) to check for purity and the appearance of degradation peaks. Functionally, a decrease in its expected biological activity, such as a reduced ability to induce cyclin K degradation, would indicate potential degradation.

Storage Conditions Summary

For quick reference, the recommended storage conditions for this compound are summarized in the table below.

FormStorage TemperatureDuration
Solid (Powder) -20°C3 years
4°C2 years
In Solvent -80°C6 months
-20°C1 month

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Reduced or no cyclin K degradation observed. This compound degradation: The compound may have degraded due to improper storage or handling.Verify the storage conditions and age of the compound. If degradation is suspected, use a fresh aliquot or a new batch of this compound. Perform a quality control check using a reference standard if available.
Incorrect concentration: The final concentration of this compound in the experiment may be too low.Re-calculate the dilution series and ensure accurate pipetting. Prepare a fresh stock solution and verify its concentration.
Cellular resistance: Cells may have developed resistance to this compound's effects.Ensure the cell line used is sensitive to this compound. Check for mutations in the components of the CRL4B ligase complex, such as DDB1, which are crucial for this compound's mechanism of action.
Inconsistent results between experiments. Freeze-thaw cycles: Repeated freezing and thawing of the stock solution can lead to degradation.Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
Solvent quality: The solvent used to dissolve this compound may contain impurities or water.Use high-purity, anhydrous solvents (e.g., DMSO). Store solvents properly to prevent water absorption.
Precipitation of this compound in media. Low solubility: The concentration of this compound may exceed its solubility limit in the aqueous cell culture media.Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture media is kept low (typically <0.5%) to maintain solubility. Perform a solubility test in your specific media if precipitation is a recurring issue.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or amber vials

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) and sonication can be used to aid dissolution if necessary.

    • Aliquot the stock solution into single-use, light-protected (amber or foil-wrapped) vials.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Assessment of this compound Stability by HPLC

This protocol provides a general framework for assessing the stability of a this compound solution over time.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • HPLC-grade acetonitrile (B52724) (ACN)

    • HPLC-grade water

    • Formic acid (or other appropriate mobile phase modifier)

    • C18 HPLC column

    • HPLC system with a UV detector

  • Procedure:

    • Initial Analysis (T=0):

      • Dilute the this compound stock solution to a suitable concentration for HPLC analysis (e.g., 100 µM) with the mobile phase.

      • Inject the sample onto the HPLC system.

      • Develop a suitable gradient elution method (e.g., a gradient of water/ACN with 0.1% formic acid) to achieve good separation of the parent compound from any potential degradants.

      • Record the chromatogram and determine the peak area of the this compound peak. This will serve as the baseline (100% purity).

    • Stability Study:

      • Store aliquots of the this compound stock solution under different conditions (e.g., -20°C, 4°C, room temperature, protected from light and exposed to light).

      • At specified time points (e.g., 1 week, 2 weeks, 1 month), retrieve an aliquot from each storage condition.

      • Prepare and analyze the samples by HPLC as described in step 1.

    • Data Analysis:

      • For each time point and condition, calculate the percentage of this compound remaining by comparing the peak area to the T=0 sample.

      • Purity (%) = (Peak Area of this compound at T=x / Peak Area of this compound at T=0) * 100

      • Monitor for the appearance of new peaks, which would indicate degradation products.

Visualizations

This compound Mechanism of Action

This compound acts as a molecular glue to induce the degradation of cyclin K. It achieves this by promoting the interaction between the CDK12-cyclin K complex and the DDB1-CUL4B E3 ubiquitin ligase complex. This proximity leads to the ubiquitination of cyclin K, marking it for degradation by the proteasome.

dCeMM4_Mechanism CDK12_CycK CDK12-Cyclin K Complex Ternary Ternary Complex CDK12_CycK->Ternary This compound This compound This compound->Ternary CRL4B DDB1-CUL4B E3 Ligase Complex CRL4B->Ternary CycK_ub Ubiquitinated Cyclin K Ternary->CycK_ub Ubiquitination Ub Ubiquitin Proteasome Proteasome CycK_ub->Proteasome Degraded_CycK Degraded Cyclin K Proteasome->Degraded_CycK Stability_Workflow cluster_storage Storage Conditions A Prepare this compound Stock Solution B Aliquot into Single-Use Vials A->B C Initial QC (T=0) (e.g., HPLC) B->C D1 -80°C B->D1 D2 -20°C B->D2 D3 4°C B->D3 D4 Room Temp B->D4 F Compare to T=0 and Assess Degradation C->F E Analyze at Defined Time Points D1->E D2->E D3->E D4->E E->F

References

Validation & Comparative

Validating the dCeMM4-Induced Phenotype: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the molecular glue degrader dCeMM4 with other alternatives, supported by experimental data. It is designed to assist researchers in validating the this compound-induced phenotype through detailed methodologies and clear data presentation.

Executive Summary

This compound is a molecular glue degrader that induces the ubiquitination and subsequent proteasomal degradation of Cyclin K. This is achieved by promoting an interaction between the CDK12-Cyclin K complex and the CRL4B E3 ubiquitin ligase complex[1]. The degradation of Cyclin K leads to a distinct phenotype characterized by global transcriptional downregulation and the induction of apoptosis, mimicking the effects of selective CDK12/13 inhibitors[2]. This guide compares the performance of this compound with its inactive analog, dCeMM4X, and the selective CDK12/13 inhibitor, THZ531, as well as another Cyclin K molecular glue degrader, CR8.

Data Presentation

Table 1: Comparative Degradation of Cyclin K and Related Proteins

The following table summarizes the quantitative proteomics data showing the change in protein abundance after treatment with this compound and its inactive analog, dCeMM4X. Data is presented as Log2 Fold Change (Log2FC) compared to a DMSO control in KBM7 cells.

ProteinThis compound (3.5 µM) Log2FCdCeMM4X (3.5 µM) Log2FC
Cyclin K (CCNK) -2.5 -0.2
CDK12-0.8-0.1
CDK13-0.50.0
DDB1-0.10.0

Data extracted from quantitative expression proteomics in KBM7 cells treated for 3 hours. Negative values indicate protein degradation.[3]

Table 2: Comparative Cell Viability (EC50) in Leukemia Cell Lines

This table presents the half-maximal effective concentration (EC50) values for dCeMM2, dCeMM3, and this compound in various leukemia cell lines after a 3-day treatment. Lower EC50 values indicate higher potency in reducing cell viability.

Cell LinedCeMM2 EC50 (µM)dCeMM3 EC50 (µM)This compound EC50 (µM)
KBM71.23.51.8
MOLM130.92.81.5
MV4-111.13.11.6
JURKAT>10>10>10

Data from dose-resolved DMSO-normalized viability after 3-day treatment.[4]

Experimental Protocols

Western Blot for Cyclin K Degradation

Objective: To qualitatively and quantitatively assess the degradation of Cyclin K following treatment with this compound.

Materials:

  • Cell culture reagents

  • This compound, dCeMM4X (inactive control), DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Cyclin K, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., KBM7) at an appropriate density and allow them to adhere overnight. Treat cells with desired concentrations of this compound, dCeMM4X, or DMSO for the specified time (e.g., 3, 6, 24 hours).

  • Protein Extraction: Aspirate the media, wash cells with ice-cold PBS, and lyse the cells with RIPA buffer on ice for 30 minutes. Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantification: Densitometry analysis can be performed to quantify the band intensities, normalizing the Cyclin K signal to the loading control (GAPDH).

Cell Viability Assay (CellTiter-Glo®)

Objective: To determine the effect of this compound on cell viability.

Materials:

  • Opaque-walled 96-well plates

  • Cell culture medium

  • This compound and control compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Protocol:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Include wells with medium only for background measurement.

  • Compound Treatment: Add various concentrations of this compound and control compounds to the wells. Incubate the plate for the desired treatment period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the DMSO-treated control wells and plot the dose-response curves to determine the EC50 values.

RNA-Seq for Transcriptional Profiling

Objective: To analyze the global changes in gene expression induced by this compound.

Materials:

  • Cell culture reagents and this compound

  • RNA extraction kit (e.g., RNeasy Kit, Qiagen)

  • DNase I

  • RNA quality assessment tool (e.g., Agilent Bioanalyzer)

  • RNA-Seq library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina)

  • Next-generation sequencing (NGS) platform

Protocol:

  • Cell Treatment and RNA Extraction: Treat cells with this compound or DMSO for the desired time (e.g., 6 hours). Harvest the cells and extract total RNA using a commercial kit, including an on-column DNase I digestion step.

  • RNA Quality Control: Assess the quantity and quality of the extracted RNA. A high RNA Integrity Number (RIN) is crucial for reliable results.

  • Library Preparation:

    • Enrich for poly(A)+ RNA from the total RNA.

    • Fragment the enriched mRNA.

    • Synthesize first- and second-strand cDNA.

    • Perform end-repair, A-tailing, and adapter ligation.

    • Amplify the library by PCR.

  • Sequencing: Sequence the prepared libraries on an NGS platform.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon this compound treatment.

    • Conduct pathway and gene set enrichment analysis to understand the biological processes affected.

Mandatory Visualization

dCeMM4_Mechanism_of_Action cluster_0 This compound-Induced Protein Degradation This compound This compound Ternary_Complex Ternary Complex (CDK12-Cyclin K-dCeMM4-CRL4B) This compound->Ternary_Complex CDK12_CyclinK CDK12-Cyclin K Complex CDK12_CyclinK->Ternary_Complex CRL4B CRL4B E3 Ligase CRL4B->Ternary_Complex Ubiquitination Ubiquitination of Cyclin K Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Cyclin K Degradation Proteasome->Degradation

Caption: this compound mechanism of action.

Experimental_Workflow_Validation cluster_phenotype Phenotypic Analysis start Start: Cell Culture treatment Treatment: This compound vs. Controls start->treatment western_blot Western Blot (Cyclin K Degradation) treatment->western_blot viability_assay Cell Viability Assay (EC50 Determination) treatment->viability_assay rna_seq RNA-Seq (Transcriptional Profile) treatment->rna_seq end Conclusion: Phenotype Validated western_blot->end viability_assay->end rna_seq->end

Caption: Experimental workflow for this compound phenotype validation.

Signaling_Pathway_Downstream_Effects This compound This compound CyclinK_Deg Cyclin K Degradation This compound->CyclinK_Deg CDK12_Inhib CDK12/13 Inhibition CyclinK_Deg->CDK12_Inhib PolII_Phos Reduced RNA Polymerase II Phosphorylation CDK12_Inhib->PolII_Phos Transcription_Down Global Transcriptional Downregulation PolII_Phos->Transcription_Down Apoptosis Apoptosis Induction Transcription_Down->Apoptosis

Caption: Downstream effects of this compound-induced Cyclin K degradation.

References

dCeMM4 Selectivity Profile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, understanding the selectivity of novel degraders is paramount for their development as therapeutic agents and research tools. This guide provides a comprehensive comparison of the selectivity profile of dCeMM4, a molecular glue degrader, with other notable degraders and inhibitors targeting similar pathways. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a thorough understanding of this compound's characteristics.

At a Glance: Selectivity Comparison

The following tables summarize the selectivity profiles of this compound and its counterparts based on quantitative proteomics and kinase screening assays.

Table 1: Proteome-Wide Selectivity of Cyclin K Degraders

DegraderPrimary Target(s)Other Significantly Degraded ProteinsCell LineAssayReference
This compound Cyclin KMild destabilization of CDK12 and CDK13KBM7Quantitative Proteomics[1]
dCeMM2 Cyclin KMild destabilization of CDK12 and CDK13KBM7Quantitative Proteomics[1]
dCeMM3 Cyclin KMild destabilization of CDK12 and CDK13KBM7Quantitative Proteomics[1]
BSJ-4-116 CDK12Highly selective for CDK12JurkatQuantitative Proteomics[1]

Table 2: Kinase Selectivity Profiles

CompoundPrimary Kinase Target(s)Other Notable Kinase InteractionsAssay TypeReference
This compound Induces Cyclin K degradation via CDK12/CRL4BNot reportedN/A[2]
THZ531 CDK12, CDK13 (covalent inhibitor)JNK family, GSK3KinomeScan
SR-4835 CDK12, CDK13 (dual inhibitor)Excellent isoform selectivityKinase Assay Panel
BSJ-4-116 Degrades CDK12Highly selective, S-Score(10) = 0.017KinomeScan

Mechanism of Action: this compound-Mediated Cyclin K Degradation

This compound functions as a molecular glue, inducing the proximity of the CDK12-cyclin K complex to the CRL4B E3 ubiquitin ligase complex. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of cyclin K.

cluster_1 Ubiquitination and Degradation This compound This compound CDK12_CycK CDK12-Cyclin K Complex This compound->CDK12_CycK binds CRL4B CRL4B E3 Ligase This compound->CRL4B Cyclin_K_ub Ubiquitinated Cyclin K CRL4B->Cyclin_K_ub Ubiquitination Ub Ubiquitin Proteasome Proteasome Degraded_CycK Degraded Cyclin K Proteasome->Degraded_CycK Cyclin_K_ub->Proteasome Degradation

Caption: this compound mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Quantitative Proteomics

Objective: To identify and quantify proteome-wide changes in protein abundance upon treatment with degraders.

Protocol:

  • Cell Culture and Treatment: KBM7 cells are cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Cells are treated with this compound (3.5 µM), dCeMM2 (2.5 µM), dCeMM3 (7 µM), or DMSO as a vehicle control for 5 hours.

  • Cell Lysis and Protein Digestion: Cells are harvested, washed with PBS, and lysed in a buffer containing urea. Protein concentration is determined using a BCA assay. Proteins are then reduced, alkylated, and digested with trypsin.

  • Isobaric Labeling: Digested peptides are labeled with isobaric tags (e.g., TMT or iTRAQ) according to the manufacturer's instructions to enable multiplexed analysis.

  • Mass Spectrometry: Labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Raw data is processed using a database search engine (e.g., MaxQuant) to identify and quantify proteins. Statistical analysis is performed to identify proteins with significant changes in abundance between treated and control samples.

Western Blotting

Objective: To validate the degradation of specific target proteins.

Protocol:

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against Cyclin K, CDK12, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Kinase Selectivity Profiling (KinomeScan™)

Objective: To assess the binding affinity of a compound against a large panel of kinases.

Protocol:

  • Assay Principle: The assay is based on a competition binding assay where a test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand.

  • Assay Execution: The test compound is incubated with the kinase and the immobilized ligand. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.

  • Data Analysis: The results are reported as a percentage of the DMSO control, where a lower percentage indicates stronger binding. A selectivity score (S-Score) can be calculated to represent the number of kinases that a compound binds to with a certain affinity.

Ternary Complex Formation Assay (NanoBRET™)

Objective: To measure the formation of the ternary complex (degrader-target-E3 ligase) in live cells.

Protocol:

  • Cell Line Engineering: HEK293 cells are engineered to express the target protein (e.g., CDK12) fused to a NanoLuc® luciferase and the E3 ligase component (e.g., CRBN) fused to a HaloTag® protein.

  • Assay Setup: Cells are plated in a multi-well plate and treated with the HaloTag® ligand (fluorescent acceptor) and the degrader molecule.

  • BRET Measurement: The NanoBRET™ substrate is added, and the bioluminescence resonance energy transfer (BRET) signal is measured. An increase in the BRET signal indicates the proximity of the target protein and the E3 ligase, signifying ternary complex formation.

  • Data Analysis: The BRET ratio is calculated, and dose-response curves can be generated to determine the potency of the degrader in inducing ternary complex formation.

Experimental Workflow for Selectivity Profiling

A systematic workflow is essential for the comprehensive evaluation of a novel degrader's selectivity.

cluster_0 Initial Screening & Target Validation cluster_1 In-depth Selectivity Profiling cluster_2 Mechanism of Action & Functional Assays phenotypic_screen Phenotypic Screen (e.g., Cell Viability) target_id Target Identification (e.g., Proteomics) phenotypic_screen->target_id western_blot Western Blot Validation target_id->western_blot quant_proteomics Quantitative Proteomics (On- and Off-Targets) western_blot->quant_proteomics kinase_scan KinomeScan (Kinase Selectivity) western_blot->kinase_scan ternary_complex NanoBRET Assay (Ternary Complex Formation) western_blot->ternary_complex ubiquitination_assay Ubiquitination Assay quant_proteomics->ubiquitination_assay ternary_complex->ubiquitination_assay functional_assays Functional Assays (e.g., Cell Cycle, Apoptosis) ubiquitination_assay->functional_assays

Caption: A generalized experimental workflow.

References

Cyclin K Knockdown: A Comparative Guide to dCeMM4 and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the targeted knockdown of specific proteins is a cornerstone of functional genomics and drug discovery. Cyclin K, a crucial regulator of transcription, has emerged as a significant target in various diseases, including cancer. This guide provides an objective comparison of dCeMM4, a novel molecular glue degrader, with established alternative methods for cyclin K knockdown: RNA interference (siRNA and shRNA) and CRISPR-Cas9 gene editing. We present supporting experimental data, detailed methodologies, and visual representations of the underlying biological processes.

At a Glance: Comparing Cyclin K Knockdown Methods

The choice of a knockdown method depends on the specific experimental goals, including the desired duration of the effect, the required level of protein reduction, and the experimental system. Here, we summarize the key features of this compound, siRNA, shRNA, and CRISPR-Cas9 for cyclin K knockdown.

FeatureThis compound (Molecular Glue)siRNA (Small Interfering RNA)shRNA (Short Hairpin RNA)CRISPR-Cas9
Mechanism of Action Induces proximity between Cyclin K-CDK12/13 and the CRL4B E3 ubiquitin ligase complex, leading to proteasomal degradation of Cyclin K.[1][2][3]Post-transcriptional gene silencing by guiding the RNA-induced silencing complex (RISC) to cleave and degrade Cyclin K mRNA.DNA construct delivered by a vector (e.g., lentivirus) is transcribed into a short hairpin RNA, which is processed into siRNA to induce RNA interference.[4][5]Permanent gene knockout by introducing a double-strand break at the CCNK gene locus, leading to frameshift mutations and premature stop codons.
Effect Protein degradationTransient mRNA knockdownStable, long-term mRNA knockdownPermanent gene knockout
Typical Efficacy Potent degradation with DC50 values in the nanomolar range. For example, the this compound analog, ZZ4, has a DC50 of 40 nM for CDK12 degradation, which is linked to Cyclin K degradation. Other Cyclin K degraders show DC50 values from 21 nM to 41 nM.70-90% or higher knockdown of mRNA and protein levels.75-90% or higher stable knockdown of mRNA levels.Complete protein ablation (knockout) confirmed by Western blot.
Duration of Effect Dependent on compound washout and protein turnover rate.Transient (typically 48-96 hours).Stable and long-term, as the shRNA construct can be integrated into the host genome.Permanent and heritable in daughter cells.
Off-Target Effects Potential for off-target protein degradation, though studies on some molecular glues show good selectivity.Can have off-target effects by silencing unintended mRNAs with partial sequence homology.Potential for off-target effects similar to siRNA. The use of viral vectors also carries risks related to insertional mutagenesis.Potential for off-target cleavage at genomic sites with sequence similarity to the guide RNA.
Delivery Method Small molecule added to cell culture medium.Transfection of synthetic RNA oligonucleotides.Transduction with viral vectors (e.g., lentivirus, adenovirus).Transfection of plasmids encoding Cas9 and guide RNA, or delivery of Cas9/gRNA ribonucleoprotein (RNP) complexes.

Signaling Pathway of Cyclin K-Mediated Transcription

Cyclin K, in complex with its partner cyclin-dependent kinases CDK12 and CDK13, plays a pivotal role in the regulation of transcription elongation. This complex phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a key event that promotes the transition from transcription initiation to productive elongation. This regulatory mechanism is crucial for the expression of long genes, including many involved in the DNA damage response.

CyclinK_Pathway cluster_0 Transcription Initiation cluster_1 Transcription Elongation Promoter Gene Promoter PolII_init RNA Polymerase II (unphosphorylated CTD) Promoter->PolII_init Binding PolII_elong RNA Polymerase II (phosphorylated CTD) mRNA mRNA transcript PolII_elong->mRNA Transcription CyclinK_CDK12 Cyclin K / CDK12/13 Complex CyclinK_CDK12->PolII_init CRL4B CRL4B E3 Ligase CyclinK_CDK12->CRL4B Proteasome Proteasome CyclinK_CDK12->Proteasome Degradation This compound This compound This compound->CyclinK_CDK12 Binds to This compound->CRL4B Recruits CRL4B->CyclinK_CDK12 Ub Ubiquitin

Caption: Cyclin K/CDK12-mediated transcription and this compound-induced degradation.

Experimental Workflow for Cyclin K Knockdown

The following diagram illustrates a general experimental workflow for inducing and validating Cyclin K knockdown using the different methods discussed.

Knockdown_Workflow cluster_Methods Knockdown Method cluster_Validation Validation This compound This compound Treatment WesternBlot Western Blot (Protein level) This compound->WesternBlot Phenotype Phenotypic Assay (e.g., Cell Viability, Apoptosis) This compound->Phenotype siRNA siRNA Transfection qPCR qRT-PCR (mRNA level) siRNA->qPCR siRNA->WesternBlot siRNA->Phenotype shRNA shRNA Lentiviral Transduction shRNA->qPCR shRNA->WesternBlot shRNA->Phenotype CRISPR CRISPR/Cas9 Transfection CRISPR->WesternBlot CRISPR->Phenotype CellCulture Cell Culture (e.g., HEK293T, HCT116) CellCulture->this compound Apply Method CellCulture->siRNA Apply Method CellCulture->shRNA Apply Method CellCulture->CRISPR Apply Method

Caption: General workflow for Cyclin K knockdown and validation.

Detailed Experimental Protocols

Here, we provide detailed, generalized protocols for each Cyclin K knockdown method. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

This compound Treatment Protocol
  • Cell Seeding: Plate cells in a suitable culture vessel (e.g., 6-well plate) at a density that will result in 70-80% confluency at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentration.

  • Cell Treatment: Remove the existing medium from the cells and add the medium containing this compound.

  • Incubation: Incubate the cells for the desired period (e.g., 2, 6, 12, 24 hours) at 37°C in a CO2 incubator.

  • Harvesting: After incubation, harvest the cells for downstream analysis (e.g., Western blot).

siRNA Transfection Protocol
  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density of 2 x 10^5 cells per well in 2 ml of antibiotic-free normal growth medium.

  • siRNA-Lipid Complex Formation:

    • Solution A: Dilute 20-80 pmol of Cyclin K siRNA into 100 µl of serum-free medium.

    • Solution B: Dilute 2-8 µl of a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) into 100 µl of serum-free medium.

    • Combine Solution A and Solution B, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours at 37°C.

  • Validation: Harvest cells to assess knockdown efficiency by qRT-PCR and Western blot.

shRNA Lentiviral Transduction Protocol
  • Cell Seeding: Plate target cells 24 hours prior to transduction to reach approximately 50% confluency on the day of infection.

  • Transduction:

    • Thaw the lentiviral particles containing the Cyclin K shRNA on ice.

    • Remove the culture medium and add fresh medium containing the lentiviral particles and a transduction enhancer like Polybrene (typically 5-8 µg/ml). The multiplicity of infection (MOI) should be optimized for each cell line.

  • Incubation: Incubate the cells overnight (12-16 hours).

  • Medium Change: Replace the virus-containing medium with fresh complete medium.

  • Selection (Optional): If the lentiviral vector contains a selection marker (e.g., puromycin (B1679871) resistance), add the appropriate antibiotic to the medium 48 hours post-transduction to select for stably transduced cells.

  • Validation: Expand the stable cell population and validate Cyclin K knockdown by qRT-PCR and Western blot.

CRISPR-Cas9 Knockout Protocol
  • sgRNA Design and Cloning: Design a single guide RNA (sgRNA) targeting an early exon of the CCNK gene to maximize the likelihood of a frameshift mutation. Clone the sgRNA sequence into a suitable Cas9 expression vector (e.g., pX458 which also expresses GFP).

  • Transfection: Transfect the Cas9/sgRNA plasmid into the target cells using a suitable transfection reagent or electroporation.

  • Single-Cell Cloning: 48-72 hours post-transfection, isolate single GFP-positive cells into individual wells of a 96-well plate using fluorescence-activated cell sorting (FACS).

  • Clonal Expansion: Expand the single-cell clones into larger populations.

  • Validation:

    • Genotyping: Extract genomic DNA from the expanded clones and perform PCR and Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels) in the CCNK gene.

    • Protein Knockout Confirmation: Perform Western blot analysis on the genotypically confirmed knockout clones to verify the complete absence of the Cyclin K protein.

Conclusion

The selection of a method for Cyclin K knockdown should be guided by the specific requirements of the research question. This compound offers a powerful and rapid approach for inducing the degradation of the Cyclin K protein, making it ideal for studying the acute effects of protein loss. siRNA provides a transient knockdown of gene expression, suitable for short-term functional assays. For long-term and stable suppression of Cyclin K, shRNA-mediated knockdown is the method of choice. Finally, CRISPR-Cas9 allows for the complete and permanent knockout of the CCNK gene, enabling the study of the effects of a total loss of function. By understanding the principles, advantages, and limitations of each method, researchers can effectively investigate the multifaceted roles of Cyclin K in health and disease.

References

dCeMM4: A Comparative Analysis of On-Target and Off-Target Activities

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance of the molecular glue degrader dCeMM4, providing experimental data and protocols for researchers in drug discovery and development.

This compound is a novel molecular glue degrader that has garnered significant interest for its potent and selective degradation of Cyclin K. By inducing proximity between the CDK12-Cyclin K complex and the CRL4B E3 ubiquitin ligase, this compound triggers the ubiquitination and subsequent proteasomal degradation of Cyclin K. This guide provides a comprehensive comparison of the on-target and off-target activities of this compound, supported by quantitative data, detailed experimental protocols, and visualizations to aid researchers in their understanding and application of this compound.

On-Target Activity: Potent and Selective Degradation of Cyclin K

The primary on-target activity of this compound is the degradation of Cyclin K. This is achieved through its function as a molecular glue, bringing together the target protein and the E3 ligase complex for targeted degradation.

Quantitative Analysis of On-Target Effects

Quantitative proteomic analysis in KBM7 cells treated with 3.5 µM this compound for 5 hours demonstrates a significant reduction in Cyclin K protein levels. This targeted degradation of Cyclin K leads to a milder and delayed destabilization of its binding partners, CDK12 and CDK13, highlighting the primary and direct effect on Cyclin K.

ProteinLog2 Fold Change (this compound 3.5 µM, 5h)
Cyclin K (CCNK) -2.5
CDK12-0.8
CDK13-0.5

Data sourced from Mayor-Ruiz C, et al. Nat Chem Biol. 2020.

Off-Target Activity: A Proteome-Wide Perspective

To assess the selectivity of this compound, global quantitative proteomics was performed. The results indicate a high degree of selectivity for Cyclin K, with minimal off-target effects observed at the tested concentration.

Proteome-Wide Off-Target Analysis

In KBM7 cells treated with 3.5 µM this compound for 5 hours, the vast majority of the approximately 8,000 quantified proteins showed no significant change in abundance. This suggests that this compound possesses a favorable selectivity profile, a crucial attribute for a therapeutic candidate.

Protein CategoryNumber of Proteins with Significant Changes
Up-regulated (>1.5-fold)<10
Down-regulated (<-1.5-fold, excluding Cyclin K, CDK12, CDK13)<5

Data interpreted from Mayor-Ruiz C, et al. Nat Chem Biol. 2020.

Comparison with Other Cyclin K Degraders

This compound exhibits a distinct profile when compared to other known Cyclin K molecular glue degraders, such as CR8 and HQ461. While all three compounds induce the degradation of Cyclin K via a similar mechanism, their chemical structures and origins differ, which may influence their respective on- and off-target activities. Further head-to-head quantitative studies are needed for a definitive comparison of their potency and selectivity.

Mechanism of Action and Experimental Workflows

The activity of this compound is underpinned by its ability to induce and stabilize a ternary complex between the CDK12-Cyclin K complex and the DDB1 component of the CRL4B E3 ligase. This induced proximity is the critical event that leads to the ubiquitination and degradation of Cyclin K.

This compound Mechanism of Action This compound This compound Ternary_Complex Ternary Complex: CDK12-Cyclin K-dCeMM4-CRL4B This compound->Ternary_Complex CDK12_CyclinK CDK12-Cyclin K Complex CDK12_CyclinK->Ternary_Complex CRL4B CRL4B E3 Ligase (DDB1-CUL4B-RBX1) CRL4B->Ternary_Complex Ubiquitination Cyclin K Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Cyclin K Degradation Proteasome->Degradation

Caption: this compound-induced degradation of Cyclin K.

A typical experimental workflow to assess the on- and off-target activities of this compound involves cell treatment, protein extraction, quantitative proteomic analysis, and data interpretation.

Experimental Workflow for this compound Activity Profiling Cell_Culture Cell Culture (e.g., KBM7) Treatment Treatment with this compound (e.g., 3.5 µM, 5h) Cell_Culture->Treatment Lysis Cell Lysis and Protein Extraction Treatment->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion TMT_Labeling Tandem Mass Tag (TMT) Labeling Digestion->TMT_Labeling LC_MS LC-MS/MS Analysis TMT_Labeling->LC_MS Data_Analysis Data Analysis: Protein Identification and Quantification LC_MS->Data_Analysis On_Target On-Target Analysis: Cyclin K Degradation Data_Analysis->On_Target Off_Target Off-Target Analysis: Proteome-Wide Changes Data_Analysis->Off_Target

Caption: Workflow for proteomic analysis of this compound.

Experimental Protocols

Quantitative Proteomics

Objective: To determine the on-target and off-target effects of this compound on the cellular proteome.

  • Cell Culture and Treatment: KBM7 cells are cultured to a density of 1-2 x 10^6 cells/mL. Cells are then treated with either DMSO (vehicle control) or 3.5 µM this compound for 5 hours.

  • Cell Lysis and Protein Extraction: Cells are harvested, washed with PBS, and lysed in a buffer containing 8 M urea (B33335) and protease/phosphatase inhibitors. The protein concentration is determined using a BCA assay.

  • Protein Digestion and TMT Labeling: Proteins are reduced with DTT, alkylated with iodoacetamide, and digested with trypsin overnight at 37°C. The resulting peptides are labeled with Tandem Mass Tags (TMT) according to the manufacturer's instructions to allow for multiplexed analysis.

  • LC-MS/MS Analysis: The labeled peptides are separated by reverse-phase liquid chromatography and analyzed by a high-resolution mass spectrometer (e.g., Orbitrap).

  • Data Analysis: The raw mass spectrometry data is processed using a software suite like MaxQuant or Proteome Discoverer. Peptides and proteins are identified by searching against a human protein database. Protein quantification is based on the reporter ion intensities from the TMT tags. Statistical analysis is performed to identify proteins with significant changes in abundance between the this compound-treated and control samples.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

Objective: To measure the this compound-induced proximity between CDK12-Cyclin K and DDB1.

  • Reagents: Recombinant His-tagged DDB1, GST-tagged CDK12-Cyclin K complex, terbium-conjugated anti-His antibody (donor), and a fluorescently labeled anti-GST antibody (acceptor).

  • Assay Setup: The assay is performed in a low-volume 384-well plate. All reagents are diluted in an appropriate assay buffer.

  • Compound Titration: A serial dilution of this compound is added to the wells.

  • Protein Incubation: The recombinant proteins and antibodies are added to the wells and incubated to allow for complex formation.

  • Signal Detection: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The signal is typically read after a 60-minute incubation at room temperature.

  • Data Analysis: The ratio of the acceptor and donor fluorescence intensities is calculated. The data is then plotted against the compound concentration to determine the EC50 for ternary complex formation.

Conclusion

This compound is a highly selective molecular glue degrader that potently induces the degradation of its primary target, Cyclin K. Proteome-wide analysis reveals minimal off-target effects, highlighting its potential as a valuable research tool and a promising starting point for the development of targeted therapeutics. The provided experimental protocols offer a framework for researchers to independently validate and further explore the on-target and off-target activities of this compound and other molecular glue degraders.

dCeMM4: A Comparative Guide to its Cross-Reactivity with Other Cyclin-Dependent Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the molecular glue degrader dCeMM4 with other Cyclin-Dependent Kinase (CDK) inhibitors, focusing on its cross-reactivity and selectivity profile. The information is supported by experimental data to aid in the evaluation of this compound for research and therapeutic development.

Executive Summary

This compound is a molecular glue that induces the degradation of Cyclin K, primarily by promoting an interaction between the CDK12-Cyclin K complex and the CRL4B E3 ubiquitin ligase. This mechanism leads to the selective destabilization of Cyclin K and, to a lesser extent, CDK12 and CDK13. This targeted degradation profile distinguishes this compound from traditional ATP-competitive CDK inhibitors. This guide presents a comparative analysis of this compound's effects on CDK and cyclin protein levels alongside the inhibitory profiles of other well-characterized CDK inhibitors.

Data Presentation

This compound and its Analogs: Impact on CDK and Cyclin Protein Abundance

Quantitative proteomics analysis of KBM7 cells treated with dCeMM2, dCeMM3, and this compound reveals a selective reduction in the protein levels of Cyclin K, with a milder effect on CDK12 and CDK13. This highlights the targeted degradation mechanism of these molecular glues.

ProteindCeMM2 (Log2 Fold Change)dCeMM3 (Log2 Fold Change)This compound (Log2 Fold Change)
CDKs
CDK1-0.1-0.2-0.1
CDK20.10.00.1
CDK40.0-0.10.0
CDK50.10.10.2
CDK6-0.2-0.3-0.2
CDK70.00.00.1
CDK9-0.3-0.4-0.3
CDK12 -0.8 -1.0 -0.9
CDK13 -0.7 -0.9 -0.8
Cyclins
Cyclin A20.10.00.1
Cyclin B1-0.1-0.2-0.1
Cyclin D10.0-0.10.0
Cyclin D3-0.1-0.2-0.1
Cyclin E10.20.10.2
Cyclin K -3.5 -4.0 -3.8
Data adapted from a study on the quantitative expression proteomics of KBM7 cells treated with dCeMM compounds[1].
Comparative Selectivity of CDK Inhibitors (IC50 values in nM)

While direct, comprehensive IC50 data for this compound against a broad panel of CDKs is not widely available in the public domain, it has been reported that dCeMM2, dCeMM3, and this compound exhibit micromolar IC50 values against CDK9 and CDK12. For a comparative perspective, the table below summarizes the reported IC50 values for several well-known CDK inhibitors against a panel of CDKs.

InhibitorCDK1CDK2CDK4CDK6CDK7CDK9CDK12CDK13
Palbociclib >10,000>10,0001115>10,000>10,000>10,000>10,000
Ribociclib (B560063) >10,000>10,0001039>10,000400>10,000>10,000
Abemaciclib 6377210300395060
THZ1 >10,000>10,000>10,000>10,0003.21,000158>5,000
IC50 values are compiled from various sources and may vary depending on the assay conditions.[2][3][4][5]

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 This compound Mechanism of Action CDK12 CDK12 CyclinK Cyclin K CDK12->CyclinK Forms Complex Proteasome Proteasome CyclinK->Proteasome Targeted for Degradation This compound This compound This compound->CDK12 CRL4B CRL4B E3 Ligase This compound->CRL4B CRL4B->CyclinK Ubiquitination Ub Ubiquitin Ub->CyclinK Degradation Degradation Products Proteasome->Degradation

This compound induced degradation of Cyclin K.

cluster_1 Experimental Workflow: Kinase Inhibitor Selectivity Profiling start Start assay_selection Assay Selection start->assay_selection biochemical Biochemical Assay (e.g., In Vitro Kinase Assay) assay_selection->biochemical Direct Inhibition cellular Cellular Assay (e.g., NanoBRET, Proteomics) assay_selection->cellular Cellular Effects ic50 IC50/Kd Determination biochemical->ic50 proteomics Quantitative Proteomics (Protein Abundance Changes) cellular->proteomics data_analysis Data Analysis & Comparison ic50->data_analysis proteomics->data_analysis end End data_analysis->end

Workflow for assessing CDK inhibitor selectivity.

Experimental Protocols

Quantitative Proteomics for Protein Abundance Profiling

This method is used to determine the relative abundance of proteins in cells following treatment with a compound.

a. Cell Culture and Lysis:

  • KBM7 cells are cultured under standard conditions.

  • Cells are treated with this compound or a vehicle control (DMSO) for a specified time (e.g., 6 hours).

  • After treatment, cells are harvested, washed with PBS, and lysed in a buffer containing urea (B33335) and protease/phosphatase inhibitors.

b. Protein Digestion and Peptide Labeling:

  • Protein concentration is determined using a BCA assay.

  • Proteins are reduced with DTT, alkylated with iodoacetamide, and digested with trypsin.

  • Peptides are labeled with tandem mass tags (TMT) for multiplexed quantitative analysis.

c. Mass Spectrometry Analysis:

  • Labeled peptides are fractionated using high-pH reversed-phase chromatography.

  • Fractions are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on an Orbitrap mass spectrometer.

d. Data Analysis:

  • Raw data is processed using a software suite like Proteome Discoverer.

  • Peptides and proteins are identified by searching against a human protein database.

  • TMT reporter ion intensities are used to calculate the relative abundance of proteins between different treatment conditions.

  • Statistical analysis is performed to identify proteins with significant changes in abundance.

NanoBRET™ Target Engagement Assay

This assay measures the binding of a compound to a specific target protein within living cells.

a. Cell Preparation and Transfection:

  • HEK293T cells are transiently transfected with a plasmid encoding the CDK of interest fused to NanoLuc® luciferase.

  • Cells are seeded into 96-well plates and incubated for 24 hours.

b. Assay Procedure:

  • A NanoBRET™ tracer, a fluorescently labeled ligand that binds to the target CDK, is added to the cells.

  • The test compound (e.g., this compound) is then added at various concentrations.

  • The plate is incubated to allow for compound binding to reach equilibrium.

  • The NanoBRET™ substrate is added, and the bioluminescence resonance energy transfer (BRET) signal is measured.

c. Data Analysis:

  • The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.

  • The data is normalized to vehicle control (100% engagement) and a high concentration of a known inhibitor (0% engagement).

  • IC50 values are determined by fitting the dose-response curves using a sigmoidal equation.

In Vitro Kinase Assay for IC50 Determination

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

a. Reagents and Materials:

  • Purified recombinant CDK/cyclin complexes.

  • A specific peptide substrate for the kinase.

  • ATP and a radioactive isotope (e.g., [γ-³²P]ATP) or a luminescence-based ATP detection reagent (e.g., ADP-Glo™).

  • Test compound (e.g., this compound) at various concentrations.

  • Assay buffer.

b. Assay Procedure:

  • The kinase, substrate, and test compound are pre-incubated in the assay buffer.

  • The kinase reaction is initiated by the addition of ATP.

  • The reaction is allowed to proceed for a specific time at a controlled temperature.

  • The reaction is stopped, and the amount of phosphorylated substrate (in radiometric assays) or remaining ATP (in luminescence-based assays) is quantified.

c. Data Analysis:

  • The kinase activity is calculated for each compound concentration and normalized to the vehicle control.

  • IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound demonstrates a distinct mechanism of action compared to traditional CDK inhibitors. Its ability to induce the degradation of Cyclin K, leading to the indirect and selective inhibition of CDK12/13 function, presents a novel approach for targeting these transcriptional CDKs. The quantitative proteomics data clearly illustrates this selectivity at the cellular level. While direct enzymatic inhibition data against a broad CDK panel is still emerging, the available information suggests a favorable selectivity profile. Further head-to-head comparisons using standardized biochemical and cellular assays will be crucial for fully elucidating the cross-reactivity of this compound and its potential advantages over existing CDK inhibitors. This guide provides a foundational comparison to aid researchers in their evaluation and future investigation of this promising molecular glue degrader.

References

A Comparative Guide to Confirming dCeMM4-Mediated Ubiquitination of Cyclin K

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of dCeMM4 with other molecular glue degraders and PROTACs that induce the ubiquitination and subsequent degradation of Cyclin K. It includes supporting experimental data, detailed protocols for key ubiquitination assays, and visualizations to elucidate the underlying mechanisms and experimental workflows.

Introduction to this compound-Mediated Ubiquitination

This compound is a small molecule molecular glue degrader that potently and specifically induces the ubiquitination and proteasomal degradation of Cyclin K.[1] It functions by promoting the formation of a ternary complex between the CDK12-Cyclin K complex and the CRL4B E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to Cyclin K, marking it for degradation by the proteasome.[2] This targeted protein degradation approach offers a promising therapeutic strategy for cancers dependent on CDK12/Cyclin K activity.

Comparative Analysis of Cyclin K Degraders

The following table summarizes the performance of this compound and its alternatives in inducing the degradation of Cyclin K. The data is compiled from various studies and presented to facilitate a direct comparison of their potency and efficacy.

CompoundTypeTarget(s)E3 Ligase RecruitedDC50 / Effective ConcentrationDmax (Maximum Degradation)Cell Line(s)Reference(s)
This compound Molecular GlueCyclin KCRL4BSignificant degradation at 3.5 µM (3h)>90%KBM7[3]
dCeMM2 Molecular GlueCyclin KCRL4BNear-total degradation at 2.5 µM (2h)>95%KBM7[3]
dCeMM3 Molecular GlueCyclin KCRL4BSignificant degradation at 7 µM (20h)>90%KBM7[3]
(R)-CR8 Molecular GlueCyclin KDDB1-CUL4Not explicitly stated>90%Various
HQ461 Molecular GlueCyclin KDDB1-CUL4-RBX1Not explicitly stated>8-fold reduction (4h)A549
SR-4835 Molecular GlueCyclin KCUL4-RBX1-DDB1~90 nM>95%A549, MDA-MB-231
MR-1226 Molecular GlueCyclin KNot specified50 nM>95%Not specified
BSJ-4-116 PROTACCDK12CRBNNot specified for Cyclin KNot specifiedNot specified
PP-C8 PROTACCDK12/Cyclin KCRBN412 nM (Cyclin K)Not specifiedNot specified

Experimental Protocols

To experimentally validate and quantify this compound-mediated ubiquitination of Cyclin K, a series of biochemical and cellular assays are required. Below are detailed protocols for three key experiments.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of this compound to induce the ubiquitination of Cyclin K in a reconstituted system.

Materials:

  • Recombinant E1 activating enzyme (e.g., UBE1)

  • Recombinant E2 conjugating enzyme (e.g., UBE2G1)

  • Recombinant CRL4B E3 ubiquitin ligase complex (containing CUL4B, DDB1, RBX1)

  • Recombinant CDK12-Cyclin K complex

  • Ubiquitin

  • ATP

  • This compound (and vehicle control, e.g., DMSO)

  • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 2 mM DTT)

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies: anti-Cyclin K, anti-ubiquitin (e.g., P4D1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Prepare the ubiquitination reaction mixture by combining E1, E2, CRL4B, CDK12-Cyclin K, and ubiquitin in the reaction buffer.

  • Add this compound or vehicle control to the reaction mixtures at the desired final concentrations.

  • Initiate the reaction by adding ATP.

  • Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

  • Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Separate the reaction products by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Perform Western blotting using an anti-Cyclin K antibody to detect the unmodified and ubiquitinated forms of Cyclin K. A ladder of higher molecular weight bands indicates polyubiquitination.

  • Confirm the presence of ubiquitin on the modified Cyclin K by stripping the membrane and re-probing with an anti-ubiquitin antibody.

Immunoprecipitation and Western Blotting

This cellular assay confirms that this compound induces the ubiquitination of Cyclin K in a cellular context.

Materials:

  • Cells expressing endogenous or tagged Cyclin K

  • This compound (and vehicle control)

  • Proteasome inhibitor (e.g., MG132 or carfilzomib)

  • Cell lysis buffer (e.g., RIPA buffer) containing protease and deubiquitinase inhibitors (e.g., NEM, PR-619)

  • Anti-Cyclin K antibody for immunoprecipitation

  • Protein A/G agarose (B213101) beads

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., SDS-PAGE loading buffer)

  • Primary antibodies: anti-ubiquitin (e.g., P4D1), anti-Cyclin K

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Treat cells with this compound or vehicle control for the desired time. In the last few hours of treatment, add a proteasome inhibitor to allow the accumulation of ubiquitinated proteins.

  • Harvest and lyse the cells in lysis buffer.

  • Clarify the cell lysates by centrifugation.

  • Incubate the clarified lysates with an anti-Cyclin K antibody overnight at 4°C to form immune complexes.

  • Add Protein A/G agarose beads to capture the immune complexes and incubate for 1-2 hours at 4°C.

  • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elute the immunoprecipitated proteins from the beads by boiling in elution buffer.

  • Separate the eluted proteins by SDS-PAGE and perform Western blotting with an anti-ubiquitin antibody to detect ubiquitinated Cyclin K.

  • The membrane can be stripped and re-probed with an anti-Cyclin K antibody to confirm the immunoprecipitation of Cyclin K.

Mass Spectrometry-Based Ubiquitination Site Identification

This powerful technique identifies the specific lysine (B10760008) residues on Cyclin K that are ubiquitinated in response to this compound treatment.

Materials:

  • Cells treated with this compound and a proteasome inhibitor

  • Cell lysis buffer for mass spectrometry (e.g., urea-based buffer)

  • Trypsin

  • Antibody for enrichment of ubiquitinated peptides (e.g., anti-di-glycine remnant antibody)

  • LC-MS/MS system

Procedure:

  • Lyse the cells under denaturing conditions to inactivate proteases and deubiquitinases.

  • Digest the proteome with trypsin. This digestion leaves a di-glycine (K-ε-GG) remnant on ubiquitinated lysine residues.

  • Enrich the ubiquitinated peptides from the total peptide digest using an antibody that specifically recognizes the K-ε-GG remnant.

  • Analyze the enriched peptides by LC-MS/MS.

  • Use specialized software to search the MS/MS spectra against the human proteome database to identify the ubiquitinated proteins and the specific lysine residues modified with the di-glycine remnant.

Visualizations

This compound-Mediated Ubiquitination Pathway

dCeMM4_Pathway cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination & Degradation This compound This compound CDK12_CycK CDK12-Cyclin K Complex This compound->CDK12_CycK Binds CRL4B CRL4B E3 Ligase (DDB1, CUL4B, RBX1) This compound->CRL4B Recruits Ub_CycK Ubiquitinated Cyclin K CRL4B->Ub_CycK Catalyzes Ub Ubiquitin E2 E2 Conjugating Enzyme Ub->E2 Transfers to E1 E1 Activating Enzyme E1->Ub Activates E2->Ub_CycK Ubiquitinates Proteasome Proteasome Ub_CycK->Proteasome Targeted for Degradation Degradation Degradation Products Proteasome->Degradation

Caption: Signaling pathway of this compound-mediated Cyclin K ubiquitination and degradation.

Experimental Workflow for Confirming this compound-Mediated Ubiquitination

Experimental_Workflow cluster_cellular Cellular Assays cluster_invitro In Vitro Assay Cell_Treatment Cell Treatment with this compound & Proteasome Inhibitor Lysis Cell Lysis Cell_Treatment->Lysis IP Immunoprecipitation (Anti-Cyclin K) Lysis->IP MS_Analysis Mass Spectrometry (Ubiquitination Site ID) Lysis->MS_Analysis Protein Digestion WB_Ub Western Blot (Anti-Ubiquitin) IP->WB_Ub Reaction_Setup In Vitro Ubiquitination Reaction Setup Incubation Incubation with this compound Reaction_Setup->Incubation WB_CycK Western Blot (Anti-Cyclin K) Incubation->WB_CycK

References

dCeMM4 vs. PROTACs for Cyclin K Targeting: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in oncology and drug development, the targeted degradation of cyclin K, a critical regulator of transcription and cell cycle progression, presents a promising therapeutic strategy. Two prominent approaches for inducing cyclin K degradation have emerged: molecular glues like dCeMM4 and Proteolysis-Targeting Chimeras (PROTACs). This guide provides an objective comparison of these two modalities, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.

Performance Comparison

The efficacy of a protein degrader is primarily assessed by its DC50 (concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). While direct comparative studies are limited, available data for representative compounds allow for a preliminary assessment.

Compound ClassExemplar CompoundTarget(s)DC50 (Cyclin K)Cell Line(s)Reference
Molecular Glue dCeMM2Cyclin K21 nMKBM7[1]
PROTAC PP-C8CDK12-Cyclin K412 nMBel-7402, MDA-MB-231[1][2]
PROTAC BSJ-4-116CDK12No Cyclin K degradationT-ALL cells[3]

Note: Lower DC50 values indicate higher potency. Data for this compound specifically was not available in the searched literature; however, dCeMM2, a structurally related molecular glue, provides a relevant benchmark.

Mechanism of Action

This compound and PROTACs employ distinct mechanisms to hijack the ubiquitin-proteasome system (UPS) for cyclin K degradation.

This compound (Molecular Glue):

This compound acts as a "molecular glue," inducing a novel protein-protein interaction. It facilitates the formation of a ternary complex between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase complex. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of cyclin K.

dCeMM4_Mechanism cluster_0 This compound-Induced Ternary Complex Formation cluster_1 Ubiquitination and Degradation CDK12_CyclinK CDK12-Cyclin K Complex This compound This compound CDK12_CyclinK->this compound CRL4B CRL4B E3 Ligase Proteasome Proteasome CDK12_CyclinK->Proteasome Degradation This compound->CRL4B CRL4B->CDK12_CyclinK Ubiquitination Ub Ubiquitin Ub->CRL4B Degraded_CyclinK Degraded Cyclin K Proteasome->Degraded_CyclinK PROTAC_Mechanism cluster_0 PROTAC-Induced Ternary Complex Formation cluster_1 Ubiquitination and Degradation POI_Ligand Target Ligand Linker Linker POI_Ligand->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand PROTAC Target Ligand Linker E3 Ligase Ligand Target_Protein Cyclin K PROTAC:f0->Target_Protein Binds E3_Ligase E3 Ubiquitin Ligase PROTAC:f2->E3_Ligase Recruits Proteasome Proteasome Target_Protein->Proteasome Degradation E3_Ligase->Target_Protein Ubiquitination Ub Ubiquitin Ub->E3_Ligase Degraded_Protein Degraded Cyclin K Proteasome->Degraded_Protein Western_Blot_Workflow start Start cell_culture Cell Culture & Treatment start->cell_culture lysis Cell Lysis & Protein Quantification cell_culture->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-Cyclin K, anti-loading control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry, DC50/Dmax calculation) detection->analysis end End analysis->end

References

Validating dCeMM4's Mechanism of Action: A Comparative Guide to Genetic Knockout Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the novel molecular glue degrader dCeMM4, rigorous validation of its mechanism of action is paramount. This guide provides a comparative overview of utilizing genetic knockout (KO) techniques to confirm the on-target effects of this compound, contrasting this definitive approach with alternative methods.

This compound is a molecular glue degrader that induces the ubiquitination and subsequent proteasomal degradation of cyclin K.[1][2] This is achieved by promoting the formation of a ternary complex between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase.[1][2] The selective degradation of cyclin K leads to the destabilization of CDK12/13.[3] To validate that this precise pathway is responsible for the observed downstream cellular effects of this compound, genetic knockout of key components of this pathway is the gold-standard approach.

Comparison of Validation Methodologies

MethodologyPrincipleProsCons
Genetic Knockout (e.g., CRISPR-Cas9) Permanent removal of a specific gene (e.g., CDK12, CCNK, or components of CRL4B) to assess the compound's effect in its absence.Provides definitive evidence of target engagement and necessity. High specificity and long-term loss of protein expression.Technically demanding and time-consuming to generate stable knockout cell lines. Potential for off-target effects and compensatory mechanisms.
RNA Interference (RNAi) Transient knockdown of gene expression using siRNA or shRNA to reduce the levels of the target protein.Relatively quick and less labor-intensive than generating knockout lines. Allows for tunable knockdown levels.Incomplete knockdown can lead to ambiguous results. Off-target effects are a known issue. Transient nature may not be suitable for long-term studies.
Chemical Inhibition Use of small molecule inhibitors to block the activity of a target protein (e.g., a CDK12 inhibitor).Easy to implement and allows for temporal control of target inhibition.Inhibitors can have off-target effects and may not fully mimic the loss of the protein. May not be available for all components of the pathway.
Inactive Analogs Use of a structurally similar but functionally inactive version of this compound as a negative control.Helps to distinguish specific on-target effects from non-specific chemical effects.Does not confirm the necessity of the specific target protein or pathway. Synthesis of a suitable inactive analog may be challenging.

Quantitative Data Summary: Expected Outcomes of this compound Treatment

The following table summarizes hypothetical quantitative data from experiments designed to validate the effects of this compound using genetic knockout cell lines.

Cell LineThis compound TreatmentCyclin K Protein Level (relative to WT untreated)Cell Viability (% of untreated control)
Wild-Type (WT) -100%100%
+15%45%
CCNK KO -<5%98%
+<5%95%
CDK12 KO -100% (of non-target proteins)97%
+98%96%
CUL4B KO -100%99%
+95%94%

Signaling Pathway and Experimental Workflow

cluster_0 This compound-Mediated Cyclin K Degradation This compound This compound Ternary_Complex Ternary Complex (this compound + CDK12-Cyclin K + CRL4B) This compound->Ternary_Complex CDK12_CyclinK CDK12-Cyclin K Complex CDK12_CyclinK->Ternary_Complex CRL4B CRL4B E3 Ligase CRL4B->Ternary_Complex Ubiquitination Cyclin K Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Cyclin K Degradation Proteasome->Degradation

Caption: Signaling pathway of this compound-induced cyclin K degradation.

cluster_1 Genetic Knockout Experimental Workflow Start Start: Hypothesis Formulation CRISPR CRISPR-Cas9 Mediated Gene Knockout (CCNK, CDK12, CUL4B) Start->CRISPR Cell_Line Generation of Stable Knockout Cell Lines CRISPR->Cell_Line Treatment Treatment with this compound (WT vs. KO cells) Cell_Line->Treatment Analysis Downstream Analysis Treatment->Analysis Western Western Blot (Cyclin K levels) Analysis->Western Viability Cell Viability Assay (e.g., MTS, CellTiter-Glo) Analysis->Viability Data Data Analysis and Comparison Western->Data Viability->Data Conclusion Conclusion on This compound Mechanism Data->Conclusion

Caption: Experimental workflow for validating this compound effects using genetic knockout.

Experimental Protocols

1. Generation of Knockout Cell Lines using CRISPR-Cas9

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, HCT116) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • gRNA Design: Design and clone two independent single-guide RNAs (sgRNAs) targeting early exons of CCNK, CDK12, and CUL4B into a Cas9-expressing vector (e.g., lentiCRISPRv2). A non-targeting sgRNA should be used as a control.

  • Transfection/Transduction: Package lentiviral particles and transduce the target cell line. Alternatively, transfect the cells with the Cas9/sgRNA plasmid using a lipid-based transfection reagent.

  • Selection and Clonal Isolation: Select for transduced/transfected cells using the appropriate antibiotic (e.g., puromycin). Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

  • Validation of Knockout: Expand individual clones and validate the knockout of the target gene by Sanger sequencing of the genomic DNA, and by Western blotting to confirm the absence of the target protein.

2. Western Blotting for Cyclin K Levels

  • Cell Lysis: Plate wild-type and knockout cells and treat with this compound or vehicle control (DMSO) for the desired time points. Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate with primary antibodies against cyclin K and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensities using densitometry software.

3. Cell Viability Assay

  • Cell Seeding: Seed wild-type and knockout cells in 96-well plates at an appropriate density.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound or vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement: Measure cell viability using a commercially available assay, such as the MTS assay or CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) values.

References

Safety Operating Guide

Safeguarding Laboratory and Environment: Proper Disposal of dCeMM4

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management and disposal of dCeMM4, a potent cyclin K degrader, are critical for ensuring personnel safety and environmental protection within research and drug development settings.[1][2][3] Adherence to proper disposal protocols minimizes risks associated with this bioactive small molecule. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound waste.

Key Safety and Disposal Information

ParameterGuidelineSource
Waste Classification Hazardous Chemical WasteGeneral Laboratory Best Practices
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles, lab coat[4][5]
Handling Environment Well-ventilated area, preferably a chemical fume hood
Solid Waste Disposal Collect in a labeled, sealed, leak-proof hazardous waste container. This includes contaminated gloves, pipette tips, and vials.
Liquid Waste Disposal Collect in a dedicated, labeled, sealed hazardous waste container. Do not pour down the drain.
Spill Cleanup Use appropriate absorbent material for liquid spills. Avoid creating dust from solid spills. Collect all cleanup materials as hazardous waste.
Disposal Route Through the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Experimental Protocol: Step-by-Step Disposal of this compound

This protocol details the methodology for the safe segregation, collection, and disposal of this compound waste.

1. Personal Protective Equipment (PPE) and Handling:

  • Always wear appropriate PPE, including chemical-resistant nitrile gloves, safety goggles, and a lab coat, when handling this compound or its waste.
  • Conduct all weighing and solution preparation in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation exposure.

2. Waste Segregation:

  • Solid Waste:
  • Designate a specific, clearly labeled, and leak-proof container for solid this compound waste.
  • Dispose of all contaminated consumables, including pipette tips, microfuge tubes, gloves, and bench paper, into this container.
  • Empty vials that originally contained this compound should also be treated as hazardous solid waste.
  • Liquid Waste:
  • Use a dedicated, sealed, and properly labeled container for all liquid waste containing this compound, including unused solutions and solvents from rinsing contaminated glassware.
  • Never dispose of liquid this compound waste down the drain.

3. Spill Management:

  • In the event of a spill, immediately alert personnel in the area and restrict access.
  • For small liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain and absorb the liquid.
  • For small solid spills, carefully sweep or gently wipe the material to avoid generating dust.
  • Collect all cleanup materials (absorbent, contaminated wipes, etc.) and place them in the designated solid hazardous waste container.
  • Decontaminate the spill area with an appropriate solvent (e.g., 70% ethanol), and dispose of the cleaning materials as hazardous waste.
  • Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

4. Storage and Final Disposal:

  • Store sealed hazardous waste containers in a designated, secure area away from general laboratory traffic, preferably with secondary containment.
  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.
  • Provide a complete and accurate description of the waste contents to the EHS personnel.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

dCeMM4_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_collection Waste Collection cluster_spill Spill Event cluster_final Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle this compound in Fume Hood A->B C Solid Waste (Tips, Gloves, Vials) B->C D Liquid Waste (Solutions, Rinsate) B->D E Collect in Labeled Solid Hazardous Waste Container C->E F Collect in Labeled Liquid Hazardous Waste Container D->F J Store Waste in Designated Secure Area E->J F->J G Spill Occurs H Contain & Clean Spill with Absorbent Material G->H Immediate Action I Collect Cleanup Debris H->I I->E as Solid Waste K Contact EHS for Waste Pickup J->K

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling dCeMM4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of dCeMM4. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.

Hazard Identification and Physicochemical Data

This compound is a molecular glue degrader that induces the ubiquitination and degradation of cyclin K by facilitating an interaction between CDK12-cyclin K and a CRL4B ligase complex.[1][2][3] It is supplied as a solid powder.[2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a potent, biologically active small molecule necessitates stringent handling protocols to minimize exposure risks.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₁₄H₁₅N₃O₃S₂[2]
Molecular Weight337.41 g/mol
AppearanceSolid Powder
Purity>98% (HPLC)
CAS Number1281683-44-0
Solubility10 mM in DMSO
Storage (Solid)-20°C for 12 Months; 4°C for 6 Months
Storage (in Solvent)-80°C for 6 Months; -20°C for 6 Months

Personal Protective Equipment (PPE)

A thorough risk assessment is paramount before handling this compound. The following table outlines the recommended PPE for handling this compound in a laboratory setting.

Recommended Personal Protective Equipment (PPE)

TaskRecommended PPERationale
Handling Powder (Weighing, Aliquoting) Gloves: Double-gloving with chemotherapy-rated nitrile gloves is recommended. Gown/Lab Coat: Disposable, solid-front protective gown. Eye Protection: Safety glasses with side shields or chemical splash goggles. Respiratory Protection: A NIOSH-approved respirator (e.g., N95) is advised. All handling of the powder should occur within a certified chemical fume hood or a Class II Biosafety Cabinet.To prevent skin contact, inhalation of fine particles, and eye exposure. Potent compounds in powdered form pose a significant inhalation risk.
Handling Solutions Gloves: Two pairs of chemotherapy-rated nitrile gloves. Gown/Lab Coat: Disposable, fluid-resistant gown. Eye Protection: Chemical splash goggles. Face Protection: A face shield should be used if there is a risk of splashing.To protect against accidental splashes and skin contact with the dissolved compound.

Operational Plan: Safe Handling and Disposal

Adherence to the following step-by-step procedures is crucial for minimizing exposure and ensuring a safe working environment.

Engineering Controls:

  • All work involving this compound, particularly the handling of its powdered form, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a Class II Biosafety Cabinet.

  • An eyewash station and an emergency safety shower must be readily accessible in the immediate work area.

Safe Handling Procedures:

  • Preparation: Before beginning any work, ensure that all necessary PPE is correctly donned. Thoroughly inspect gloves for any signs of tears or punctures.

  • Weighing and Reconstitution:

    • When weighing the powdered this compound, utilize a containment balance or perform the task within a chemical fume hood to control dust.

    • To reconstitute, carefully and slowly add the desired solvent to the vial to prevent splashing.

  • During Use:

    • Avoid all direct contact with skin, eyes, and clothing.

    • Eating, drinking, and smoking are strictly prohibited in the area where this compound is being handled.

    • Use dedicated laboratory equipment (e.g., spatulas, glassware) for handling this compound.

  • After Use:

    • Thoroughly decontaminate all work surfaces and equipment after each use.

    • Remove PPE in a manner that prevents self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan:

  • Waste Characterization: All unused this compound and any materials (e.g., pipette tips, vials, gloves, gowns) that have come into direct contact with the compound should be treated as hazardous chemical waste.

  • Containment: Collect all contaminated waste in clearly labeled, sealed containers appropriate for hazardous materials.

  • Disposal: Dispose of all hazardous waste in accordance with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Experimental Workflow and Safety Protocol

The following diagram illustrates the procedural flow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Double Gloves, Gown, Eye Protection) prep_setup Prepare Work Area (Fume Hood/BSC, Decontamination Supplies) prep_ppe->prep_setup handling_weigh Weigh Powdered this compound (in Fume Hood/Containment Balance) prep_setup->handling_weigh Proceed to Handling handling_reconstitute Reconstitute with Solvent handling_weigh->handling_reconstitute handling_experiment Perform Experiment handling_reconstitute->handling_experiment cleanup_decontaminate Decontaminate Surfaces & Equipment handling_experiment->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Contaminated Waste (Hazardous Waste Stream) cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

Signaling Pathway of this compound

This compound functions as a molecular glue, inducing the degradation of Cyclin K. The diagram below illustrates this mechanism of action.

This compound This compound Ternary_Complex Ternary Complex (CDK12-Cyclin K / this compound / CRL4B) This compound->Ternary_Complex CDK12_CyclinK CDK12-Cyclin K Complex CDK12_CyclinK->Ternary_Complex CRL4B CRL4B E3 Ligase Complex CRL4B->Ternary_Complex Ubiquitination Ubiquitination of Cyclin K Ternary_Complex->Ubiquitination Induces Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degraded_CyclinK Degraded Cyclin K Proteasome->Degraded_CyclinK

Caption: Mechanism of Action of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.